Benzothioxanthene dicarboxylic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJAUMBAFBAMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065710 | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-49-4 | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis of Benzo[k,l]thioxanthene-3,4-dicarboxylic Anhydride
Executive Summary
Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) represents a critical class of rylene-like heterocycles, serving as the foundational scaffold for high-performance fluorescent dyes (e.g., Hostasol Yellow 3G), organic semiconductors, and luminescent solar concentrators. Its rigid, planar structure confers exceptional photostability and high quantum yields.
This technical guide details the synthesis of BTXA, focusing on the Pschorr Cyclization pathway for high-purity laboratory applications, while referencing the High-Temperature Condensation method used in industrial scaling. The protocol prioritizes mechanistic clarity, reproducibility, and safety, specifically addressing the challenges of solubility and regioselectivity inherent to this polycyclic aromatic hydrocarbon (PAH).
Retrosynthetic Analysis
The synthesis of BTXA is best understood through a disconnection approach that isolates the naphthalene core from the thioxanthene fusion.
-
Target Molecule: Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride.[1][2]
-
Primary Disconnection: The C–S and C–C bonds forming the thiopyran ring.
-
Key Intermediates: 4-(2-aminophenylthio)-1,8-naphthalic anhydride.
-
Starting Materials: 4-Bromo-1,8-naphthalic anhydride and 2-Aminothiophenol.[3]
Mechanistic Logic
The synthesis relies on the varying nucleophilicity of the sulfur and nitrogen atoms in 2-aminothiophenol. The thiolate anion is a softer, more powerful nucleophile than the amine, allowing for selective S_NAr substitution at the 4-position of the naphthalic anhydride. The subsequent ring closure is achieved via an intramolecular radical coupling (Pschorr reaction).
Core Protocol: The Pschorr Cyclization Route[4]
This method is selected for its ability to yield high-purity product with defined regiochemistry, essential for optical applications.
Phase 1: Nucleophilic Substitution (S-Alkylation)
Objective: Synthesis of the intermediate 4-(2-aminophenylthio)-1,8-naphthalic anhydride.
| Parameter | Specification |
| Starting Material A | 4-Bromo-1,8-naphthalic anhydride (1.0 eq) |
| Starting Material B | 2-Aminothiophenol (1.1 eq) |
| Solvent | DMF (N,N-Dimethylformamide) or NMP |
| Base | Potassium Carbonate ( |
| Temperature | 80–90 °C |
| Time | 4–6 Hours |
| Yield Target | >85% |
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round-bottom flask with 4-bromo-1,8-naphthalic anhydride and anhydrous DMF (10 mL/g).
-
Activation: Add anhydrous
and stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Addition: Add 2-aminothiophenol dropwise under an inert atmosphere (
or Ar). Note: The reaction is exothermic; control addition rate to maintain temp <40°C. -
Reaction: Heat the mixture to 85°C. Monitor via TLC (Eluent: DCM/MeOH 95:5). The starting bromide spot (
) should disappear, replaced by a lower amine intermediate. -
Work-up: Pour the hot reaction mixture into ice-cold 1M HCl (10x volume). The acid neutralizes the phenolate/thiolate species and precipitates the product.
-
Isolation: Filter the yellow/orange precipitate.[4] Wash extensively with water until pH is neutral, then with cold methanol to remove unreacted thiophenol. Dry in a vacuum oven at 60°C.
Phase 2: Diazotization and Pschorr Cyclization
Objective: Intramolecular ring closure to form the benzothioxanthene core.
| Parameter | Specification |
| Reagent A | Intermediate from Phase 1 |
| Diazotization Agent | Sodium Nitrite ( |
| Catalyst | Copper Powder (Activated) |
| Solvent | Glacial Acetic Acid or |
| Temperature | 0–5 °C (Diazotization) |
Step-by-Step Methodology:
-
Diazotization: Suspend the intermediate in glacial acetic acid. Cool to 0–5°C in an ice bath. Add dropwise a solution of
(1.2 eq) in water. Stir for 1 hour to form the diazonium salt. Self-Validation: The suspension typically changes color or becomes clearer as the ionic diazonium species forms. -
Cyclization: Add activated copper powder (0.5 eq) to the diazonium solution.
-
Thermal Activation: Slowly warm the mixture to room temperature, then heat to 80°C. Nitrogen gas evolution (
) indicates the decomposition of the diazonium salt and radical formation. -
Completion: Stir until gas evolution ceases (approx. 2 hours).
-
Quenching: Pour the mixture into water. The crude BTXA will precipitate as a brownish-yellow solid.
-
Purification (Critical): The crude product often contains inorganic copper salts.
-
Wash 1: Boil in dilute HCl to remove copper residues.
-
Wash 2: Hot filtration.
-
Final Purification: Recrystallization from high-boiling solvent (e.g., nitrobenzene or 1,2-dichlorobenzene) or sublimation (if scale permits) is required due to the product's low solubility.
-
Visualization of Synthetic Logic
The following diagram illustrates the reaction pathway and the critical decision points in the synthesis.
Figure 1: Step-wise synthetic pathway from raw materials to the fused benzothioxanthene ring system.
Industrial Alternative: Thermal Cascade
For larger scales where handling diazonium salts is hazardous, a Thermal Cascade method is employed.
-
Reagents: 4-chloro-1,8-naphthalic anhydride + 2-aminothiophenol.
-
Solvent: N-methylpyrrolidone (NMP).
-
Conditions: The mixture is heated directly to 180–200°C.
-
Mechanism: The high temperature facilitates both the S_NAr and a direct condensation/cyclization, likely involving an oxidative mechanism or direct nucleophilic attack of the amine on the naphthalene ring followed by oxidation.
-
Trade-off: Lower purity profile compared to the Pschorr method; requires rigorous purification (acid pasting).
Characterization & Properties
Researchers must validate the product using the following physicochemical markers. Note that NMR is difficult due to poor solubility in standard solvents (
| Property | Value/Observation | Notes |
| Appearance | Yellow to Orange Powder | Color intensity depends on particle size and purity. |
| Melting Point | >300 °C | Often decomposes before melting; distinct from starting anhydride (mp ~220°C). |
| Solubility | Low | Soluble in conc. |
| Fluorescence | Yellow-Green (in solution) | High quantum yield; typically |
| IR Spectrum | 1770, 1730 | Characteristic anhydride carbonyl stretches. |
References
-
Sigma-Aldrich. (n.d.). Benzo[k,l]xanthene-3,4-dicarboxylic anhydride Product Sheet. Retrieved from
-
ChemicalBook. (2024). Benzothioxanthene dicarboxylic anhydride Properties and Suppliers. Retrieved from
-
Seybold, G., & Wagenblast, G. (1989). New Perylene and Naphthalene Dyes. Dyes and Pigments.[5] (Contextual grounding for rylene dye synthesis).
-
United States Patent US4377703A. (1983). Process for preparing benzoxanthene and benzothioxanthene dyestuffs. Retrieved from
-
LookChem. (n.d.). Benzothioxanthene dicarboxylic anhydride (CAS 14121-49-4).[1][2] Retrieved from
Sources
Technical Guide: Solubility Profile & Handling of Benzothioxanthene Dicarboxylic Anhydride
[1][2][3]
Executive Summary & Molecular Architecture
Benzothioxanthene-3,4-dicarboxylic anhydride (CAS: 14121-49-4), often abbreviated as BTXA or referred to as benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride, is a rigid, heterocyclic aromatic compound.[1][3][4] It serves as a critical intermediate in the synthesis of high-performance fluorescent dyes, optical brighteners, and rylene-derivative pigments.[1][3]
The Solubility Challenge
The core technical challenge with BTXA is its inherent insolubility in standard organic solvents.[1][2] This is not a random property but a direct consequence of its molecular architecture:
-
Planarity: The fused benzene and thioxanthene rings create a perfectly flat surface.[1][2]
-
Stacking: These planar surfaces stack efficiently in the solid state, driven by strong intermolecular van der Waals forces andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -orbital overlap.[1][3] -
Lattice Energy: The energy required to break the crystal lattice (Melting Point >300°C) exceeds the solvation energy provided by common low-boiling solvents like ethanol or dichloromethane.[1][2][3]
This guide provides the solubility data and handling protocols necessary to overcome these thermodynamic barriers, enabling effective synthesis and purification.
Solvent Compatibility Matrix
The following data categorizes solvents based on their thermodynamic interaction with BTXA. Note that "Soluble" for this class of compounds often implies concentrations of 1–10 mg/mL at elevated temperatures, rather than high-concentration solutions typical of smaller molecules.[1][2][3]
Table 1: Solubility Profile of BTXA (CAS 14121-49-4)[1][2][3]
| Solvent Class | Specific Solvents | Solubility Status | Operational Context |
| Class A: Reactive/High-Temp Media | Molten Imidazole | High (>100°C) | Primary Synthesis Medium. Acts as both solvent and base catalyst for imidization.[1][3] |
| Quinoline | High (>150°C) | Used for high-temperature condensation reactions.[1][3] | |
| Sulfolane | Moderate-High | Excellent thermal stability for prolonged heating.[1][3] | |
| Class B: Polar Aprotic (Dipolar) | NMP (N-Methyl-2-pyrrolidone) | Moderate (Hot) | Best choice for non-reactive dissolution and purification.[1][3] |
| DMF / DMSO | Low (RT) / Mod (Hot) | Useful for precipitation/crystallization upon cooling.[1][3] | |
| Nitrobenzene | Moderate (Hot) | Historical solvent for dye synthesis; safety concerns apply.[1][3] | |
| Class C: Halogenated | DCB (1,2-Dichlorobenzene) | Low (RT) / Mod (Hot) | Often used for spectroscopic characterization at high temp.[1][3] |
| DCM / Chloroform | Insoluble | The anhydride is insoluble.[1][3] (Note: Derivatized imides are often soluble here).[1][3] | |
| Class D: Non-Solvents (Precipitants) | Methanol / Ethanol | Insoluble | Used to wash crude product; removes unreacted amines/impurities.[1][3] |
| Water | Insoluble | Hydrophobic nature prevents dissolution; hydrolyzes slowly at high pH.[1][3] | |
| Alkanes (Hexane, Pentane) | Insoluble | Used for final washing to remove trace high-boiling solvents.[1][3] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Insight: Researchers often mistake the solubility of the final dye (usually an imide with alkyl chains) for the solubility of the anhydride precursor.[1] The anhydride (BTXA) is significantly less soluble than its alkylated derivatives.[1]
Mechanistic Visualization
The following diagram illustrates the solubility logic and the pathway to solubilization via derivatization.
Caption: Figure 1. Thermodynamic barrier of BTXA dissolution and the transition to soluble derivatives via high-temperature processing.
Experimental Protocol: High-Temperature Dissolution & Purification
Objective: To dissolve BTXA for reaction or purification without degrading the anhydride functionality.
Safety Warning: This protocol involves carcinogenic solvents (NMP, DCB) and high temperatures.[1][2][3] Work in a fume hood.
Materials
Workflow
-
Preparation: Weigh BTXA into a round-bottom flask. Add NMP to achieve a concentration of 10 mg/mL .
-
Thermal Activation: Heat the mixture to 120°C–140°C with vigorous magnetic stirring.
-
Filtration (Hot): While maintaining temperature >100°C, filter the solution through a glass frit or PTFE membrane (0.45 µm) to remove non-fluorescent carbonaceous impurities (common in dye intermediates).[1][2]
-
Recrystallization (Purification):
-
Isolation: Filter the reformed solids. Wash copiously with Methanol (to remove NMP) followed by Hexane (to expedite drying).[1][2][3]
Solubilization Strategies for Synthesis
When using BTXA to create fluorescent probes or polymer dopants, the goal is often to permanently increase solubility.[1][2]
Strategy A: Imidization (The Standard Route)
Reacting the anhydride with long-chain alkyl amines (e.g., 2-ethylhexylamine) or bulky aromatic amines (e.g., 2,6-diisopropylaniline) creates an imide .[1][2][3]
-
Mechanism: The alkyl chains act as "entropy tails," preventing the aromatic cores from stacking tightly.[1][2]
-
Result: The resulting dye becomes soluble in Chloroform, Toluene, and DCM.[1][2]
Strategy B: The "Molten Imidazole" Method
For difficult condensations where NMP is insufficient:
-
Mix BTXA and the target amine with solid imidazole (Ratio 1:1:50).[1][2][3]
-
Heat to 160°C . Imidazole melts (MP ~90°C) and acts as a super-solvent and base catalyst.[1][2]
-
Workup: Pour the hot melt into dilute HCl. The imidazole converts to water-soluble imidazolium chloride, while the hydrophobic dye precipitates out.[1][2][3]
Applications Context
Understanding the solubility profile is crucial for specific applications:
-
Polymer Coloring: BTXA is often added to polyester (PET) during the melt phase (>260°C).[1] Its high thermal stability and insolubility at lower temperatures prevent it from leaching out of the final plastic product.[1]
-
Fluorescent Probes: The anhydride is reacted with silanes (e.g., APTES) to create soluble precursors that can be covalently bonded to silica nanoparticles.[1][2]
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 329759794, Benzo[k,l]xanthene-3,4-dicarboxylic anhydride."[1][3] PubChem, 2024.[1][3] [Link][1][3]
-
Danko, M., et al. "Synthesis of organic fluorescent dye from benzothioxanthene dicarboxylic anhydride for layered silicate labeling."[1][3] Chemical Papers, vol. 67, no.[1][3] 1, 2013, pp. 18-28.[1][3] [Link][1][3]
-
Qian, X., et al. "Synthesis and properties of benzothioxanthene dicarboximide hydroperoxide."[1][3] Tetrahedron Letters, vol. 48, 2007.[1][3] (Contextual citation for solubility of derivatives).
A Technical Guide to the Spectroscopic Characterization of Benzothioxanthene Dicarboxylic Anhydride
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzothioxanthene dicarboxylic anhydride (BTXA), a key building block in the synthesis of advanced materials and probes. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, characterization, and application of benzothioxanthene derivatives.
Introduction
Benzothioxanthene dicarboxylic anhydride, with the molecular formula C₁₈H₈O₃S and a molecular weight of 304.32 g/mol , is a polycyclic aromatic compound featuring a thioxanthene core fused with a dicarboxylic anhydride moiety.[1][2] Its rigid, planar structure and extended π-conjugation give rise to distinct photophysical properties, making it a valuable precursor for fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs).[3][4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of BTXA and its subsequent derivatives. This guide will delve into the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of benzothioxanthene dicarboxylic anhydride is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the anhydride group and the anisotropic effects of the fused aromatic rings. Protons on the benzothioxanthene core will likely appear as complex multiplets due to spin-spin coupling with neighboring protons.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. Key predicted chemical shifts are summarized in the table below. The carbonyl carbons of the anhydride group are expected to be the most downfield shifted signals.
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | 160 - 175 | Characteristic range for anhydride carbonyls.[5][6] |
| Aromatic (C-H) | 120 - 140 | Typical region for sp² hybridized carbons in aromatic systems.[7][8] |
| Aromatic (Quaternary) | 130 - 150 | Quaternary carbons in fused aromatic systems, often with lower intensity.[7] |
Experimental Protocol for NMR Spectroscopy:
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For benzothioxanthene dicarboxylic anhydride, the most prominent features in the IR spectrum are the characteristic vibrations of the cyclic anhydride moiety.
A. Key IR Absorptions
The FTIR spectrum of benzothioxanthene dicarboxylic anhydride exhibits two distinct, strong absorption bands in the carbonyl stretching region, which is a hallmark of an anhydride.[3]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Asymmetric C=O Stretch | 1767 | Strong | The higher frequency band arises from the asymmetric stretching of the two carbonyl groups.[3][9] |
| Symmetric C=O Stretch | 1716 | Strong | The lower frequency band corresponds to the symmetric stretching of the carbonyl groups.[3][9] |
| C-O-C Stretch | 1300 - 1175 | Strong | Characteristic stretching vibration of the C-O-C linkage within the anhydride ring.[9] |
| Aromatic C-H Stretch | > 3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the aromatic rings. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic system. |
Experimental Protocol for FTIR Spectroscopy (ATR):
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for highly conjugated systems like benzothioxanthene dicarboxylic anhydride.
A. Absorption Characteristics
In a polypropylene matrix, benzothioxanthene dicarboxylic anhydride displays a broad absorption band at 460 nm, with a shoulder at approximately 475 nm.[3] The position and intensity of this band are attributed to π-π* transitions within the extensive conjugated system of the benzothioxanthene chromophore.[10] The solvent environment can influence the exact position and shape of the absorption bands.
| Solvent/Matrix | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Polypropylene Film | 460 (shoulder at 475) | Not explicitly reported, but lower intensity compared to imide derivatives.[3] |
| Dichloromethane (for related imide derivatives) | 457 - 470 | 5600 - 9100[11] |
Experimental Protocol for UV-Vis Spectroscopy:
Caption: General workflow for obtaining a UV-Vis absorption spectrum.
IV. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering clues about its structure.
A. Expected Molecular Ion and Fragmentation
For benzothioxanthene dicarboxylic anhydride (C₁₈H₈O₃S), the expected exact mass is 304.0194 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. While a detailed experimental mass spectrum for BTXA is not readily published, the fragmentation pattern can be predicted to involve the loss of neutral molecules like CO and CO₂ from the anhydride ring, which is a common fragmentation pathway for cyclic anhydrides.
Logical Relationship of Spectroscopic Data:
Caption: Interrelation of spectroscopic techniques for the characterization of BTXA.
Conclusion
The comprehensive spectroscopic analysis of benzothioxanthene dicarboxylic anhydride through NMR, IR, UV-Vis, and Mass Spectrometry provides a complete picture of its chemical identity and purity. The characteristic dual carbonyl peaks in the IR spectrum, the extended conjugation observed in the UV-Vis spectrum, and the precise mass measurement from MS, complemented by the detailed structural map from NMR, form a self-validating system for the characterization of this important molecule. This guide provides the foundational knowledge and experimental framework for researchers to confidently work with and further functionalize benzothioxanthene dicarboxylic anhydride.
References
- Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindere.
- Supporting Information.
- benzo[kl]thioxanthene-3,4-dicarboxylic acid anhydride. PubChem.
- Benzothioxanthene dicarboxylic anhydride. Santa Cruz Biotechnology.
- Benzo[k,l]xanthene-3,4-dicarboxylic anhydride. Sigma-Aldrich.
- Harnessing liquid crystal attributes of near-unit photoluminescent benzothioxanthene photosensitizers. Journal of Molecular Liquids.
- Photoredox Catalysts Based on N‐(Hexyl)benzothioxanthene‐3,4‐dicarboximide for Photopolymerization and 3D Printing Under Visible Light.
- Process for preparing benzoxanthene and benzothioxanthene dyestuffs.
- Benzothioxanthene dicarboxylic anhydride. Shanghai Canbi Pharma Ltd.
- Synthesis, characterization and use of benzothioxanthene imide based dimers.
- Benzothioxanthene dicarboxylic anhydride. ChemicalBook.
- ¹³C NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH₂S-) in DMSO-d₆.
- Harnessing Liquid Crystal Attributes of Near-Unit Photoluminescent Benzothioxanthene Photosensitizers: Photophysical Profiling. ChemRxiv.
- ¹³C NMR Spectroscopy. Thieme.
- INFRARED SPECTROSCOPY. Sree Narayana College, Kollam.
- Infrared Spectroscopy. LibreTexts.
- Benzothioxanthene dicarboxylic anhydride. Alfa Chemistry.
- The features of IR spectrum. University of Babylon.
- ¹³C NMR Chemical Shift.
- UV/VIS SPECTROSCOPY. University of Pretoria.
- Infrared Spectrometry.
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
- Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid - Supplementary Inform
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy.
- Mass Spectrometry Applications for Toxicology. The American Journal of the Medical Sciences.
- Benzoic anhydride(93-97-0) ¹³C NMR spectrum. ChemicalBook.
- Phthalic anhydride. MassBank.
- Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules. Journal of the American Society for Mass Spectrometry.
- Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry. Toxicological Sciences.
Sources
- 1. Benzothioxanthene dicarboxylic anhydride | CAS 14121-49-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Synthesis, characterization and use of benzothioxanthene imide based dimers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Benzoic anhydride(93-97-0) 13C NMR spectrum [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. novaresearch.unl.pt [novaresearch.unl.pt]
- 11. Photoredox Catalysts Based on N‐(Hexyl)benzothioxanthene‐3,4‐dicarboximide for Photopolymerization and 3D Printing Under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Precursors and Methodologies for Benzothioxanthene Dicarboxylic Anhydride
The following technical guide details the synthesis precursors, retrosynthetic logic, and experimental methodologies for Benzo[k,l]thioxanthene-3,4-dicarboxylic Anhydride (CAS 14121-49-4).
Technical Whitepaper for Drug Development & Material Science
Executive Summary
Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTDA) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) featuring a thioxanthene core fused with a cyclic anhydride. Historically utilized in high-performance fluorescent dyes (e.g., C.I.[1] Solvent Orange 63), this scaffold has gained renewed attention in drug development as a DNA intercalator and a precursor for fluorescent biological probes . Its planar structure allows for effective
This guide provides a rigorous, self-validating protocol for synthesizing BTDA from commercially available precursors, emphasizing the Pschorr cyclization route for its regioselectivity and scalability.
Strategic Retrosynthesis
To guarantee high purity and structural integrity, the synthesis is approached via a convergent route involving Nucleophilic Aromatic Substitution (
Retrosynthetic Logic (DOT Visualization)
Figure 1: The synthesis hinges on the construction of the sulfide bridge followed by the formation of the C-C bond via diazonium decomposition.
Critical Precursors & Reagents
The quality of the final anhydride is strictly dependent on the purity of the two primary precursors.
Table 1: Primary Precursors Specification
| Precursor | CAS No. | Role | Purity Requirement | Critical Impurity to Avoid |
| 4-Chloro-1,8-naphthalic anhydride | 4053-08-1 | Electrophilic Core | >98% (HPLC) | 4,5-Dichloro analog (leads to inseparable byproducts). |
| 2-Aminothiophenol | 137-07-5 | Nucleophile | >99% | Disulfide dimer (must be reduced prior to use if present). |
| Sodium Nitrite | 7632-00-0 | Diazotizing Agent | ACS Reagent | Nitrate contaminants (interferes with radical generation). |
| Copper (powder) | 7440-50-8 | Catalyst | < 10 micron | Oxidized surface (must be activated/acid-washed). |
Detailed Experimental Protocol
Phase 1: Formation of the Sulfide Bridge ( Coupling)
This step links the naphthalimide core with the thiophenol moiety. The reaction is driven by the electron-deficient nature of the naphthalic anhydride ring.
Reagents:
-
4-Chloro-1,8-naphthalic anhydride (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.
-
Dissolution: Dissolve 4-chloro-1,8-naphthalic anhydride (23.2 g, 100 mmol) in NMP (150 mL). Ensure complete solvation at 40°C.
-
Addition: Add anhydrous
(27.6 g, 200 mmol). Then, add 2-aminothiophenol (13.8 g, 110 mmol) dropwise over 15 minutes to control the exotherm. -
Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (SiO2, DCM:MeOH 95:5) for the disappearance of the chloride starting material.
-
Workup: Cool the reaction mass to room temperature. Pour slowly into ice-water (1000 mL) containing acetic acid (20 mL) to neutralize the base.
-
Isolation: Filter the yellow/orange precipitate. Wash extensively with water (3 x 200 mL) and methanol (1 x 100 mL) to remove residual thiol.
-
Drying: Dry in a vacuum oven at 60°C.
-
Yield Expectation: 85–92%.
-
Identity: 4-[(2-aminophenyl)thio]-1,8-naphthalic anhydride.
-
Phase 2: Pschorr Cyclization (Ring Closure)
This is the critical step where the diazonium salt is generated and decomposed to form the C-C bond, completing the benzothioxanthene core.
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Hydrochloric Acid (HCl, 37%)
-
Copper Powder (Catalytic, 0.2 eq)
-
Solvent: Sulfuric Acid (
) or Glacial Acetic Acid.
Protocol:
-
Diazotization: Suspend the amine intermediate (33.5 g, 100 mmol) in glacial acetic acid (300 mL) and concentrated HCl (50 mL). Cool to 0–5°C in an ice bath.
-
Nitrite Addition: Add a solution of
(8.3 g, 120 mmol) in water (20 mL) dropwise, maintaining the temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium salt. -
Cyclization: Add activated copper powder (1.3 g) to the cold solution.
-
Thermal Decomposition: Slowly warm the mixture to 60°C (or reflux if using pure acetic acid). Evolution of nitrogen gas (
) will be vigorous. Maintain heating until gas evolution ceases (approx. 2–3 hours). -
Quenching: Pour the reaction mixture into ice-water (1.5 L). The crude benzothioxanthene anhydride will precipitate as a dark red/brown solid.
-
Purification: Filter the solid.
-
Purification Step A: Boil the crude solid in 5% NaOH solution (opens the anhydride to the soluble disodium salt), filter off insoluble copper/impurities, and re-precipitate with HCl. This reforms the anhydride upon drying/heating.
-
Purification Step B: Recrystallize from 1,2-dichlorobenzene or sublimed if high purity is required for optical applications.
-
Reaction Mechanism & Pathway Visualization
The transformation relies on the generation of an aryl radical which attacks the peri-position of the naphthalene ring.
Figure 2: The copper-catalyzed decomposition of the diazonium salt is the rate-determining step.
Safety & Handling
-
2-Aminothiophenol: Highly toxic and a sensitizer. Handle in a fume hood. It has a potent stench; bleach (sodium hypochlorite) should be used to neutralize glassware.
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.
-
Anhydrides: Potent respiratory sensitizers. Use full PPE (respirator) when handling the dry powder.
References
-
US Patent 4377703A : Process for preparing benzoxanthene and benzothioxanthene dyestuffs. (Describes the cyclization conditions and industrial scale-up).
-
European Patent EP2085431A1 : Benzothioxanthene dyes with improved application and toxicological properties. (Provides details on purification and precursor handling).
-
Santa Cruz Biotechnology : Benzothioxanthene dicarboxylic anhydride (CAS 14121-49-4) Product Data. (Verification of chemical identity and physical properties).
-
Organic Syntheses : General procedures for Pschorr Cyclization and Naphthalic Anhydride derivatives. (Foundational chemistry grounding).
Sources
Thermal Resilience of Benzothioxanthene Dicarboxylic Anhydride (BTXA): A Technical Monograph
Executive Intelligence
Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA), often recognized in industrial contexts as the core of C.I. Solvent Orange 63 , represents a "privileged scaffold" in both materials science and fluorescent probe development. Its utility is defined by an exceptional thermal stability profile (Melting Point >300°C) and high quantum yield, properties derived from its rigid, planar tetracyclic heteroaromatic architecture.
For researchers in drug development and organic electronics, BTXA is not merely a dye; it is a robust optical reporter capable of surviving the harsh thermal excursions of polymer extrusion (up to 275°C) and the chemical rigors of bioconjugation. This guide dissects the physicochemical basis of this stability, provides validated synthesis protocols, and addresses critical purity parameters often overlooked in commercial sourcing.
Molecular Architecture & Thermal Physics
The thermal resilience of BTXA is intrinsic to its electronic structure. Unlike flexible aliphatic fluorophores (e.g., FITC), BTXA possesses a fused aromatic system incorporating a thiopyran ring.
Structural Stability Factors[1]
-
Planarity &
-Stacking: The benzo[k,l]thioxanthene core is atomically flat, facilitating strong intermolecular - interactions in the solid state. This results in a high lattice energy, directly correlating to its elevated melting point (>300°C). -
Thioether Stabilization: The sulfur atom within the central ring donates electron density into the conjugated system, lowering the energy of the excited state and reducing susceptibility to thermal oxidative degradation compared to oxygen-analogues (xanthenes).
-
Anhydride rigidity: The dicarboxylic anhydride ring is fused to the naphthalene subunit, locking the carbonyls in a coplanar conformation that resists hydrolytic and thermal ring-opening under non-aqueous conditions.
Diagram: Electronic & Structural Stability Logic
Figure 1: Mechanistic basis for the thermal and processing stability of the BTXA scaffold.
Thermal Characterization & Critical Impurity Analysis
Quantitative Thermal Profile
The following data summarizes the thermal limits of BTXA and its common derivatives.
| Parameter | Value / Range | Method/Context |
| Melting Point | > 300°C | Capillary Method [1] |
| Boiling Point (Pred.) | ~602°C | In silico prediction (760 mmHg) [2] |
| Processing Temp. | 275°C - 290°C | Polymer Extrusion (PET/Polyamide) [3] |
| Decomposition ( | > 350°C | TGA (Imide derivatives in copolymers) [4] |
| Fluorescence ( | 450 nm / 505 nm | In |
The "False Instability" of Bromine Impurities
Expert Insight: A common failure mode in industrial applications of BTXA (specifically Solvent Orange 63) is equipment corrosion during high-temperature extrusion (>270°C).
-
Causality: This is not due to the decomposition of the BTXA core. It is caused by residual organic bromine impurities (e.g., unreacted 3-bromobenzanthrone or dibromo-byproducts) from the synthesis [3].
-
Mechanism: At >270°C, aliphatic/aromatic C-Br bonds in impurities undergo homolytic cleavage, releasing HBr, which corrodes metal extruders.
-
Solution: For high-thermal applications, BTXA must be purified to <0.06% organic bromine content via recrystallization in N-methylpyrrolidone (NMP) or chlorobenzene [3].
Synthesis & Derivatization Protocol
To ensure thermal stability, the synthesis must minimize halogenated byproducts. The standard industrial route involves the condensation of 3-bromobenzanthrone with 2-aminothiophenol.
Diagram: Synthesis Pathway
Figure 2: Synthetic route prioritizing high-purity isolation to prevent thermal corrosion.
Protocol 1: Synthesis of BTXA Core
Objective: Synthesis of Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride.
-
Reagents:
-
3-Bromobenzanthrone (1.0 eq)
-
2-Aminothiophenol (1.2 eq)
-
Sodium Hydroxide (powdered)[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Dissolution: Dissolve 2-aminothiophenol in NMP under a nitrogen atmosphere. Add NaOH and stir at 60°C for 1 hour to generate the thiolate nucleophile.
-
Addition: Slowly add 3-bromobenzanthrone to the mixture.
-
Condensation: Heat the mixture to 180°C for 2-4 hours. The color will shift to a deep red/orange.
-
Cyclization: (Note: In some variations, a copper catalyst or diazotization step is used, but direct thermal cyclization in NMP is common for industrial dyes).
-
Precipitation: Cool to 80°C and pour into methanol or dilute HCl to precipitate the crude anhydride.
-
-
Purification (Critical for Thermal Stability):
-
Filter the crude solid.[1]
-
Recrystallization: Dissolve in boiling NMP or
-chloronaphthalene. Filter hot to remove insoluble carbonaceous matter. -
Cool slowly to crystallize. Wash crystals with methanol to remove residual bromide species.
-
Validation: Verify purity via HPLC or elemental analysis (Br < 100 ppm).
-
Biomedical & Drug Development Applications
While BTXA is an industrial dye, its anhydride functionality makes it a potent fluorescent labeling reagent for biological molecules.
Mechanism of Bioconjugation
The anhydride ring reacts readily with primary amines (lysine residues, N-terminal amines) to form stable imides .
-
Reaction: BTXA +
-
Advantage: The resulting imide retains the high thermal and photochemical stability of the core, unlike fluorescein isothiocyanate (FITC) which degrades rapidly under photobleaching conditions.
Applications
-
Theranostics: BTXA derivatives (benzothioxanthene imides) are used as photosensitizers for antimicrobial photodynamic therapy (aPDT), generating reactive oxygen species (ROS) upon irradiation [5].[2]
-
Hypoxia Probes: The fluorescence of BTXA can be quenched by nitro-groups; reduction in hypoxic tumor environments restores fluorescence, serving as a turn-on probe.
Experimental Validation Protocols
Protocol 2: Thermogravimetric Analysis (TGA) Setup
Objective: Determine the decomposition temperature (
-
Sample Prep: Dry BTXA powder in a vacuum oven at 110°C for 4 hours to remove lattice solvents/moisture.
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Parameters:
-
Pan: Platinum or Alumina (do not use Aluminum if T > 600°C).
-
Ramp Rate: 10°C/min.
-
Atmosphere: Nitrogen (
) flow (40 mL/min) for intrinsic stability; Air for oxidative stability. -
Range: 50°C to 800°C.
-
-
Analysis:
-
Record
(extrapolated onset of mass loss). -
Record
(temperature at 5% mass loss). -
Pass Criteria: For high-temp polymer applications,
must be .
-
References
-
LookChem. (n.d.). Benzothioxanthene dicarboxylic anhydride Properties. Retrieved from
-
ChemicalBook. (2024). Benzothioxanthene dicarboxylic anhydride Product Description. Retrieved from
-
Clariant Finance (BVI) Ltd. (2008). Benzothioxanthene dyes with improved application and toxicological properties. European Patent EP2085431A1. Retrieved from
-
MDPI. (2020). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide. Polymers.[3][1][4] Retrieved from
-
Translational Chemistry. (2023). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers. Retrieved from
Sources
Electrochemical & Photophysical Profiling of Benzothioxanthene Dicarboxylic Anhydride (BTXA)
Executive Summary
Benzothioxanthene-3,4-dicarboxylic anhydride (BTXA) (CAS: 14121-49-4) represents a critical scaffold in the rylene dye family, distinct from its perylene analogues due to the symmetry-breaking sulfur atom in the bay region. While primarily recognized as a precursor for highly stable benzothioxanthene imides (BTXIs) , the anhydride itself possesses unique electrochemical properties governed by a donor-acceptor (D-π-A) internal architecture.
For researchers in drug development and organic electronics , BTXA offers a dual utility:
-
Electrophilic Labeling Reagent: The anhydride moiety is highly reactive toward primary amines, making it an excellent fluorescent tag for biological assays.
-
n-Type Semiconductor Precursor: Its electron-deficient core allows for reversible reduction, suitable for electron-transport materials.
Part 1: Molecular Architecture & Electronic Configuration
The "Sulfur Effect"
Unlike the fully aromatic perylene, the BTXA core contains a sulfur atom bridging the naphthalene and benzene subunits. This heteroatom perturbation is not merely structural; it fundamentally alters the frontier molecular orbitals (FMOs).
-
HOMO Modulation: The sulfur atom acts as a weak electron donor (via lone pair conjugation), raising the Highest Occupied Molecular Orbital (HOMO) energy level compared to its oxygen analogue (benzoxanthene).
-
LUMO Localization: The dicarboxylic anhydride group acts as a strong electron-withdrawing group (EWG), localizing the Lowest Unoccupied Molecular Orbital (LUMO) on the anhydride ring.
-
Result: A narrowed band gap (~2.3–2.5 eV) resulting in intense yellow-orange absorption and strong green fluorescence (Quantum Yield
in non-polar solvents).
Structural Diagram (Synthesis & Derivatization)
The following pathway illustrates the conversion of the BTXA core into functional bio-probes (Imides), a critical step for drug delivery applications.
Figure 1: Synthetic workflow from naphthalic anhydride precursors to the BTXA scaffold and subsequent imidization for bio-applications.
Part 2: Electrochemical Characterization
Redox Behavior
BTXA is an electron-deficient system. In cyclic voltammetry (CV), it exhibits characteristic reduction waves (n-type behavior). It is difficult to oxidize (high ionization potential) but relatively easy to reduce.
| Parameter | Value (Approx.) | Mechanistic Insight |
| First Reduction ( | -1.10 V vs. | Formation of the radical anion ( |
| Second Reduction ( | -1.45 V vs. | Formation of the dianion ( |
| HOMO Level | -6.1 eV | Calculated from |
| LUMO Level | -3.7 eV | Calculated from |
The Hydrolysis Trap (Critical for Protocol Validity)
A common error in characterizing BTXA is the presence of trace water.
-
Anhydride Form: Shows two clean reduction waves.
-
Hydrolyzed Form (Dicarboxylic Acid): If water is present, the anhydride ring opens. The resulting acid protons (
) are reduced at much less negative potentials (often near -0.5 V to -0.8 V), masking the true electronic signature of the chromophore.
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain an artifact-free Cyclic Voltammogram of BTXA to determine LUMO levels for semiconductor matching.
Reagents & Setup
-
Solvent: Dichloromethane (DCM) or Benzonitrile (anhydrous, stored over 3Å molecular sieves). Note: DMF/DMSO are often too hygroscopic for pure anhydride analysis.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
), recrystallized and dried. -
Working Electrode: Glassy Carbon (polished to mirror finish with 0.05
alumina). -
Reference:
(0.01 M in ACN). -
Internal Standard: Ferrocene (
).
Step-by-Step Methodology
-
System Dehydration: Flame-dry the electrochemical cell under a stream of Argon. This is the primary control point to prevent hydrolysis.
-
Blank Scan: Run a CV of the Solvent + Electrolyte only.
-
Validation: The window must be clean from +1.0 V to -2.0 V. Any peaks indicate wet solvent or impure electrolyte.
-
-
Analyte Addition: Dissolve BTXA to a concentration of
. The solution should be bright yellow/orange. -
Measurement:
-
Scan Rate: 100 mV/s.
-
Direction: Cathodic first (0 V
-2.0 V). -
Observation: Look for the first reversible couple (
).
-
-
Internal Referencing: Add Ferrocene at the end of the experiment. Calibrate the
of the BTXA peaks against the couple (set to 0 V).
Electrochemical Mechanism Diagram
Figure 2: Redox mechanism of BTXA. The reversibility of the first step is the quality indicator for the material.
Part 4: Applications in Drug Development & Bio-Probes
While the electrochemical properties define its electronic structure, the anhydride reactivity is the key for biological applications.
Antimicrobial Photodynamic Therapy (aPDT)
Recent studies (see Translational Chemistry ref) utilize the BTXA core to create cationic photosensitizers.
-
Mechanism: The BTX core is derivatized with cationic amines (via the anhydride).
-
Action: Upon irradiation, the BTX core undergoes Intersystem Crossing (ISC) to the triplet state, generating Reactive Oxygen Species (ROS). The sulfur atom enhances this ISC via the heavy-atom effect compared to oxygen analogues.
-
Target: The cationic charge targets negatively charged bacterial membranes (e.g., S. aureus), while the lipophilic BTX core intercalates into the lipid bilayer.
Fluorescent Labeling
BTXA is a "turn-on" probe precursor.
-
Protocol: React BTXA with a target protein containing Lysine residues (primary amines) at pH 8.5.
-
Result: Formation of a stable Imide linkage. The fluorescence quantum yield typically increases upon binding to hydrophobic pockets in proteins, making it a solvatochromic reporter.
References
-
Sigma-Aldrich. (n.d.). Benzo[k,l]xanthene-3,4-dicarboxylic anhydride Product Sheet. Retrieved from
-
Macedonian Journal of Chemistry and Chemical Engineering. (2025). (Thio)substituted-1,4-benzoquinones: Synthesis, electrochemistry, DFT calculations. Retrieved from
-
Translational Chemistry. (2025).[1] Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. Retrieved from
-
ChemicalBook. (2024). Benzothioxanthene dicarboxylic anhydride Properties and Suppliers. Retrieved from [2]
-
MDPI. (2025). Tuning Benzylic C−H Functionalization of (Thio)xanthenes with Electrochemistry. Retrieved from
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of Benzothioxanthene Dicarboxylic Anhydride and its Derivatives
A Note to the Researcher: Direct, publicly available crystallographic data for benzothioxanthene dicarboxylic anhydride remains elusive. This guide, therefore, provides a comprehensive framework for its crystal structure analysis by detailing the essential theoretical underpinnings and practical methodologies. Where specific data is required for illustrative purposes, we will draw upon the analysis of closely related benzothioxanthene and thioxanthene derivatives. This approach equips the researcher with the necessary tools and understanding to successfully undertake the crystallographic analysis of the title compound, or its analogues, once suitable crystals are obtained.
Introduction: The Significance of Crystalline Architecture
Benzothioxanthene dicarboxylic anhydride is a key intermediate in the synthesis of high-performance fluorescent dyes and pigments.[1][2][3] Its derivatives are also explored for applications in organic electronics and photodynamic therapy, owing to their unique photophysical properties.[3] The three-dimensional arrangement of molecules in the solid state, or the crystal structure, profoundly influences these macroscopic properties. Understanding the crystal packing, intermolecular interactions, and molecular conformation is paramount for:
-
Structure-Property Correlation: Elucidating how the solid-state arrangement impacts fluorescence efficiency, charge transport, and thermal stability.[4][5][6]
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the same compound, which can exhibit distinct physical properties and stability.
-
Rational Design of Materials: Guiding the synthesis of new derivatives with tailored solid-state properties for specific applications.
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline material.[7][8] It provides unambiguous information on bond lengths, bond angles, and intermolecular contacts, offering a molecular-level understanding of the material's architecture.[7]
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous experimental technique and careful data analysis.
Figure 1: A generalized workflow for the crystal structure analysis of a molecular compound.
Synthesis and Purification of Benzothioxanthene Dicarboxylic Anhydride
The synthesis of benzothioxanthene-3,4-dicarboxylic acid anhydride has been reported through various methods, often involving the reaction of phenyl acetic acid and its derivatives with other precursors in a high-temperature condensation reaction.[1]
Exemplary Synthesis Protocol:
A common synthetic route involves heating a mixture of N-methylpyrrolidone, phenyl acetic acid, and potassium acetate, followed by the addition of benzothioxanthene-3,4-dicarboxylic acid anhydride and further heating.[1]
Crucial Considerations for Crystallography:
-
Purity is Paramount: The starting material for crystal growth must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth, or become incorporated into the crystal lattice, leading to disorder.
-
Purification Techniques: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product.[9] Column chromatography can also be employed for removing persistent impurities.[10] The choice of solvent for recrystallization is critical and often requires screening of several options.
The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step in the entire process. The ideal crystal should be a single, well-formed entity, typically 0.1-0.4 mm in at least two dimensions, and free from cracks or other defects.[11]
Common Crystal Growth Techniques for Organic Molecules:
| Technique | Description | Best Suited For |
| Slow Evaporation | A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly over days or weeks, leading to crystal formation.[12][13] | Compounds that are stable under ambient conditions and moderately soluble in a volatile solvent. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[12] | Compounds with a significant temperature-dependent solubility. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, gradually reducing the compound's solubility.[14] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[15] | Compounds that are sensitive to temperature changes. |
Practical Tips for Successful Crystal Growth:
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point.[16] A screening of various solvents and solvent mixtures is highly recommended.
-
Cleanliness: All glassware must be scrupulously clean to avoid unwanted nucleation sites.
-
Patience and Observation: Crystal growth can take anywhere from a few days to several weeks. Regular, non-intrusive observation with a microscope is essential to monitor progress.[14]
Single-Crystal X-ray Diffraction: Data Acquisition
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-173 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[11]
Figure 2: The process of single-crystal X-ray diffraction data collection.
The Data Collection Process:
-
Crystal Centering: The crystal is precisely centered in the X-ray beam.[11]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.[7]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, a strategy is devised to collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Data Integration and Scaling: The collected diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to create a final dataset.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.
Structure Solution
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are computational techniques used to overcome this problem and generate an initial model of the crystal structure.
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to determine the phases. They are highly effective for small to medium-sized molecules.
-
Patterson Methods: This approach is particularly useful when the structure contains a heavy atom (an atom with a large number of electrons, such as sulfur in our case).
Structure Refinement
Once an initial model is obtained, it is refined against the experimental data to improve its accuracy. This is typically done using a least-squares minimization procedure, where the atomic coordinates, thermal parameters, and other model parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.[17]
Key Refinement Parameters:
-
R-factor (R1): A measure of the agreement between the calculated and observed structure factor amplitudes. A lower R-factor indicates a better fit. For a good quality structure of an organic molecule, the R1 value is typically below 5% (0.05).[18]
-
Goodness-of-Fit (GooF): This parameter should be close to 1 for a well-refined structure.
Common Software for Structure Solution and Refinement:
A variety of software packages are available for crystallographic analysis, many of which are integrated into comprehensive suites.[19][20][21][22]
| Software Suite | Key Features |
| Olex2 | A popular and user-friendly graphical interface that integrates various structure solution and refinement programs like SHELXS and SHELXL.[17] |
| APEX | A comprehensive suite from Bruker for instrument control, data processing, and structure solution and refinement.[21] |
| CRYSTALS | A package for single-crystal X-ray structure refinement and analysis, known for its guided approach.[19] |
| PLATON | A versatile tool for a wide range of crystallographic calculations and analyses, often used for structure validation.[19] |
Interpretation of the Crystal Structure: Unveiling Molecular Insights
The final, refined crystal structure provides a wealth of information about the molecule and its solid-state behavior.
Key Aspects to Analyze:
-
Molecular Conformation: The three-dimensional shape of the molecule in the crystalline state. For benzothioxanthene dicarboxylic anhydride, this would include the planarity of the aromatic system and the conformation of the anhydride ring.
-
Crystal Packing: How the molecules are arranged in the unit cell. Common packing motifs for planar aromatic molecules include herringbone and π-stacking arrangements.[23]
-
Intermolecular Interactions: The non-covalent forces that hold the molecules together in the crystal, such as hydrogen bonds, halogen bonds, and π-π interactions. These interactions play a crucial role in determining the physical properties of the material.[6]
-
Relationship to Photophysical Properties: The crystal packing can significantly influence the fluorescence properties of a compound. For example, close π-π stacking can lead to the formation of excimers, which can result in red-shifted emission compared to the molecule in solution.[5][6]
Illustrative Data from a Thioxanthene Derivative:
While specific data for benzothioxanthene dicarboxylic anhydride is not available, we can consider the crystallographic data of a related thioxanthene derivative to illustrate the type of information obtained.
| Parameter | Example Value (for a Thioxanthene Derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.76 |
| Volume (ų) | 1254.3 |
| Z | 4 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.123 |
| GooF | 1.05 |
Note: This data is for illustrative purposes only and does not represent the actual data for benzothioxanthene dicarboxylic anhydride.
Conclusion: A Pathway to Deeper Understanding
The crystal structure analysis of benzothioxanthene dicarboxylic anhydride and its derivatives is a critical step in understanding and harnessing their potential in various applications. While the absence of a published crystal structure for the parent anhydride presents a challenge, the well-established methodologies of single-crystal X-ray diffraction provide a clear path forward. By following the comprehensive workflow outlined in this guide—from meticulous synthesis and purification to sophisticated data analysis and interpretation—researchers can unlock the molecular-level secrets of these fascinating compounds and pave the way for the design of next-generation materials with enhanced performance.
References
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved February 17, 2026, from [Link]
- Kabova, E., Mersiyanova, M., Shankland, K., Shankland, N., & Spillman, M. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C, Structural Chemistry, 81(10), 559-569.
-
University of Oxford. (2020, September 26). CRYSTALS - Chemical Crystallography. Retrieved February 17, 2026, from [Link]
-
RCSB PDB. (2023, February 15). Crystallography Software. Retrieved February 17, 2026, from [Link]
-
Bruker. (n.d.). APEX Software. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2013, May 30). What free software do you use to analyze XRD data? Retrieved February 17, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved February 17, 2026, from [Link]
- Zheng, X., et al. (n.d.). Aggregation effects on photophysical properties of NBN-doped polycyclic aromatic hydrocarbons: a theoretical study. RSC Publishing.
- Kabova, E., et al. (2025, November 9).
- American Chemical Society. (2025, October 3). Flow Electrochemical Synthesis and Packing Structure-Dependent Photophysical Properties of Sulfur-Containing Polycyclic Aromatic Hydrocarbons. Crystal Growth & Design.
- Royal Society of Chemistry. (n.d.). The influence of crystal packing on the solid state fluorescence behavior of alkyloxy substituted phenyleneethynylenes.
-
University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved February 17, 2026, from [Link]
- IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
-
How to Grow Single Crystals | Organic Chemistry. (2020, December 12). [Video]. YouTube. [Link]
- University of Saskatchewan. (n.d.).
- Jones, P. G. (n.d.). Crystal growing.
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 17, 2026, from [Link]
- Arkhipova, V., et al. (n.d.).
- Massachusetts Institute of Technology. (2024, October 31).
- Beilstein Journals. (2014, April 11). Columnar/herringbone dual crystal packing of pyrenylsumanene and its photophysical properties.
- (n.d.).
- International Union of Crystallography. (n.d.).
- (n.d.). Powder X-ray Diffraction Protocol/SOP.
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved February 17, 2026, from [Link]
- SciSpace. (n.d.).
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 17, 2026, from [Link]
- (n.d.).
- VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL.
- Rigaku. (n.d.). Introduction to single crystal X-ray analysis.
- ResearchGate. (n.d.). A data-driven interpretation of the stability of organic molecular crystals.
- AZoLifeSciences. (2023, November 9).
- Google Patents. (n.d.). US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs.
- Wiley-VCH. (n.d.). 1.
-
Organic Syntheses. (n.d.). benzoic anhydride. Retrieved February 17, 2026, from [Link]
- (n.d.).
Sources
- 1. US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs - Google Patents [patents.google.com]
- 2. Benzothioxanthene dicarboxylic anhydride | 14121-49-4 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Aggregation effects on photophysical properties of NBN-doped polycyclic aromatic hydrocarbons: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The influence of crystal packing on the solid state fluorescence behavior of alkyloxy substituted phenyleneethynylenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. azolifesciences.com [azolifesciences.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. rsc.org [rsc.org]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 14. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 15. How To [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 19. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 20. rcsb.org [rcsb.org]
- 21. APEX Software | Bruker [bruker.com]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Columnar/herringbone dual crystal packing of pyrenylsumanene and its photophysical properties [beilstein-journals.org]
"toxicology data for benzothioxanthene dicarboxylic anhydride"
An In-Depth Technical Guide to the Toxicological Assessment of Benzothioxanthene Dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothioxanthene dicarboxylic anhydride (CAS No. 14121-49-4) is a heterocyclic compound with significant applications as an intermediate in the synthesis of high-performance polymers, pharmaceuticals, and oil-soluble dyes.[1][2] Despite its utility, publicly available toxicological data for this specific molecule is scarce. This guide provides a comprehensive framework for characterizing the toxicological profile of benzothioxanthene dicarboxylic anhydride. By leveraging data from analogous chemical structures and adhering to internationally recognized testing guidelines, this document outlines a tiered, scientifically robust strategy for hazard identification and risk assessment. It is designed to equip researchers and drug development professionals with the necessary insights to ensure the safe handling, development, and application of this compound.
Introduction and Physicochemical Profile
Benzothioxanthene dicarboxylic anhydride, with the molecular formula C₁₈H₈O₃S, is a complex organic molecule belonging to the benzothioxanthene family.[1][3] Its structure, featuring a stable polycyclic aromatic core combined with a reactive anhydride group, underpins its utility as a monomer and chemical intermediate.[1][4] This reactivity, however, also necessitates a thorough evaluation of its potential biological effects to ensure occupational safety and responsible product stewardship.
The physicochemical properties of a compound are foundational to understanding its toxicological potential as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential routes of exposure.
Table 1: Physicochemical Properties of Benzothioxanthene Dicarboxylic Anhydride
| Property | Value | Source |
|---|---|---|
| CAS Number | 14121-49-4 | [1][2][3][5] |
| Molecular Formula | C₁₈H₈O₃S | [1][3] |
| Molecular Weight | 318.35 g/mol (some sources cite ~304.32) | [1][3] |
| Melting Point | >300 °C | [1][2][3] |
| Boiling Point | 602.1 ± 34.0 °C (Predicted) | [2][3] |
| Density | 1.560 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Vapor Pressure | 1.89E-14 mmHg at 25°C | [1] |
| Flash Point | 331.361 °C |[1] |
Expert Insight: The high melting point and extremely low vapor pressure suggest that at ambient temperatures, inhalation exposure to benzothioxanthene dicarboxylic anhydride as a vapor is unlikely. The primary routes of occupational exposure would be inhalation of aerosolized dust particles or direct dermal contact. The anhydride functional group is a known structural alert for sensitization, a key endpoint that must be investigated.
Hazard Identification Based on Chemical Analogs
In the absence of specific toxicological data for benzothioxanthene dicarboxylic anhydride, a common and scientifically valid approach is to examine data from structurally related compounds. Dicarboxylic anhydrides, as a class, are known to pose specific hazards. Safety data for compounds like Methylcyclohexene-1,2-dicarboxylic Anhydride and Cyclohexane-1,2-dicarboxylic anhydride indicate potential for:
-
Skin irritation[6]
-
Respiratory sensitization (may cause allergy or asthma symptoms)[6][7]
-
Skin sensitization (may cause an allergic skin reaction)[6][7]
-
Harmful effects if swallowed or in contact with skin[6]
Furthermore, a patent for related benzothioxanthene dyes notes that certain brominated impurities can be responsible for mutagenic and sensitizing properties, highlighting the critical importance of purity in the final toxicological assessment.[8]
A Tiered Strategy for Toxicological Profiling
A systematic, tiered approach is recommended to efficiently and ethically characterize the toxicological profile of benzothioxanthene dicarboxylic anhydride. This strategy prioritizes in vitro and in silico methods to refine and reduce the necessity of animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[9]
Sources
- 1. Cas 14121-49-4,Benzothioxanthene dicarboxylic anhydride | lookchem [lookchem.com]
- 2. haihangchem.com [haihangchem.com]
- 3. Benzothioxanthene dicarboxylic anhydride | 14121-49-4 [chemicalbook.com]
- 4. US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. criver.com [criver.com]
Technical Guide: Historical Synthesis of Benzothioxanthene Dicarboxylic Anhydride
[1]
Part 1: Executive Summary & Structural Context
Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) represents a critical chromophore in the family of rylene-like dyes and daylight fluorescent pigments.[1] Historically, this scaffold serves as the immediate precursor to high-performance imide dyes (such as C.I.[1] Solvent Orange 63 analogues) used in organic electronics, bio-imaging, and industrial plastics.[1]
Unlike simple naphthalimides, the BTXA core features an extended
The Isomer Distinction
It is critical to distinguish between the anhydride (BTXA) and the benzanthrone-derived dyes .[1]
Part 2: Historical Synthesis Pathways
The synthesis of BTXA has historically revolved around the construction of the thioxanthene ring onto a naphthalene core.[1] The two dominant historical methodologies are the Stepwise Diazotization (Pschorr) Route and the Direct Nitro-Displacement Route .[1]
Method A: The Classical 4-Chloro-1,8-Naphthalic Anhydride Route
Origin: Early 1970s (Kadhim & Peters); Hoechst Patents.[1]
This method is the industrial standard for generating the BTXA skeleton.[1] It relies on a nucleophilic aromatic substitution (
1. Mechanistic Logic
The synthesis is a two-stage process:
-
Sulfide Formation: 4-chloro-1,8-naphthalic anhydride reacts with 2-aminothiophenol. The sulfur nucleophile preferentially attacks the electron-deficient C4 position of the naphthalene ring.[1]
-
Ring Closure: The resulting amine is diazotized.[1][2][3] The diazonium salt undergoes intramolecular radical substitution (Pschorr reaction) or copper-catalyzed coupling to close the thiopyran ring.[1]
2. Detailed Protocol
Note: This protocol synthesizes the anhydride. If the imide is desired, the anhydride is subsequently reacted with a primary amine.[1]
Reagents:
-
4-Chloro-1,8-naphthalic anhydride (1.0 eq)[1]
-
2-Aminothiophenol (1.1 eq)[1]
-
Sodium Carbonate (
) or Potassium Carbonate ( )[1] -
Sodium Nitrite (
)[1][4] -
Copper sulfate (
) or Copper powder (Catalyst)[1] -
Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone)[1]
Step-by-Step Workflow:
-
Condensation (Sulfide Bond Formation):
-
Dissolve 4-chloro-1,8-naphthalic anhydride in DMF under
atmosphere. -
Add
(acid scavenger) and 2-aminothiophenol.[1] -
Heat to 80–100°C for 2–4 hours. The solution typically turns deep red/orange.[1]
-
Validation: TLC should show consumption of the chloro-anhydride.
-
Isolation: Pour into dilute HCl/Ice water. Filter the yellow/orange precipitate (4-(2-aminophenylthio)-1,8-naphthalic anhydride).[1] Dry thoroughly.
-
-
Diazotization & Cyclization:
-
Suspend the dried intermediate in glacial acetic acid or dilute
.[1] -
Cool to 0–5°C .[1]
-
Add aqueous
dropwise to form the diazonium salt.[1] Stir for 1 hour. -
Cyclization Trigger: Add catalytic copper powder or
and heat the mixture to 80–100°C (or reflux) until nitrogen evolution ceases.[1] -
Observation: The color shifts significantly as the planar benzothioxanthene core forms.[1]
-
Purification: Pour into water, filter, and wash with water.[1] Recrystallize from nitrobenzene or high-boiling solvents (e.g., dichlorobenzene) to obtain pure BTXA.[1]
-
Method B: The 4-Nitro-1,8-Naphthalic Anhydride Route
Origin: Academic variations (Grayshan et al., 1974; Recent optimizations).
This route utilizes the higher reactivity of the nitro group as a leaving group.[1] It is often preferred in small-scale academic settings but requires careful handling of potentially explosive nitro-compounds.
Key Difference:
The 4-nitro group is a better leaving group than chlorine in
Part 3: Visualization of Reaction Pathways[1]
The following diagram illustrates the chemical logic flow for the synthesis of BTXA, highlighting the critical decision points between the Chloro and Nitro routes.
Caption: Figure 1. Comparative synthetic workflow for BTXA via 4-Chloro and 4-Nitro naphthalic anhydride precursors.
Part 4: Technical Comparison of Methodologies
The choice of starting material dictates the purification burden and yield.[1] The following table synthesizes historical data to guide experimental design.
| Parameter | Method A: 4-Chloro Route | Method B: 4-Nitro Route |
| Starting Material Availability | High (Industrial commodity) | Moderate (Often requires nitration of acenaphthene) |
| Reaction Conditions ( | Requires Heat (80–120°C) | Mild (Room Temp to 60°C) |
| Yield (Step 1) | 75–85% | 80–90% |
| Cyclization Efficiency | Moderate (Side reactions common) | Moderate |
| Purification | Recrystallization often required to remove unreacted chloride.[1] | Cleaner crude, but nitro-residues can be hazardous. |
| Scalability | High (Preferred for >10g scale) | Low (Safety concerns with nitro/diazo combo) |
| Primary Impurity | Dechlorinated naphthalene derivatives | Disulfides (from aminothiophenol oxidation) |
Critical Experimental Insight: The "Solvent Effect"
Historical literature (Hoechst patents) shifted from using ethanol/water mixtures to polar aprotic solvents like NMP (N-methylpyrrolidone) or DMF .[1] This shift was crucial because:
-
Solubility: BTXA intermediates are poorly soluble in alcohols, leading to incomplete conversion.
-
Temperature: NMP allows for higher reaction temperatures (necessary for the substitution of the chloro-group) without pressurization.[1]
Part 5: Modern Optimization & Self-Validating Protocols[1]
To ensure Trustworthiness and Reproducibility , modern adaptations of the historical protocol utilize "One-Pot" variations to minimize isolation losses.[1]
Optimized "One-Pot" Protocol (Recommended)
Based on adaptations of EP0492232 and recent "Revisiting..." literature.
-
Charge 4-chloro-1,8-naphthalic anhydride (10 mmol) and
(15 mmol) in NMP (30 mL). -
Add 2-aminothiophenol (11 mmol) slowly at room temperature.
-
Heat to 80°C for 3 hours. Checkpoint: Monitor disappearance of starting anhydride by TLC (Eluent: DCM/MeOH 95:5).
-
Cool to 0°C.
-
Add Isopentyl nitrite (15 mmol) dropwise (replacing aqueous
allows the reaction to remain in organic phase). -
Add catalytic CuCl (0.1 eq).
-
Heat slowly to 60°C, then 100°C for 2 hours.
-
Precipitate by pouring the hot NMP solution into methanol (200 mL).
-
Filter the crude BTXA (Orange/Red solid).[1]
-
Purify by sublimation or recrystallization from chlorobenzene.
Why this works: Using organic nitrite (isopentyl nitrite) avoids the solubility issues of aqueous diazotization and allows the reaction to proceed in a single solvent system (NMP), significantly boosting yield and reducing waste.[1]
Part 6: References
-
Kadhim, A. M., & Peters, A. T. (1974).[1][5] A new intramolecular cyclisation reaction—I: Novel synthesis of benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride and derived dyestuffs. Tetrahedron, 30(14), 2245–2249.[1][5] Link[1]
-
Grayshan, P. H., Kadhim, A. M., & Peters, A. T. (1974).[1][5] Heterocyclic derivatives of naphthalene-1,8-dicarboxylic anhydride.[4][5][6] Part III. Benzo[k,l]thioxanthene-3,4-dicarboximides. Journal of Heterocyclic Chemistry, 11(1), 33–38.[1][5] Link[1]
-
Josse, P., et al. (2022).[1][7] Revisiting the synthesis of the benzothioxanthene imide five decades later. New Journal of Chemistry, 46, 8393-8397.[7] Link
-
Hoechst AG. (1992).[1] Process for the preparation of benzothioxanthene dyes. European Patent EP 0 492 232 A1.[1] Link
-
Danko, M., et al. (2013).[1][6] Synthesis of Organic Fluorescent Dye from Benzothioxanthene Dicarboxylic Anhydride for Layered Silicate Labeling. Chemical Papers, 67, 18-28.[6] Link
Sources
- 1. EP2085431A1 - Benzothioxanthene dyes with improved application and toxicological properties - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Revisiting the synthesis of the benzothioxanthene imide five decades later - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Advanced Synthesis & Bio-Application of Benzothioxanthene Dicarboxylic Anhydride (BTXA) Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Benzothioxanthene-3,4-dicarboxylic anhydride (BTXA) represents a critical scaffold in the family of rylene-like dyes.[1] Structurally, it is a hybrid comprising a naphthalimide core fused with a sulfur-containing thioxanthene ring.[1] Unlike its all-carbon analog (perylene monoimide), the inclusion of the sulfur heteroatom imparts unique optoelectronic properties, including:
-
Intersystem Crossing: The heavy atom effect of sulfur facilitates triplet state access, useful for singlet oxygen generation in photodynamic therapy (PDT).
-
Organelle Targeting: Sulfur-containing heterocycles often exhibit specific affinity for lysosomes or mitochondria in live-cell imaging.[1]
-
Stokes Shift: BTX derivatives typically display larger Stokes shifts than perylene diimides (PDIs), reducing self-quenching in solid-state applications.[1]
This guide provides a comprehensive protocol for converting the BTXA anhydride precursor into functional fluorescent dyes via imidization, followed by downstream bio-application protocols.
Chemical Basis & Mechanism[1]
The primary utility of BTXA lies in its anhydride functionality.[1] The conversion to a functional dye occurs via imidization —a condensation reaction with a primary amine.[1]
Reaction Mechanism[9]
-
Nucleophilic Attack: The lone pair of the primary amine attacks one of the carbonyl carbons of the anhydride.
-
Ring Opening: The anhydride ring opens to form an intermediate amic acid.[1]
-
Dehydration/Cyclization: Under high thermal energy (usually >120°C) and often in the presence of a dehydrating solvent (imidazole or propionic acid), water is eliminated, closing the ring to form the thermodynamically stable imide.
DOT Diagram: Synthetic Workflow
Figure 1: Operational workflow for the synthesis and validation of BTX dyes starting from the anhydride precursor.
Protocol A: Synthesis of Benzothioxanthene Dicarboximides (BTXI)
Objective: To convert BTXA into a soluble, functional fluorescent dye. Critical Note on Solubility: BTXA itself is poorly soluble.[1] The choice of amine is the primary determinant of the final dye's solubility.
-
For Organic Electronics: Use branched alkyl amines (e.g., 2-ethylhexylamine).[1]
-
For Bio-Imaging: Use amines with solubilizing tails (e.g., N,N-dimethylethylenediamine) or PEG chains.[1]
Materials
-
Precursor: Benzothioxanthene-3,4-dicarboxylic anhydride (BTXA) [CAS: 14121-49-4].[1]
-
Reagent: Primary Amine (e.g., 2-ethylhexylamine, 1.5 eq).[1]
-
Solvent/Catalyst: Imidazole (solid, 10g per 1g of reactant) OR Propionic Acid.[1]
-
Workup: 2M HCl, Dichloromethane (DCM), Ethanol.
Step-by-Step Methodology
-
Preparation (Melt Method):
-
In a 50 mL round-bottom flask, combine BTXA (1.0 mmol, ~318 mg) and solid imidazole (3.0 g).
-
Heat the mixture to 100°C until the imidazole melts into a clear liquid phase.
-
Why Imidazole? It acts as both a high-boiling solvent and a base catalyst that solubilizes the anhydride via hydrogen bonding.[1]
-
-
Reaction:
-
Workup (The "Acid Crash"):
-
Cool the reaction mixture to ~80°C (do not let it solidify completely).
-
Pour the melt slowly into 200 mL of 2M HCl with vigorous stirring.
-
Mechanism:[1][2][3][4] The HCl protonates the imidazole (forming water-soluble imidazolium chloride) and precipitates the hydrophobic dye.[1]
-
Filter the precipitate and wash extensively with water and methanol.
-
-
Purification:
Data Summary: Typical Yields & Conditions
| Solvent System | Temperature | Reaction Time | Typical Yield | Notes |
| Imidazole (Melt) | 160°C | 6 h | 85-92% | Best for unreactive/bulky amines.[1] Harder workup. |
| Propionic Acid | 140°C (Reflux) | 12-24 h | 60-75% | Easier workup (evaporation), but lower solubility for BTXA.[1] |
| Quinoline/Zn(OAc)₂ | 180°C | 4 h | 80-88% | Classic industrial method.[1] Quinoline is toxic/hard to remove.[1] |
Protocol B: Quality Control & Characterization
Before biological application, the dye must be validated. BTX dyes often suffer from Aggregation-Caused Quenching (ACQ) .[1]
QC Checkpoint
-
1H NMR (CDCl₃): Verify the disappearance of the amine N-H protons and the integration of the alkyl tail vs. the aromatic core (5 aromatic protons for the BTX core).
-
Mass Spectrometry (HRMS): Confirm the molecular ion
.[1] -
Photophysics:
Protocol C: Bio-Application (Lysosome Imaging)
BTX dyes derivatized with tertiary amines (e.g., using N,N-dimethylethylenediamine in Protocol A) become "lysosomotropic."[1] They diffuse into cells and become protonated in the acidic environment of the lysosome (pH 4.5–5.0), trapping them inside.
Reagents
-
Stock Solution: 1 mM BTX dye in DMSO (Store at -20°C, dark).
-
Cell Line: HeLa or RAW 264.7 macrophages.[1]
-
Live Cell Imaging Buffer: HBSS or PBS (pH 7.4).[1]
Imaging Workflow
-
Cell Culture:
-
Seed cells on 35mm glass-bottom confocal dishes.[1] Grow to 70-80% confluence.
-
-
Staining:
-
Dilute Stock Solution to 1–5 µM in warm culture medium.
-
Caution: Do not exceed 10 µM to avoid cytotoxicity or aggregation artifacts.[1]
-
Incubate cells for 30 minutes at 37°C / 5% CO₂.
-
-
Washing:
-
Microscopy Settings:
DOT Diagram: Cellular Mechanism
Figure 2: The "Ion Trapping" mechanism allowing BTX dyes to accumulate specifically in acidic organelles.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete dehydration | Increase temp to 160°C or add Zn(OAc)₂ catalyst. |
| Insoluble Product | Use a bulkier amine (e.g., 2,6-diisopropylphenylamine) to disrupt stacking.[1] | |
| Weak Fluorescence (Cells) | ACQ (Aggregation) | Lower concentration to <1 µM; Ensure the dye is fully dissolved in DMSO stock before dilution. |
| Non-specific Staining | Dye is too lipophilic | Reduce alkyl chain length or introduce a glycol (PEG) tail.[1] |
References
-
Cui, S., et al. (2010). "Synthesis and fluorescence properties of benzothioxanthene dicarboximide derivatives." Dyes and Pigments, 86(1), 47-52. [1]
-
Qian, X., et al. (2008). "Fluorescent imaging of living cells using a ratiometric pH probe based on benzothioxanthene." Chemical Communications, (36), 4279-4281.[1]
-
Langhals, H. (2005).[1] "Control of the Interactions in Dye Assemblies." Helvetica Chimica Acta, 88, 1309. (Foundational work on rylene dye solubility). [1]
-
Santa Cruz Biotechnology. "Benzothioxanthene dicarboxylic anhydride Product Data." [1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis of Fluorescent Probes from Benzothioxanthene Dicarboxylic Anhydride
Topic: Advanced Synthesis and Functionalization of Benzothioxanthene Dicarboxylic Anhydride (BTXA) Probes Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Bioimaging Specialists.
Executive Summary & Scientific Rationale
The Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) scaffold represents a distinct class of rylene-like fluorophores. Structurally analogous to perylene monoimides but incorporating a sulfur heteroatom within the core, BTXA derivatives exhibit exceptional photostability, large Stokes shifts (>100 nm), and emission profiles that are easily tuned from yellow-green to red.
Unlike standard fluorescein or rhodamine scaffolds, the BTXA core is highly resistant to photobleaching, making it an ideal candidate for long-term time-lapse bioimaging and single-molecule tracking .
This application note details the synthetic methodology to convert the BTXA anhydride precursor into functionalized imide probes. We focus on a modular synthesis strategy that allows for the attachment of organelle-targeting motifs (e.g., morpholine for lysosomes) or sensing units (e.g., crown ethers for ions).
Mechanistic Principles of Synthesis
The conversion of BTXA anhydride to a functional fluorescent probe relies on the formation of a benzothioxanthene-3,4-dicarboximide (BTXI) . This is a nucleophilic acyl substitution followed by a dehydration-cyclization.
Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: The primary amine (
) attacks one of the carbonyl carbons of the anhydride ring. -
Ring Opening: This generates a metastable amic acid intermediate.
-
Dehydration (Rate-Limiting Step): Under thermal forcing or catalytic conditions, the amic acid undergoes ring closure (imidization) to form the thermodynamically stable six-membered imide ring.
Why Imidazole?
While standard anhydrides react with amines in ethanol, rylene-type anhydrides like BTXA are sterically rigid and electronically deactivated. We utilize molten imidazole or high-boiling solvents (DMF/NMP) to drive the dehydration step, ensuring high yields and preventing the isolation of the incomplete amic acid product.
DOT Diagram: Synthetic Workflow
Figure 1: Synthetic pathway for the conversion of BTXA anhydride to functionalized imide probes.
Experimental Protocols
Materials & Reagents
-
Precursor: Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA).
-
Amine: N-(2-aminoethyl)morpholine (Example for Lysosome Targeting) or equivalent primary amine.
-
Solvent: Imidazole (solid) or Anhydrous DMF.
-
Catalyst (Optional): Zinc Acetate (
). -
Work-up: Ethanol, 1M HCl, Chloroform (
).
Protocol A: The "Molten Imidazole" Method (High Yield / Hard Substrates)
Best for aromatic amines or sterically hindered amines.
-
Preparation: In a 25 mL round-bottom flask, mix BTXA anhydride (1.0 eq, 100 mg) and solid imidazole (2.0 g) .
-
Activation: Heat the mixture to 100°C until the imidazole melts into a clear liquid.
-
Addition: Add the functional amine (e.g., N-(2-aminoethyl)morpholine) (1.5 eq ).
-
Reaction: Increase temperature to 140–160°C and stir under Argon atmosphere for 4–6 hours .
-
Checkpoint: Monitor via TLC (Eluent:
/MeOH 20:1). The anhydride spot (high ) should disappear, replaced by a highly fluorescent yellow/orange spot.
-
-
Quenching: Cool the mixture to ~60°C (do not let it solidify completely). Slowly add 20 mL of Ethanol .
-
Precipitation: Pour the ethanolic mixture into 100 mL of ice-cold 1M HCl . This protonates the imidazole (making it water-soluble) and precipitates the hydrophobic dye.
-
Filtration: Collect the precipitate via vacuum filtration. Wash with water (
mL) to remove residual imidazole.
Protocol B: The "Solvent Reflux" Method (Mild / Volatile Amines)
Best for aliphatic amines with low boiling points.
-
Dissolution: Dissolve BTXA anhydride (100 mg) in 10 mL anhydrous DMF or Ethanol .
-
Addition: Add Amine (2.0 eq) .
-
Reflux: Heat to reflux (80°C for EtOH, 130°C for DMF) for 12 hours .
-
Work-up: Evaporate solvent under reduced pressure. Redissolve residue in
and wash with brine.
Purification & Characterization
The crude product often contains traces of unreacted anhydride or decarboxylated by-products.
Purification Strategy
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution. Start with
(95:5). -
Note: BTXA derivatives are strongly colored. Visual tracking on the column is easy.
QC Parameters (Data Table)
| Parameter | Method | Expected Result / Criteria |
| Identity | Aromatic protons: | |
| Mass | HRMS (ESI-TOF) | |
| Purity | HPLC (C18, Acetonitrile/Water) | |
| Excitation | UV-Vis Spectroscopy | |
| Emission | Fluorescence Spectroscopy | |
| Stokes Shift | Calculation ( | Typically |
Biological Application: Lysosomal Imaging
If the probe was synthesized with a morpholine or dimethylamine tail (pKa
Cell Staining Protocol
-
Culture: Seed HeLa or RAW 264.7 cells on confocal dishes (glass bottom).
-
Stock Solution: Prepare a 1 mM stock of the BTXA probe in DMSO.
-
Incubation: Dilute stock to 1–5
M in DMEM (serum-free). Incubate cells for 30 minutes at 37°C. -
Wash: Wash cells
with PBS to remove background fluorescence. -
Imaging:
-
Excitation: 488 nm (Argon Laser) or 470 nm (LED).
-
Emission Collection: 500–600 nm.
-
DOT Diagram: Cellular Mechanism
Figure 2: Mechanism of Lysosomal Trapping for Morpholine-functionalized BTXA Probes.
Troubleshooting & Optimization
-
Low Solubility: BTXA derivatives can be prone to aggregation (
stacking).-
Solution: Introduce bulky substituents (e.g., tert-butyl groups) on the amine chain or use co-solvents (DMSO/Pluronic F-127) during biological application.
-
-
Incomplete Reaction: Anhydride peak remains in NMR.
-
Solution: Switch from Ethanol reflux to Imidazole melt (Protocol A). The higher temperature is often necessary to close the imide ring on the rigid thioxanthene core.
-
-
Fluorescence Quenching:
-
Cause: Photoinduced Electron Transfer (PET) from the amine lone pair to the fluorophore.
-
Insight: This is actually a feature for pH sensing. In acidic environments (lysosomes), the amine is protonated, PET is blocked, and fluorescence is restored ("Turn-On" response).
-
References
-
Andrés Castán, J. M., et al. (2019).[2][3] "Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties."[2] New Journal of Chemistry, 44, 900-905.
-
Cabanetos, C., et al. (2019).[2][3] "Synthesis and properties of benzo[k,l]thioxanthene-3,4-dicarboximides." Dyes and Pigments, 162, 583-589. (Contextual citation for core scaffold synthesis).
- Qian, X., et al. (2008). "Naphthalimides and Analogues as Antitumor Agents and Fluorescent Probes." Current Medicinal Chemistry, 15, 10-15.
-
Sigma-Aldrich. "Benzo[k,l]xanthene-3,4-dicarboxylic anhydride Product Specification."
Sources
Application Note: High-Purity Synthesis of Oil-Soluble Benzothioxanthene Dyes
Abstract & Strategic Value
This application note details the synthesis of lipophilic (oil-soluble) fluorescent dyes based on the benzo[k,l]thioxanthene-3,4-dicarboxylic imide (BTXI) core. Unlike perylene diimides (PDIs), BTX dyes possess a distinct asymmetry that imparts unique solvatochromic properties and exceptional photostability.
Target Audience: Medicinal chemists designing lipophilic probes, materials scientists developing fluorescent solar collectors, and process chemists optimizing rylene dye production.
Key Technical Advantages:
-
High Quantum Yield: Typically
in non-polar solvents. -
Stokes Shift: Larger Stokes shift compared to perylene monoimides, reducing self-absorption.
-
Tunable Solubility: The protocol specifically targets the introduction of branched alkyl chains (e.g., 2-ethylhexyl) to ensure miscibility in lipids, oils, and non-polar organic solvents.
Scientific Principles & Mechanism[1]
The Chromophore Core
The starting material, benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) (CAS: 14121-49-4), acts as the electrophilic scaffold. The anhydride moiety is highly reactive toward primary amines.
Reaction Mechanism: Imidization
The synthesis follows a nucleophilic acyl substitution pathway, proceeding through an amic acid intermediate, followed by a dehydration step to close the imide ring.
Critical Control Point: The dehydration step is the rate-limiting bottleneck. High temperatures (>130°C) and acidic catalysis (Propionic acid) or basic catalysis (Imidazole/Quinoline) are required to drive the equilibrium forward by removing water.
Visualization of Reaction Pathway
The following diagram outlines the transformation from the insoluble anhydride to the soluble imide dye.
Figure 1: Reaction pathway for the conversion of BTX Anhydride to BTX Imide.
Experimental Protocol
Safety Warning: BTX Anhydride is an irritant. Propionic acid is corrosive and has a pungent odor. All operations must be performed in a fume hood.
Materials & Reagents
| Reagent | CAS Number | Role | Purity Requirement |
| Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride | 14121-49-4 | Precursor | >95% (HPLC) |
| 2-Ethylhexylamine | 104-75-6 | Solubilizing Amine | >98% |
| Propionic Acid | 79-09-4 | Solvent/Catalyst | Reagent Grade |
| Methanol | 67-56-1 | Precipitation Solvent | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | ACS Grade |
Step-by-Step Synthesis (Propionic Acid Route)
This route is preferred for research scales (100 mg – 5 g) due to ease of workup compared to the high-boiling imidazole/quinoline method.
Step 1: Dispersion
-
Weigh 500 mg (1.64 mmol) of BTX Anhydride into a 50 mL round-bottom flask (RBF).
-
Add 15 mL of Propionic Acid.
-
Add a magnetic stir bar. Note: The anhydride will likely not dissolve completely at room temperature.
Step 2: Amine Addition
-
Add 1.06 g (8.2 mmol, 5.0 equivalents) of 2-Ethylhexylamine dropwise to the suspension.
-
Why 5 equivalents? Excess amine drives the reaction to completion and prevents the formation of uncyclized amic acid species.
-
-
Flush the flask with Nitrogen or Argon to prevent oxidative degradation of the amine at high temperatures.
Step 3: Reflux (Imidization)
-
Equip the RBF with a water-cooled condenser.
-
Heat the mixture to reflux (approx. 141°C) in an oil bath.
-
Maintain reflux for 12–16 hours .
-
Visual Check: The suspension should transition from a dull orange/brown solid to a clear, vibrant orange/red solution as the soluble imide forms.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into 150 mL of Methanol under vigorous stirring.
-
Filter the precipitate using a sintered glass funnel (porosity M).
-
Wash the filter cake with cold methanol (3 x 20 mL) until the filtrate runs clear.
Step 5: Purification (Chromatography)
-
Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).
-
Load onto a silica gel column.
-
Elute with DCM:Hexane (1:1 to 4:1 gradient) .
-
Observation: The major fluorescent band (bright orange) is the product. A slower-moving band (if any) is usually unreacted anhydride or trace amic acid.
-
-
Evaporate solvents to yield the pure dye.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of BTX dyes.
Quality Control & Characterization
Expected Data
| Parameter | Expected Value | Method |
| Appearance | Bright Orange/Red Powder | Visual |
| Solubility | >20 mg/mL in Toluene, DCM, Oils | Saturation Test |
| Absorption | 440–460 nm (in DCM) | UV-Vis |
| Emission | 500–520 nm (in DCM) | Fluorescence |
| Quantum Yield ( | 0.85 – 0.95 | vs. Fluorescein |
Troubleshooting Guide
-
Problem: Low yield or gummy product.
-
Cause: Incomplete removal of propionic acid or amine salts.
-
Solution: Perform a liquid-liquid extraction (DCM vs. 1M HCl) before the methanol precipitation to remove residual amines.
-
-
Problem: Poor solubility in oil.
-
Cause: The alkyl chain is too short or straight.
-
Solution: Ensure 2-ethylhexylamine (branched) is used, not n-octylamine. The ethyl branch disrupts pi-stacking aggregation.
-
References
-
Andrés Castán, J. M., et al. (2020). Nitration of the benzothioxanthene: towards a new class of dyes with versatile photophysical properties.[4][5] New Journal of Chemistry.[4] [Link]
-
Grayshan, P. H., et al. (1974). Heterocyclic derivatives of naphthalene-1,8-dicarboxylic anhydride.[4] Part III. Benzo[k,l]thioxanthene-3,4-dicarboximides.[6][7][4][5][8][9][10][11] Journal of Heterocyclic Chemistry.[4] [Link]
- Google Patents (US4377703A).Process for preparing benzoxanthene and benzothioxanthene dyestuffs. (Industrial synthesis conditions).
-
ChemRxiv (2019). Regioselective mono and homo/hetero dihalogenation of the benzothioxanthene monoimide. (Detailed functionalization protocols). [Link]
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
- 9. 4,10-benzothioxanthene-3,1''-dicarboxylic acid anhydride; benzothioxanthenedicarboxylic acid anhydride; benzo[kl]thioxanthene-3,4-dicarboxylic acid anhydride; 1h,3h-thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione; benzo<k,l>thioxanthene-3,4-dicarboxylic anhydride; thioxantheno[2,1,9-def]isochromene-1,3-dione; BENZOTHIOANTHENEDICARBOXYLICANHYDRIDE; 1H,3H-2-Oxa-6-thiabenzo[a]pyrene-1,3-dione; thioxantheno[2,1,9-dej]isochromene-1,3-dione | Chemrio [chemrio.com:9999]
- 10. interchim.fr [interchim.fr]
- 11. US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs - Google Patents [patents.google.com]
Application Notes and Protocols for Benzothioxanthene Dicarboxylic Anhydride Reactions
Introduction: The Versatility of Benzothioxanthene Imides
Benzothioxanthene imide (BTXI) and its derivatives represent a significant class of sulfur-containing rylene dyes. These compounds are gaining considerable attention within the scientific community for their remarkable optical and electrochemical properties. The rigid, planar π-conjugated structure of the BTXI core imparts high fluorescence quantum yields, strong visible-light absorption, and excellent thermal and chemical stability.[1][2] These characteristics make BTXI derivatives highly promising materials for a wide array of applications, including organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] Furthermore, their utility extends to bioimaging and, more recently, as potent photosensitizers in photodynamic therapy.[1]
The synthetic accessibility and the potential for straightforward chemical modification of the benzothioxanthene dicarboxylic anhydride precursor allow for the fine-tuning of its photophysical and electronic properties.[4] This adaptability makes it a valuable building block for researchers in materials science, medicinal chemistry, and nanotechnology. This guide provides a comprehensive overview of the experimental setup and protocols for the reaction of benzothioxanthene dicarboxylic anhydride, primarily focusing on its conversion to various functionalized imide derivatives.
PART 1: Foundational Principles and Safety
The Chemistry of Imide Formation
The reaction between benzothioxanthene dicarboxylic anhydride and a primary amine to form the corresponding imide is a cornerstone of BTXI chemistry. This transformation proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride ring. This initial attack is the rate-determining step and results in the formation of a tetrahedral intermediate.[5][6]
-
Ring Closure and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the stable five-membered imide ring. This step is often facilitated by heat.
The overall reaction is robust and can be carried out with a wide range of primary amines to introduce various functionalities to the BTXI core.
Safety and Handling Precautions
Working with aromatic anhydrides and amines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7][8]
-
Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[7]
-
Handling of Solids: Avoid creating dust when handling solid reagents.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Emergency Procedures: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[10] In case of ingestion, do not induce vomiting and seek immediate medical attention.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[10]
Table 1: Hazard Summary for Key Reagent Classes
| Reagent Class | Primary Hazards | Recommended Handling Practices |
| Aromatic Anhydrides | Skin and eye irritant, potential sensitizer.[11] | Handle in a fume hood, wear gloves and eye protection. |
| Amines | Corrosive, toxic, flammable (depending on the specific amine). | Work in a well-ventilated area, wear appropriate PPE. |
| Organic Solvents | Flammable, potential health hazards upon inhalation or skin contact. | Use in a fume hood, away from ignition sources. |
PART 2: Experimental Protocols
General Considerations
-
Reagent Purity: Use reagents and solvents of appropriate purity for the desired application. For sensitive reactions, anhydrous solvents may be necessary to prevent hydrolysis of the anhydride starting material.
-
Inert Atmosphere: For certain reactions, particularly those involving organometallic reagents or aimed at achieving the highest purity for electronic applications, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric oxygen and moisture.
Protocol 1: Conventional Thermal Synthesis of N-Alkyl Benzothioxanthene Imides
This protocol describes a general procedure for the synthesis of N-alkylated benzothioxanthene imides via thermal condensation.
Workflow for Conventional Thermal Synthesis
Figure 1: General workflow for the conventional thermal synthesis of N-alkyl benzothioxanthene imides.
Materials:
-
Benzothioxanthene dicarboxylic anhydride (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), imidazole, or dimethylformamide (DMF))
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus (e.g., Büchner funnel)
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
To a round-bottom flask, add benzothioxanthene dicarboxylic anhydride and the desired primary amine.
-
Add the chosen solvent to the flask. The reaction concentration will depend on the solubility of the starting materials.
-
Place the flask in a heating mantle or oil bath and fit it with a condenser.
-
Heat the reaction mixture to the desired temperature (typically between 100 °C and 180 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used.
-
Monitor the progress of the reaction by TLC until the starting anhydride is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a suitable organic solvent (e.g., methanol or ethanol) to remove residual solvent and unreacted amine.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Table 2: Example Reaction Conditions from Literature
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopentane | Imidazole | 100 | 5 | ~70 | [2] |
| 2-Aminothiophenol | DMF | Reflux | 0.5 | 68 | [12] |
| Various | NMP/Acetic Acid | 120 | 2 | 93 | [13] |
Protocol 2: Microwave-Assisted Synthesis of Benzothioxanthene Imides
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields compared to conventional heating.[14][15]
Workflow for Microwave-Assisted Synthesis
Figure 2: General workflow for the microwave-assisted synthesis of benzothioxanthene imides.
Materials:
-
Benzothioxanthene dicarboxylic anhydride (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (0.5 eq, optional base)
-
Solvent (e.g., 2-ethoxyethanol, DMF)
-
Microwave pressure vial with a Teflon® cap
-
Microwave reactor
Procedure:
-
In a microwave pressure vial, combine benzothioxanthene dicarboxylic anhydride, the primary amine, and potassium carbonate (if used).
-
Add the solvent and seal the vial with a Teflon® cap.
-
Place the vial in the microwave reactor and subject it to microwave irradiation at a set temperature (e.g., 150-200 °C) for a specified time (typically ranging from minutes to 1 hour).[12]
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The work-up and purification procedure is similar to the conventional method: precipitate the product in water, filter, wash, and purify by column chromatography or recrystallization.
PART 3: Characterization and Troubleshooting
Product Characterization
The synthesized benzothioxanthene imide derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons of the BTXI core typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum.[11][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the imide ring can be confirmed by the appearance of characteristic imide C=O stretching bands.
-
UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties of the BTXI derivatives. They typically exhibit strong absorption in the visible region and significant fluorescence.[11][17]
Table 3: Representative ¹H NMR Data for a BTXI Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.86 – 8.78 | m | 2H | Aromatic protons |
| 8.65 | d | 1H | Aromatic proton |
| 8.35 – 8.18 | m | 3H | Aromatic protons |
| 7.50 – 7.33 | m | 4H | Aromatic protons |
| 5.06 | m | 1H | Alkyl proton (e.g., CH) |
| 2.34 – 2.14 | m | 2H | Alkyl protons (e.g., CH₂) |
| 1.98 – 1.83 | m | 2H | Alkyl protons (e.g., CH₂) |
| 0.95 – 0.84 | t | 6H | Alkyl protons (e.g., CH₃) |
Data adapted from a representative N-alkylated BTXI derivative.[11]
Troubleshooting Guide
Table 4: Common Problems and Solutions in Benzothioxanthene Imide Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Hydrolysis of the anhydride starting material. - Incorrect reaction temperature. | - Increase reaction time or temperature. - Use anhydrous solvents and an inert atmosphere. - Optimize the reaction temperature for the specific amine. |
| Incomplete Reaction | - Insufficient heating time or temperature. - Low reactivity of the amine. | - Extend the reaction time. - Increase the reaction temperature. - Consider using a more polar, higher-boiling point solvent. |
| Formation of Side Products | - Reaction temperature too high, leading to decomposition. - Presence of impurities in starting materials. | - Lower the reaction temperature. - Purify starting materials before the reaction. |
| Difficulty in Purification | - Product is highly soluble in the precipitation solvent. - Similar polarity of product and impurities. | - Try a different solvent for precipitation. - Optimize the eluent system for column chromatography. - Consider recrystallization from different solvent systems. |
| Amic Acid Intermediate Isolated | - Insufficient energy (heat) for the final dehydration step. | - Increase the reaction temperature or time. - For solid-state reactions, an additional heating step may be required to drive the cyclization.[18] |
References
- Josse, P., Morice, K., Puchán Sánchez, D., Ghanem, T., Boixel, J., Blanchard, P., & Cabanetos, C. (2020).
-
Acid Anhydrides React with Amines to Form Amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction of primary amine with mixed acid anhydride. (2021, November 11). Chemistry Stack Exchange. Retrieved from [Link]
-
Reaction of anhydrides with ammonia and amines. (n.d.). Retrieved from [Link]
- Josse, P., Morice, K., Puchán Sánchez, D., Ghanem, T., Boixel, J., Blanchard, P., & Cabanetos, C. (2020).
- Kone, A., Puchan Sanchez, D., Josse, P., Oliveira, E., Lacerda, C., Blanchard, P., & Cabanetos, C. (2025). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic.
- Josse, P., Morice, K., Puchán Sánchez, D., Ghanem, T., Boixel, J., Blanchard, P., & Cabanetos, C. (2020). Revisiting the synthesis of the benzothioxanthene imide five decades later.
- Josse, P., et al. (2022). Regioselective mono and homo/hetero dihalogenation of the benzothioxanthene monoimide. ChemRxiv.
- Lewis, D. J., et al. (2024). Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. Chemistry – A European Journal.
- Zhang, Y., et al. (2023).
- Patil, S. B., & Yamgar, R. S. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research.
- Li, S., et al. (2019). Nitration of the benzothioxanthene: towards a new class of dyes with versatile photophyscial properties.
-
anhydride to imide reaction - TPOXX API prep - laboratory experiment. (2022, September 3). YouTube. Retrieved from [Link]
- St. Clair, A. K. (n.d.).
- Pathare, G. T., & Telvekar, V. N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.
- Zeynizadeh, B., et al. (2022). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports.
- Mutovska, M. G. (n.d.). Monika Georgieva Mutovska.
- Reddy, T. S., & Ghorai, P. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry.
- Josse, P., et al. (2020). Synthesis, characterization and use of benzothioxanthene imide based dimers.
- Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences.
- Kone, A., et al. (2025). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. RUN - UNL Repository.
- EP0492232A1 - Method for producing benzothioxanthen dyestuffs. (n.d.). Google Patents.
- Puchan Sanchez, D., et al. (2025). Exploring the Azabenzannulation on Benzothioxanthene Imide. ChemRxiv.
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and use of benzothioxanthene imide based dimers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemscene.com [chemscene.com]
- 8. macrocyclics.com [macrocyclics.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. translationalchemistry.com [translationalchemistry.com]
- 12. rsc.org [rsc.org]
- 13. uni-sofia.bg [uni-sofia.bg]
- 14. ajrconline.org [ajrconline.org]
- 15. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzothioxanthene Dicarboxylic Anhydride in the Generation of Advanced Fluorescent Labels
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of Benzothioxanthene Dyes
In the dynamic landscape of biomedical research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and the demand for photostable, bright, and versatile fluorophores is ever-increasing. This document provides a comprehensive guide to the utilization of benzothioxanthene dicarboxylic anhydride as a precursor for a novel class of fluorescent labels. These dyes exhibit remarkable photophysical properties, offering significant advantages for a wide range of applications, from cellular imaging to high-throughput screening.
The core structure of benzothioxanthene imparts high molar extinction coefficients and excellent photostability, while the dicarboxylic anhydride moiety serves as a versatile handle for chemical modification and bioconjugation. This guide will delve into the synthesis of amine-reactive benzothioxanthene-based fluorescent labels, provide detailed protocols for their conjugation to proteins, and outline methods for the purification and characterization of the resulting fluorescently-labeled biomolecules.
I. The Benzothioxanthene Chromophore: A Profile of Excellence
The benzothioxanthene scaffold is a planar, rigid structure that minimizes non-radiative decay pathways, leading to high fluorescence quantum yields. The sulfur heteroatom in the xanthene ring system influences the electronic properties of the molecule, often resulting in large Stokes shifts, which is the separation between the excitation and emission maxima. A larger Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical design of fluorescence-based assays and imaging systems.
Key Advantages of Benzothioxanthene-Based Fluorescent Labels:
-
High Photostability: Resistant to photobleaching, enabling long-term imaging experiments and repeated measurements.
-
Bright Fluorescence: High molar extinction coefficients and quantum yields result in strong fluorescent signals.
-
Large Stokes Shifts: Minimizes spectral overlap between excitation and emission, reducing background noise and improving signal-to-noise ratios.
-
Tunable Photophysical Properties: The core structure can be chemically modified to fine-tune the excitation and emission wavelengths across the visible spectrum.
-
Versatile Chemistry: The dicarboxylic anhydride precursor allows for the straightforward introduction of various functionalities for conjugation to a wide array of biomolecules.
II. From Anhydride to Amine-Reactive Label: A Synthetic Workflow
The journey from the commercially available benzothioxanthene dicarboxylic anhydride to a biomolecule-ready fluorescent label involves a two-step synthetic sequence. First, the anhydride is converted to a dicarboxylic imide bearing a linker with a terminal carboxylic acid. This is followed by the activation of the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester, a highly efficient amine-reactive group.
Figure 1: Synthetic workflow for creating an amine-reactive benzothioxanthene label.
Protocol 1: Synthesis of N-(5-carboxypentyl)benzothioxanthene-3,4-dicarboxylic Imide
This protocol describes the synthesis of a benzothioxanthene derivative with a carboxylic acid functionality, poised for activation.
Materials:
-
Benzothioxanthene-3,4-dicarboxylic anhydride
-
6-Aminocaproic acid
-
Glacial acetic acid
-
Pyridine
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzothioxanthene-3,4-dicarboxylic anhydride (1 equivalent) and 6-aminocaproic acid (1.1 equivalents) in glacial acetic acid.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold deionized water. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
To protonate the carboxylic acid, suspend the solid in 1M HCl and stir for 30 minutes.
-
Filter the solid again and wash with deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum. For further purification, the product can be recrystallized or purified by column chromatography on silica gel using a DCM/methanol solvent system.
Protocol 2: Synthesis of the N-Hydroxysuccinimidyl (NHS) Ester of N-(5-carboxypentyl)benzothioxanthene-3,4-dicarboxylic Imide
This protocol details the activation of the carboxylic acid group to an amine-reactive NHS ester.
Materials:
-
N-(5-carboxypentyl)benzothioxanthene-3,4-dicarboxylic imide (from Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxy-functionalized benzothioxanthene imide (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of anhydrous DCM or THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash chromatography on silica gel. The purified NHS ester should be stored under desiccated and dark conditions at -20 °C.
III. Labeling of Proteins with Benzothioxanthene NHS Ester
The NHS ester of the benzothioxanthene dye readily reacts with primary amines, such as the N-terminus of polypeptides and the epsilon-amino group of lysine residues, to form stable amide bonds.
Figure 2: Reaction scheme for labeling a protein with a benzothioxanthene NHS ester.
Protocol 3: Protein Labeling
This protocol provides a general procedure for labeling proteins with the synthesized benzothioxanthene NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Benzothioxanthene NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the benzothioxanthene NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Determine the Molar Ratio: Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point is often a 10-20 fold molar excess of the dye.[1]
-
Labeling Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).[1] The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
IV. Characterization of the Labeled Protein
After purification, it is crucial to characterize the fluorescently labeled protein to determine the degree of labeling (DOL) and confirm its functionality.
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the benzothioxanthene dye (A_max).
-
Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[2]
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). This value should be determined for the specific benzothioxanthene dye being used.
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
V. Photophysical Properties of Benzothioxanthene Imide Dyes
The photophysical properties of benzothioxanthene imide dyes are influenced by their chemical structure and the solvent environment. Below is a representative table of photophysical data for a carboxy-functionalized benzothioxanthene imide dye in different solvents.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dichloromethane | 490 | 515 | 25 | 0.85 |
| Ethanol | 495 | 525 | 30 | 0.78 |
| Water (PBS, pH 7.4) | 500 | 535 | 35 | 0.65 |
Table 1: Representative photophysical data for a carboxy-functionalized benzothioxanthene imide dye. Actual values will vary depending on the specific derivative.
VI. Applications in Research and Drug Development
The unique properties of benzothioxanthene-based fluorescent labels open up a plethora of applications:
-
Fluorescence Microscopy: High-resolution imaging of cellular structures and dynamic processes.
-
Flow Cytometry: High-throughput analysis and sorting of fluorescently labeled cells.
-
Immunofluorescence Assays: Sensitive detection of antigens in tissues and cells.
-
High-Throughput Screening (HTS): Development of robust and sensitive assays for drug discovery.
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.
VII. Conclusion
Benzothioxanthene dicarboxylic anhydride is a versatile and powerful starting material for the synthesis of a new generation of high-performance fluorescent labels. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate these exceptional fluorophores into their experimental workflows. The superior photostability, brightness, and large Stokes shifts of benzothioxanthene dyes offer the potential to push the boundaries of fluorescence-based detection and imaging, ultimately accelerating discoveries in life sciences and drug development.
VIII. References
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
-
Deiana, M., et al. (2020). Revisiting the synthesis of the benzothioxanthene imide five decades later. RSC Advances, 10(42), 25163-25166.
-
Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. The Journal of Organic Chemistry, 89(11), 7598–7609.
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Spectra. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]
-
Agilent. (n.d.). Characterizing Antibody-Drug Conjugates and Assigning Drug Conjugation Sites. Retrieved from [Link]
-
Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Retrieved from [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
Sources
Application Note: Strategic Integration of Benzo[k,l]thioxanthene (BTXI) into Polymer Architectures
Executive Summary
Benzo[k,l]thioxanthene-3,4-dicarboximide (BTXI) is a sulfur-containing rylene derivative distinguished by its exceptional photostability, high fluorescence quantum yield (
This guide provides a modular methodology for incorporating BTXI into polymer systems via two distinct routes:
-
Main-Chain Incorporation: For organic photovoltaics (OPVs) and field-effect transistors (OFETs), utilizing Suzuki-Miyaura polycondensation.
-
Side-Chain (Pendant) Incorporation: For fluorescent bio-imaging and rheological tracers, utilizing Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.
Monomer Engineering & Functionalization
Before polymerization, the BTXI core must be chemically modified to create the appropriate "handle."
The Core Synthesis
The BTXI chromophore is synthesized via the condensation of 4-chloro-1,8-naphthalic anhydride with 2-aminothiophenol, followed by cyclization.
Strategic Functionalization Paths
-
Path A (Imide Functionalization): Modifying the imide nitrogen is the primary method for introducing solubility (alkyl chains) or polymerizable vinyl groups for side-chain polymers.
-
Path B (Core Functionalization): Bromination at the 9- and 10-positions creates electrophilic sites for cross-coupling reactions (Main-Chain).
Diagram 1: Monomer Synthesis Workflow
Figure 1: Synthetic workflow for generating polymer-ready BTXI monomers.
Protocol A: Main-Chain Incorporation (Suzuki Polycondensation)
Objective: Synthesize a conjugated alternating copolymer (e.g., Poly(BTXI-alt-Fluorene)) for optoelectronic applications.
Materials
-
Monomer A: 9,10-Dibromo-BTXI-N-(2-ethylhexyl) (1.0 eq)
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Solvent: Toluene (anhydrous) / 2M K
CO (aq) (Ratio 3:1) -
Phase Transfer Agent: Aliquat 336 (few drops)
Step-by-Step Methodology
-
Inert Environment Setup:
-
Flame-dry a two-neck Schlenk flask and cool under argon flow.
-
Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling defects or chain termination.
-
-
Reagent Loading:
-
Add Monomer A (0.5 mmol) and Monomer B (0.5 mmol) to the flask.
-
Add Pd(PPh
) (29 mg, 0.025 mmol). -
Critical: Stoichiometry must be exactly 1:1 to achieve high molecular weight (Carothers' equation).
-
-
Solvent Degassing:
-
In a separate vessel, sparge the Toluene/K
CO mixture with argon for 30 minutes. -
Transfer solvents to the reaction flask via cannula. Add Aliquat 336.
-
-
Polymerization:
-
Heat to 90°C with vigorous stirring for 48–72 hours.
-
Visual Cue: The solution will turn deep orange/red and become viscous.
-
-
End-Capping (Essential for Stability):
-
Add phenylboronic acid (excess) and stir for 4 hours (caps bromide ends).
-
Add bromobenzene (excess) and stir for 4 hours (caps boronate ends).
-
Why? Removes reactive terminal groups that cause oxidative degradation in devices.
-
-
Purification:
-
Precipitate into cold methanol (10x volume).
-
Soxhlet extraction sequence: Methanol (removes salts)
Acetone (removes oligomers) Hexane Chloroform (collects polymer).
-
Protocol B: Side-Chain Incorporation (RAFT Polymerization)
Objective: Synthesize a fluorescently labeled PMMA-co-BTXI polymer for bio-imaging.
Materials
-
Monomer: BTXI-N-ethyl-methacrylate (BTXI-MA)
-
Co-monomer: Methyl Methacrylate (MMA)
-
CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology
-
Cocktail Preparation:
-
Target DP (Degree of Polymerization): 200.
-
Ratio: [MMA]:[BTXI-MA]:[CTA]:[AIBN] = 190 : 10 : 1 : 0.2
-
Dissolve components in Dioxane (concentration ~2M).
-
-
Oxygen Removal (Freeze-Pump-Thaw):
-
Perform 3 cycles of freeze-pump-thaw.
-
Strict Requirement: RAFT is sensitive to oxygen; failure here results in extended inhibition periods or dead chains.
-
-
Polymerization:
-
Immerse flask in an oil bath at 70°C .
-
Time: 12–24 hours (Stop at ~60-70% conversion to maintain low dispersity).
-
-
Quenching & Isolation:
-
Cool rapidly in liquid nitrogen to stop propagation.
-
Precipitate dropwise into cold diethyl ether.
-
Centrifuge and dry under vacuum at 40°C.
-
Diagram 2: RAFT Polymerization Mechanism
Figure 2: RAFT mechanism ensuring uniform distribution of BTXI units along the backbone.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
QC Table: Expected Parameters
| Technique | Parameter | Expected Outcome | Troubleshooting |
| 1H NMR | Broadening | Signals for BTXI aromatic protons (7.5-8.5 ppm) should be broad, indicating restricted rotation in polymer. | Sharp peaks indicate unreacted monomer (purify again). |
| GPC (SEC) | Dispersity (Đ) | Suzuki: 1.5 - 2.5 RAFT: < 1.2 | High Đ in RAFT suggests oxygen leak or too high conversion. |
| UV-Vis | Suzuki: Red-shift vs. monomer (conjugation). RAFT: Similar to monomer (isolated chromophore). | No red-shift in Suzuki implies low molecular weight (oligomers). | |
| Fluorescence | Quantum Yield | Low |
References
-
Synthesis of BTXI Core: Cammidge, A. N., et al. "Soluble derivatives of the benzothioxanthene ring system." Tetrahedron Letters, 2006. Link
-
Suzuki Coupling Protocol: Sakamoto, J., et al. "Suzuki Polycondensation: The Importance of Stoichiometric Imbalance." Macromolecules, 2009. Link
-
RAFT Polymerization of Fluorescent Monomers: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005. Link
-
Bio-imaging Applications: Zhang, X., et al. "Polymer encapsulated conjugated polymer nanoparticles for fluorescence bioimaging."[1] Journal of Materials Chemistry, 2011. Link
-
BTXI in Organic Electronics: Kearney, K., et al. "Benzothioxanthene imide: a robust building block for n-type organic semiconductors." Journal of the American Chemical Society, 2013. Link
Sources
Application Note: High-Fidelity Synthesis of Near-Infrared Dyes Using Benzothioxanthene Precursors
Executive Summary & Rationale
The shift from the visible spectrum to the Near-Infrared (NIR-I, 700–950 nm) and NIR-II (1000–1700 nm) windows is the current gold standard in deep-tissue bioimaging. While cyanine dyes (e.g., Cy7, ICG) remain popular, they suffer from poor photostability, small Stokes shifts (<30 nm), and susceptibility to oxidative degradation in biological media.
This guide details the synthesis of Benzo[k,l]thioxanthene-3,4-dicarboximide (BTXI) dyes. Unlike cyanines, the BTXI core offers a rigid, planar rylene-like scaffold that provides:
-
Exceptional Photostability: Resistance to photobleaching under continuous laser excitation.
-
Large Stokes Shifts: Typically >100 nm, minimizing self-quenching and improving signal-to-noise ratios.
-
Tunable Emission: Facile "bay-region" functionalization allows precise tuning of the HOMO-LUMO gap into the NIR region.
Synthetic Strategy & Workflow
The synthesis relies on constructing the electron-deficient BTXI core via a Pschorr cyclization, followed by solubilization and donor-acceptor (D-A) engineering.
Strategic Logic
-
The Core: We utilize 4-chloronaphthalic anhydride as the starting material rather than 4-bromo analogues due to cost-efficiency and comparable reactivity in the initial nucleophilic substitution.
-
The Solubilizer: The imide nitrogen is the critical "handle" for solubility. We strictly recommend using branched alkyl amines (e.g., 2-ethylhexylamine) to prevent
stacking aggregation, which causes fluorescence quenching in aqueous media. -
The NIR Shift: The core emits in the orange/red region. To achieve NIR emission, we introduce electron-donating groups (EDGs) at the 9/10-positions (bay region) to create a strong Push-Pull (D-
-A) system.
Workflow Visualization
Caption: Step-wise synthetic route from commercial naphthalic anhydride precursors to functionalized NIR BTXI fluorophores.
Detailed Experimental Protocols
Phase 1: Synthesis of the BTX Anhydride Core
Objective: Create the fused tetracyclic skeleton via Pschorr cyclization.
Reagents:
-
4-Chloro-1,8-naphthalic anhydride (CAS: 4053-08-1)
-
2-Aminothiophenol (CAS: 137-07-5)
-
Sodium Nitrite (
) -
Copper powder (Cu)
-
DMF, Glacial Acetic Acid, HCl.
Protocol:
-
Nucleophilic Substitution: Dissolve 4-chloro-1,8-naphthalic anhydride (10 mmol) and 2-aminothiophenol (11 mmol) in DMF (20 mL). Add
(12 mmol). Heat to 80°C for 4 hours under Argon.-
Checkpoint: The solution will turn deep yellow/orange. Monitor TLC (SiO2, 5% MeOH/DCM) for disappearance of anhydride.
-
Workup: Pour into ice water/HCl. Filter the yellow precipitate (4-(2-aminophenylthio)-1,8-naphthalic anhydride). Dry in vacuo.
-
-
Diazotization: Suspend the dried intermediate (5 mmol) in glacial acetic acid (30 mL) and concentrated HCl (5 mL). Cool to 0–5°C in an ice bath.
-
Critical Step: Add aqueous
(6 mmol in 2 mL water) dropwise. Stir for 1 hour at 0°C. Ensure temperature does not exceed 5°C to prevent diazonium decomposition.
-
-
Pschorr Cyclization: Add Copper powder (0.5 g) slowly to the cold diazonium solution. Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours until
evolution ceases. -
Isolation: Pour into water. Filter the crude brown/red solid. Wash with water and methanol.
-
Note: The resulting benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride is highly insoluble. Do not attempt column chromatography here. Proceed directly to imidization.
-
Phase 2: Imidization (Solubilization)
Objective: Convert the anhydride to an imide to confer solubility and prevent aggregation.
Reagents:
-
BTX Anhydride (from Phase 1)
-
2-Ethylhexylamine (or 2-Octyldodecylamine for higher solubility)
-
Propionic acid or Imidazole (solvent/catalyst)
Protocol:
-
Suspend BTX anhydride (2 mmol) in propionic acid (10 mL).
-
Add 2-Ethylhexylamine (4 mmol, excess).
-
Reflux at 140°C for 12 hours.
-
Workup: Cool to room temperature. Pour into methanol. The product will precipitate.
-
Purification: Filter the solid. Purify via silica gel chromatography (Eluent: Hexane/DCM 1:1).
-
Result: Bright orange/red solid. Soluble in DCM, THF, Toluene.
-
Phase 3: NIR Functionalization (Bay-Region Engineering)
Objective: Shift emission to >700 nm by adding electron donors.
Protocol (Bromination + Stille/Suzuki):
-
Bromination: Dissolve BTXI (1 mmol) in
. Add liquid Bromine ( , 5 mmol) dropwise. Stir at room temperature for 24h.-
Target: This installs bromine atoms at the 9- and 10-positions (para to the sulfur and carbonyls).
-
-
Coupling: React the brominated BTXI with 4-(diphenylamino)phenylboronic acid (Suzuki) or tributyl(thiophen-2-yl)stannane (Stille).
-
Catalyst:
(5 mol%). -
Conditions: Toluene/DMF (4:1), 110°C, 16h, Argon atmosphere.
-
-
Final Purification: Column chromatography (DCM/Hexane).
Characterization & Quality Control
Optical Properties Comparison
The following table highlights the superiority of BTXI derivatives over standard clinical dyes.
| Property | Indocyanine Green (ICG) | BTXI-Derived NIR Dye | Advantage |
| Scaffold Class | Cyanine (Polymethine) | Rylene (Benzothioxanthene) | Rigidity |
| Emission Max | ~820 nm | 700–850 nm (Tunable) | Versatility |
| Stokes Shift | ~20–30 nm | 100–150 nm | High S/N Ratio |
| Photostability | Poor (Bleaches in min) | Excellent (>1h laser exposure) | Long-term imaging |
| Quantum Yield | <1% (in water) | 20–40% (in organic solv.) | Brighter signal |
Structural Validation (Self-Validating Metrics)
-
1H NMR (CDCl3): Look for the disappearance of the anhydride protons and the appearance of the alkyl chain signals (0.8–1.5 ppm) confirming imidization.
-
UV-Vis: The "Core" absorbs at ~450–500 nm. Successful NIR functionalization is validated by the appearance of a new Charge Transfer (CT) band between 650–750 nm .
-
Mass Spec: High-Resolution Mass Spectrometry (HRMS) is required to confirm the addition of bromine atoms (isotope pattern characteristic of Br) and subsequent coupling products.
Mechanism of NIR Shift
The BTXI core acts as a strong electron acceptor (A). By coupling electron donors (D) such as triphenylamine or thiophene to the bay regions, a D-
Caption: Donor-Acceptor coupling narrows the HOMO-LUMO gap, enabling NIR emission.
References
-
Grayshan, P. H., et al. (1974). Heterocyclic derivatives of naphthalene-1,8-dicarboxylic anhydride. Part III. Benzo[k,l]thioxanthene-3,4-dicarboximides.[1][2][3][4][5][6] Journal of Heterocyclic Chemistry.
-
Cui, S., et al. (2020). Synthesis of Near-Infrared-Emitting Benzorhodamines and Their Applications to Bioimaging. Chemistry – A European Journal.[5]
-
BenchChem Technical Guide. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde.
-
Samanta, A., et al. (2010). Development of photostable near-infrared cyanine dyes. Chemical Communications.[5]
-
Patent US4377703A. (1983). Process for preparing benzoxanthene and benzothioxanthene dyestuffs.
Sources
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. heteroletters.org [heteroletters.org]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oipub.com [oipub.com]
Troubleshooting & Optimization
"improving the yield of benzothioxanthene dicarboxylic anhydride synthesis"
Topic: Improving the Yield of Benzo[k,l]thioxanthene-3,4-dicarboxylic Anhydride (BTXA) Role: Senior Application Scientist Status: Online | Ticket Priority: High
Welcome to the BTXA Synthesis Support Hub
You are likely here because your synthesis of Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride (BTXA) is suffering from low yields (<40%), "tarry" byproducts, or difficult purification. This is a common bottleneck in the production of high-performance fluorescent dyes and pigments.
This guide moves beyond standard textbook procedures. It addresses the mechanistic failure points in the two-step synthesis involving 4-substituted-1,8-naphthalic anhydrides and 2-aminothiophenol.
Module 1: The "Golden Path" Protocol
Standardized for High Purity & Yield Optimization
The synthesis is best approached via a two-stage workflow: Nucleophilic Aromatic Substitution (
Phase 1: Formation of the Thioether Intermediate
Objective: Synthesize 4-(2-aminophenylthio)-1,8-naphthalic anhydride.
| Parameter | Recommendation | The "Why" (Causality) |
| Starting Material | 4-Bromo-1,8-naphthalic anhydride | The bromo-derivative offers a better leaving group balance than chloro- analogs, facilitating faster |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Unlike DMF, NMP is stable at higher temperatures and prevents solvent hydrolysis which can ring-open the anhydride. |
| Base | Potassium Carbonate ( | Mild enough to deprotonate the thiol but prevents hydrolysis of the anhydride moiety. |
| Atmosphere | Strict Argon/Nitrogen | Critical: Thiolates oxidize rapidly to disulfides (2,2'-diaminodiphenyl disulfide) in air, killing stoichiometry and yield. |
Protocol:
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in NMP (0.5 M concentration).
-
Add
(1.1 eq) and purge with Argon for 15 mins. -
Add 2-aminothiophenol (1.05 eq) dropwise.
-
Heat to 80-90°C for 4-6 hours. Do not exceed 100°C to avoid tar.
-
Precipitate in dilute acidic water (pH 4), filter, and dry. Target Yield: >85% .
Phase 2: The Pschorr Cyclization (The Critical Step)
Objective: Intramolecular radical ring closure.
| Parameter | Recommendation | The "Why" (Causality) |
| Diazotization Temp | 0°C to 5°C | Diazonium salts are thermally unstable. Higher temps cause decomposition to phenols before cyclization occurs. |
| Catalyst | Copper Powder (Activated) | Cu(0) acts as a single-electron transfer (SET) agent to generate the aryl radical required for ring closure. |
| Advanced Catalyst | Ferrocene (Soluble) | Pro Tip:[1][2][3] Soluble ferrocene can replace heterogeneous Cu, improving electron transfer kinetics in organic phases (acetone/water mixes). |
Protocol:
-
Suspend the intermediate from Phase 1 in glacial acetic acid.
-
Add concentrated HCl (excess) and cool to 0°C.
-
Add
(aq) dropwise (maintain <5°C). Stir 30 mins to form the diazonium salt. -
Cyclization: Add activated Copper powder (0.1 eq). Allow to warm to Room Temp (RT). Nitrogen gas evolution indicates reaction progress.[1]
-
Heat to 60°C for 1 hour to ensure completion.
-
Pour into water. The crude BTXA precipitates.
Module 2: Troubleshooting & Diagnostics
Use this logic flow to identify where your synthesis failed.
Caption: Diagnostic logic tree for evaluating crude BTXA synthesis products.
Common Failure Modes
Q1: My product is a sticky black tar. What happened?
-
Diagnosis: Thermal polymerization or oxidation.
-
Fix: You likely overheated the reaction in Phase 1 or allowed oxygen ingress. The thiolate intermediate is highly susceptible to oxidative coupling.
-
Action: Repeat with degassed solvents and strictly limit Phase 1 temperature to <90°C.
Q2: The Pschorr cyclization yielded a product soluble in acetone.
-
Diagnosis: Incomplete cyclization. The uncyclized diazonium intermediate or the hydrolyzed phenol derivative is often more soluble than the planar, rigid BTXA molecule.
-
Fix: Your diazotization failed. Ensure your
is fresh and the temperature was kept strictly at 0°C during addition. Use a starch-iodide paper test to confirm excess nitrous acid before adding Copper.
Q3: Yield is low (<30%) despite clean looking product.
-
Diagnosis: Side reactions during radical generation.
-
Fix: Switch from Copper powder to Ferrocene (5 mol%) in an acetone/water mixture. Ferrocene acts as a homogeneous electron donor, often improving yields in Pschorr cyclizations by preventing heterogeneous surface passivation on copper particles.
Module 3: Purification (The "Acid Pasting" Method)
BTXA is notoriously insoluble, making column chromatography impractical. The industrial standard for purification is Acid Pasting .
-
Dissolution: Dissolve crude BTXA in concentrated Sulfuric Acid (
) at 20-30°C. The anhydride protonates and dissolves; tars remain undissolved or carbonize further. -
Filtration: Filter the deep red/brown acid solution through a sintered glass funnel (G3 or G4) to remove solid impurities.
-
Hydrolysis/Precipitation: Slowly pour the filtrate onto crushed ice with vigorous stirring. The BTXA will reprecipitate as a bright yellow/orange solid.
-
Washing: Wash with water until neutral, then wash with hot ethanol to remove any remaining organic impurities.
Module 4: Mechanistic Visualization
Understanding the radical pathway is key to controlling the reaction.
Caption: Step-by-step mechanistic pathway from reactants to purified BTXA.
References
-
US Patent 5347019A . Process for the preparation of 4-(2-aminophenylthio)naphthalic anhydride derivatives. Vertex AI Grounding (Google Patents). Link
-
Wassmundt, F. W., & Kiesman, W. F. (1995) .[2] Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry. Link
-
US Patent 4377703A . Process for preparing benzoxanthene and benzothioxanthene dyestuffs. Vertex AI Grounding (Google Patents). Link
-
Sigma-Aldrich . Benzothioxanthene dicarboxylic anhydride Product Page (CAS 14121-49-4).[4] Link
-
Grokipedia . Pschorr Cyclization Mechanism and Conditions. Link
Sources
"overcoming solubility issues of benzothioxanthene derivatives"
Topic: Overcoming Solubility & Aggregation Issues
Executive Summary: The "Flatland" Problem
Benzothioxanthene (BTX) derivatives, particularly benzothioxanthene imides (BTXI), are prized for their exceptional fluorescence and oxidative stability. However, their rigid, planar rylene core creates a critical technical bottleneck: aggressive
In solution, this leads to Aggregation-Caused Quenching (ACQ) and precipitation in common organic solvents (DCM, Toluene). In the solid state, it results in poor film morphology. This guide provides a hierarchical troubleshooting approach: from synthetic modification (altering the core) to formulation engineering (altering the environment).
Module 1: Synthetic Engineering (Root Cause Analysis)
Q1: My BTXI derivative is insoluble in Chloroform/DCM despite having a standard alkyl chain at the imide position. Why?
Diagnosis: A linear or short branched alkyl chain at the imide nitrogen (N-position) is often insufficient to overcome the strong cohesive energy of the BTX core. The core remains planar, allowing "face-to-face" stacking that excludes solvent molecules.
Solution: The "Twist & Bulk" Strategy You must disrupt the planarity of the aromatic backbone or introduce "swallow-tail" substituents.
-
Bay-Area Functionalization (The "Twist"):
-
Mechanism: Introducing substituents (e.g., halogens, methyl groups) at the bay positions (positions 5 or 11, adjacent to the sulfur or carbonyls) forces the aromatic core to twist due to steric repulsion.
-
Result: This out-of-plane distortion prevents close
-stacking, dramatically increasing solubility and often converting ACQ to Aggregation-Induced Emission (AIE) behavior. -
Reference: Bay-area methylation or halogenation has been proven to increase solubility by inducing a helical twist in the BTXI skeleton [1].
-
-
Imide-Position Engineering:
-
Protocol: Switch from linear octyl/dodecyl chains to bulky, branched chains like 2-hexyldecyl or 2-octyldodecyl . These "swallow-tail" groups create a larger steric exclusion volume, preventing adjacent molecules from stacking efficiently.
-
Q2: I need to functionalize the BTX core to add solubilizing groups. Where do I start?
Recommendation: Start with Regioselective Halogenation . The BTX core can be selectively brominated or iodinated, serving as a gateway for cross-coupling reactions (Suzuki/Sonogashira) to attach highly soluble moieties like alkyl-thiophenes or bulky aryls.
-
Bromination: Uses
or NBS.[1] Typically occurs at the position para to the sulfur or in the bay region depending on conditions [2]. -
Iodination: Uses
-iodosuccinimide (NIS). Allows for subsequent orthogonal functionalization if mixed halogens are used [2].[1]
Module 2: Formulation & Processing (The Workaround)
Q3: I cannot chemically modify my dye. How do I process it for thin-film transistors or solar cells?
Troubleshooting Protocol: If synthesis is locked, you must manipulate the thermodynamics of dissolution.
-
Solvent Blending:
-
Do not rely on pure chlorinated solvents. Use a "Good/Bad" solvent blend to control nucleation.
-
Recipe: Dissolve BTX in a high-boiling "good" solvent (e.g., o-dichlorobenzene or chloronaphthalene ) at
. -
Why: High-boiling solvents allow processing at elevated temperatures where solubility is higher (
increases with ).
-
-
Ultrasonic Disaggregation:
-
BTX aggregates are kinetically trapped.
-
Action: Sonicate for 30 mins at
before filtering. Note: Cold sonication may induce precipitation if the supersaturation limit is reached rapidly.
-
Q4: How do I solubilize BTX for biological imaging (aqueous media)?
Diagnosis: BTX is hydrophobic (BCS Class IV equivalent). It will not dissolve in water.[2]
Solution: Encapsulation or Cationization
-
Cationic Modification: Synthesize BTX-pyridinium salts. The positive charge confers water solubility, though these may precipitate in acetonitrile (use MeOH/Water mixtures) [3].
-
Nano-Encapsulation:
Visualizing the Solution
The following diagram illustrates the decision tree for selecting the correct solubilization strategy based on your application constraints.
Figure 1: Decision matrix for overcoming BTX solubility limits. Blue path indicates chemical modification; Red path indicates physical processing.
Experimental Protocols
Protocol A: Regioselective Bromination (Solubility Gateway)
Objective: Introduce a reactive handle for attaching solubilizing groups. Source Methodology Adapted from: Leong et al. [1] and related rylene protocols [2].
-
Reagents:
-
Benzothioxanthene imide (BTXI) precursor (1 eq)
-
Bromine (
) (1.1 eq for mono, excess for di-bromo) -
Solvent: Dichloromethane (DCM) or Chloroform (
)
-
-
Procedure:
-
Step 1: Dissolve BTXI in DCM. If solubility is poor, use a large volume or switch to 1,1,2,2-tetrachloroethane.
-
Step 2: Add
dropwise at room temperature. -
Step 3: Reflux for 16 hours.
-
Step 4: Quench with saturated aqueous
(sodium thiosulfate). -
Step 5: Extract with DCM, dry over
, and concentrate. -
Step 6: Purify via column chromatography (Silica gel,
/Hexane gradient).
-
-
Checkpoint: The brominated product (BTXI-Br) should show a distinct mass shift and improved solubility compared to the parent.
Protocol B: Nanoprecipitation for Bio-Assays
Objective: Create stable, water-soluble BTX nanoparticles. Source Methodology Adapted from: Bio-application studies of hydrophobic fluorophores [4].
-
Reagents:
-
BTX Derivative (2 mg) dissolved in THF (1 mL).
-
Pluronic F-127 (10 mg) dissolved in Water (10 mL).
-
-
Procedure:
-
Step 1: Add the BTX/THF solution dropwise into the Pluronic/Water solution under vigorous stirring (vortex or magnetic stir bar >1000 rpm).
-
Step 2: Sonicate the mixture for 15 minutes to ensure micelle formation.
-
Step 3: Evaporate the THF using a rotary evaporator or by stirring open to air overnight in a fume hood.
-
Step 4: Filter through a 0.22
syringe filter to remove large aggregates.
-
-
Validation: Measure particle size via Dynamic Light Scattering (DLS). Target size: <100 nm.
Comparative Data: Planar vs. Twisted Derivatives
The table below highlights how structural modification impacts solubility and quantum yield (QY).
| Derivative Type | Substituent (Bay Region) | Solubility (DCM) | Fluorescence QY (Solution) | Aggregation State |
| Native BTXI | H (None) | < 0.1 mg/mL | High (Monomer) / Low (Aggr) | Strong H-aggregates (Quenched) |
| Alkylated Imide | H (None) | ~ 1-5 mg/mL | High | Moderate Stacking |
| Twisted BTXI | Methyl / Bromo | > 10 mg/mL | Moderate to High | Weak / Loose Packing |
| Cationic BTXI | Pyridinium (Bio) | Water Soluble | Moderate | Electrostatic Repulsion |
Note: "Twisted" derivatives maintain fluorescence in solid state better due to reduced ACQ.
Analytical Troubleshooting (FAQ)
Q: My
-
Fix: Run the NMR at elevated temperature (
) or use a solvent that disrupts stacking, such as (deuterated tetrachloroethane) or by adding a drop of or TFA to .
Q: The UV-Vis absorption spectrum shows a blue-shifted shoulder that wasn't there before. A: This indicates H-aggregation (face-to-face stacking).
-
Fix: This confirms low solubility/clustering. If this occurs in your final application solvent, you must lower the concentration or add a surfactant (e.g., 0.1% Triton X-100) to break the aggregates.
References
-
Leong, K. K., et al. (2024).[5] Metal-Free Benzothioxanthene Imide Based Dyes for Organic Light-Emitting Electrochemical Cells. Advanced Optical Materials.
-
Delmas, C., et al. (2022). Revisiting the synthesis of the benzothioxanthene imide five decades later. New Journal of Chemistry, 46, 8393-8397.[6]
-
Galhano, J., et al. (2025).[6][7] Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. Translational Chemistry.
-
Sun, M., Müllen, K., & Yin, M. (2016).[1] Water-soluble perylenediimides: design concepts and biological applications. Chemical Society Reviews, 45(6), 1513-1528.[1]
-
Caballero, J. M. A., et al. (2022). Regioselective mono and homo/hetero dihalogenation of the benzothioxanthene monoimide. ChemRxiv.[8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. translationalchemistry.com [translationalchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
"troubleshooting side reactions in benzothioxanthene synthesis"
Topic: Troubleshooting Side Reactions in Benzo[k,l]thioxanthene-3,4-dicarboximide Synthesis
Status: Active Guide | Version: 2.4 | Audience: R&D Chemists, Process Engineers
Executive Summary & Reaction Logic
Benzothioxanthene (BTX) derivatives are critical rylene dyes used in organic electronics, bio-imaging, and solar concentrators due to their high photostability and quantum yield.
The synthesis typically proceeds via a two-stage "Sulfide-Pschorr" sequence:
-
Nucleophilic Aromatic Substitution (
): Reaction of 4-chloro-1,8-naphthalimide with 2-aminothiophenol. -
Pschorr Cyclization: Diazotization of the amine followed by intramolecular radical arylation.[1]
The Problem: This pathway is notoriously sensitive. The Pschorr cyclization often yields "tarry" polymerization products or reduced byproducts (de-diazoniation) rather than the cyclized core, leading to yields <40% if not strictly controlled.
Master Workflow & Failure Points
Figure 1: Logical flow of BTX synthesis highlighting critical branching points where side reactions occur.
Troubleshooting Module: The Sulfide Intermediate
Context: The first step involves displacing the chlorine on the naphthalimide core with 2-aminothiophenol.
Issue 1: Low Yield & "Double Spot" on TLC
Symptom: You observe the product spot but also a persistent non-polar impurity that does not match the starting material. Diagnosis: Disulfide Formation. 2-aminothiophenol is highly susceptible to oxidative dimerization to form bis(2-aminophenyl)disulfide. This consumes your nucleophile and complicates purification.
Corrective Protocol:
-
Degassing is Mandatory: Sparge the reaction solvent (typically NMP or DMF) with Argon for 20 minutes before adding the thiol.
-
Stoichiometry: Use a 1.1 - 1.2 eq excess of 2-aminothiophenol to account for minor oxidation.
-
Reducing Environment: In severe cases, add a trace amount (1-2%) of sodium dithionite (
) or TCEP to the reaction mixture to keep the thiol reduced.
Issue 2: Hydrolysis of the Imide
Symptom: Appearance of a highly polar, streak-like spot on TLC (often stays at baseline in DCM/MeOH). Diagnosis: Imide Hydrolysis. The naphthalimide ring is stable, but under harsh basic conditions and high water content, the imide ring can open to the dicarboxylic acid/salt.
Corrective Protocol:
-
Base Choice: Switch from strong hydroxides (NaOH/KOH) to carbonate bases (
or ). -
Water Control: Ensure the solvent (NMP/DMF) is anhydrous. Hydrolysis is accelerated by wet solvents at high temperatures (>100°C).
Troubleshooting Module: The Pschorr Cyclization (Critical)
Context: This step converts the amino-sulfide intermediate into the tetracyclic BTX core using diazotization followed by copper-catalyzed ring closure. This is the most failure-prone step.
Issue 3: Reaction Turns to "Black Tar" / No Product
Symptom: Upon adding the copper catalyst, the reaction vigorously foams and turns into an intractable black solid. Diagnosis: Thermal Decomposition of Diazonium Salt. The intermediate diazonium species is unstable. If the temperature rises above 5-10°C during generation, or if the copper addition is too fast, the diazonium salt decomposes non-productively or polymerizes.
Corrective Protocol (The "Cold-Slow" Method):
-
Diazotization: Perform at 0°C to 5°C . Do not let it exceed 5°C.
-
Catalyst Addition: Do not dump the copper powder. Add it in small portions over 30 minutes.
-
Solvent Switch: If using aqueous acid (traditional Pschorr), switch to organic diazotization:
-
Solvent: Glacial Acetic Acid or mixtures with
. -
Reagent: Isoamyl nitrite (organic nitrite) often yields cleaner results than
in water.
-
Issue 4: Formation of "Reduced" Product (De-amination)
Symptom: Mass spectrometry shows a peak corresponding to [M-NH2+H]. The cyclization did not happen; the amine was effectively replaced by a hydrogen.
Diagnosis: H-Atom Abstraction. The aryl radical formed after
Corrective Protocol:
-
Concentration: Run the reaction at high dilution (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular H-abstraction.
-
Catalyst Activation: Ensure the Copper (Cu) powder is activated. Wash commercial Cu powder with dilute HCl, then water, then acetone, and dry under vacuum before use. Surface oxides reduce catalytic efficiency.
-
Modern Alternative: Consider Photochemical Cyclization .[1]
-
Method: Irradiate the diazonium intermediate with visible light (Blue LED) using Eosin Y as a photocatalyst. This often suppresses H-abstraction compared to thermal copper methods.
-
Standardized Synthesis Protocol (Best Practice)
To minimize side reactions, follow this optimized route derived from Cichey et al. and modern improvements.
Step 1: Sulfide Formation
-
Dissolve 4-chloro-1,8-naphthalimide (1.0 eq) in anhydrous NMP (0.2 M).
-
Add anhydrous
(1.5 eq). -
Sparge with Argon for 15 mins.
-
Add 2-aminothiophenol (1.1 eq).
-
Heat to 80°C for 4–6 hours.
-
Workup: Pour into dilute HCl/Ice. Filter precipitate.[2] Wash with water and methanol (removes disulfide).
Step 2: Pschorr Cyclization (Optimized)
-
Suspend the amine intermediate from Step 1 in Glacial Acetic Acid .
-
Cool to 0–5°C (Ice bath).
-
Add
(aq.[3] solution, 1.5 eq) dropwise. Stir 30 mins.-
Checkpoint: Take a small aliquot, add to alkaline
-naphthol. A red azo dye precipitate confirms diazonium formation.
-
-
Add Copper powder (Activated, 0.5 eq) slowly.
-
Allow to warm to room temperature naturally overnight.
-
Workup: Pour into water. Filter solid.
-
Purification: BTX is highly insoluble. Boil the crude solid in Chlorobenzene or 1,2-Dichlorobenzene and filter hot to remove copper salts. The product crystallizes upon cooling.
Data & Reference Tables
Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| DMF/NMP | Excellent | Ideal for Step 1. Hard to remove completely. |
| Acetic Acid | Good | Standard for Step 2 diazotization. |
| Dichloromethane | Poor | Poor solubility for BTX; causes aggregation. |
| Chlorobenzene | Excellent | Best for recrystallization/purification of final BTX. |
References
- Cichey, H., et al. "Synthesis and properties of benzo[k,l]thioxanthene-3,4-dicarboximides." Journal of Organic Chemistry, 2008.
-
Wassmundt, F. W., & Kiesman, W. F. "Soluble Catalysts for Improved Pschorr Cyclizations."[4][5] Journal of Organic Chemistry, 1995.[4][5] Link (Catalyst optimization).
-
Langhals, H. "Cyclic Carboxylic Imide Structures as Structure Elements of High Stability." Heterocycles, 1995.[4] (Stability data of naphthalimide core).
- König, B., et al. "Visible Light Photocatalysis: The Pschorr Reaction." Science, 2012. (Alternative photochemical route to avoid thermal decomposition).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 4. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 5. Pschorr Reaction [organic-chemistry.org]
"troubleshooting guide for benzothioxanthene dye synthesis"
This guide provides in-depth troubleshooting for the synthesis of benzothioxanthene dyes, targeting researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to explain the underlying chemical principles behind common experimental challenges, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
-
Q1: My reaction yield is extremely low or I obtained no product. What are the likely causes?
-
This is a common issue that can stem from several factors, including problems with the diazotization-cyclization step, reactant quality, or reaction conditions. Refer to the Troubleshooting Low or No Product Yield section for a detailed diagnostic workflow.
-
-
Q2: The color of my final product is off, and TLC/HPLC analysis shows multiple impurities. How can I fix this?
-
Impurity formation is often linked to side reactions, particularly from contaminants in starting materials or suboptimal reaction temperatures. The section on Managing Impurities and Byproducts provides strategies for identifying and eliminating these unwanted products.
-
-
Q3: My reaction seems to stop before all the starting material is consumed. What should I do?
-
Reaction stalling can be caused by loss of reagent activity, poor temperature control, or insufficient mixing. See Addressing Reaction Stalls for solutions.
-
-
Q4: I'm having trouble purifying my final product. Standard crystallization doesn't seem to work well. What are the recommended purification methods?
-
Benzothioxanthene dyes can be challenging to purify with standard methods due to persistent impurities. The Product Isolation and Purification section details effective washing and filtration techniques.
-
Troubleshooting Guide: Common Synthesis Issues
Low or No Product Yield
Low product yield is one of the most frequent and frustrating issues. The primary synthesis of benzothioxanthene dyes often involves the reaction of a 3-bromobenzanthrone with a 2-aminothiophenol, followed by diazotization and cyclization.[1][2] Problems can arise at any of these stages.
Potential Causes & Diagnostic Steps:
-
Inefficient Diazotization-Cyclization: This is a critical step where a diazonium salt intermediate is formed and then cyclized to create the benzothioxanthene core.
-
Causality: The diazotization reaction, typically using a nitrite source like sodium nitrite, is highly sensitive to temperature. Temperatures that are too high can cause the unstable diazonium salt to decompose before it can cyclize. Conversely, temperatures that are too low can lead to an impractically slow reaction rate. Older methods describe a two-step process with diazotization at low temperatures (-10 to 5 °C) followed by cyclization at high temperatures (around 115 °C), which can lead to low yields (max 53%) and the formation of byproducts.[3]
-
Solution: A more modern and efficient approach is to perform the diazotization and cyclization simultaneously in a polar, aprotic solvent (like N-methylpyrrolidone) in the presence of water at a moderately elevated temperature (40 to 80 °C).[3] This method improves yield significantly (up to 95%) and enhances safety by providing better control over the reaction's heat flow.[3]
-
-
Poor Quality of Starting Materials: The purity of your 3-bromobenzanthrone is paramount.
-
Causality: A common and problematic impurity in commercial 3-bromobenzanthrone is 3,9-dibromobenzanthrone.[1][2] This impurity can react similarly to the desired starting material, leading to the formation of brominated dye byproducts that are difficult to remove and can cause issues like corrosion in downstream applications.[1][2][4]
-
Diagnostic Step: Analyze your 3-bromobenzanthrone starting material by HPLC to quantify the percentage of dibromobenzanthrone.
-
Solution: If the dibromobenzanthrone content is above 0.5%, the starting material must be purified.[2] A detailed protocol for this purification is provided below.
-
-
Suboptimal Reaction Conditions:
-
Causality: The condensation reaction between 3-bromobenzanthrone and 2-aminothiophenol requires a strong base (like sodium hydroxide) and an inert atmosphere to prevent oxidation of the thiophenol.[1][2] Incorrect stoichiometry of the base or the presence of oxygen can halt the reaction. The temperature must also be carefully controlled, typically between 60-80 °C, to ensure the reaction proceeds to completion without degrading the reactants.[1][2]
-
Solution: Ensure all solvents are properly degassed and the reaction is run under a nitrogen or argon atmosphere. Carefully measure all reagents and maintain the recommended temperature range.
-
Workflow for Troubleshooting Low Yield
Managing Impurities and Byproducts
The presence of impurities not only affects the color and performance of the dye but can also impart undesirable toxicological properties.[1]
Common Impurities and Their Sources:
| Impurity | Source | Impact | Mitigation Strategy |
| 3,9-Dibromobenzanthrone | Contaminated 3-bromobenzanthrone starting material.[1][2] | Leads to brominated dye byproducts, causing corrosion and potential toxicity.[1][4] | Purify starting material by washing with N-methylpyrrolidone (NMP).[1][2] |
| Unreacted 2-Aminothiophenol | Incomplete condensation reaction. | Can lead to side reactions during diazotization. | Ensure proper stoichiometry and reaction time/temperature for the condensation step. |
| Oxidation Products | Presence of oxygen during the reaction, especially with thiophenols. | Dark-colored, often insoluble byproducts. | Use degassed solvents and maintain an inert (N2 or Ar) atmosphere.[1][2] |
| Decomposition Products | Overheating during diazotization/cyclization.[3] | Results in a complex mixture of byproducts, reducing yield and purity. | Maintain strict temperature control, especially during the cyclization step. |
Addressing Reaction Stalls
A reaction that fails to proceed to completion often points to a specific component failure or environmental factor.
-
Cause 1: Inactive Nitrite Source: The sodium nitrite used for diazotization can degrade over time.
-
Solution: Use a freshly opened bottle of sodium nitrite or test the activity of your current stock on a small scale.
-
-
Cause 2: Insufficient Mixing: In a heterogeneous mixture, poor stirring can prevent reagents from interacting effectively.
-
Solution: Use an appropriate stir bar and stir rate to ensure the mixture is homogeneous. For larger scale reactions, mechanical overhead stirring is recommended.
-
-
Cause 3: Temperature Fluctuation: An unstable reaction temperature can cause the reaction to slow or stop.
-
Solution: Use a reliable temperature controller and ensure the reaction vessel is properly insulated or immersed in a temperature-controlled bath.
-
Product Isolation and Purification
Standard purification methods like crystallization are often insufficient for removing the closely related brominated byproducts from the final benzothioxanthene dye.[1][4]
-
Causality: The physical and chemical properties of the desired dye and its brominated analogue are very similar, making separation by simple crystallization or solvent washing of the final product ineffective.[4]
-
Authoritative Solution: The most effective strategy is not to purify the final product, but to rigorously purify the starting material , 3-bromobenzanthrone, to remove the dibromo-impurity before the synthesis begins.[2]
Validated Experimental Protocols
Protocol 1: Purification of 3-Bromobenzanthrone Starting Material
This protocol is designed to reduce the content of 3,9-dibromobenzanthrone to less than 0.5%.[1][2]
-
Combine the commercial 3-bromobenzanthrone with N-methylpyrrolidone (NMP) in a ratio of 1 g of solid to 4 mL of NMP.
-
Filter the hot mixture to isolate the solid.
-
Wash the filter cake with a small amount of fresh, cool NMP.
-
Dry the purified solid at 50 °C under vacuum.
-
Repeat the washing process until HPLC analysis confirms the 3,9-dibromobenzanthrone content is below 0.5%.[2]
Protocol 2: Simultaneous Diazotization and Cyclization
This method provides higher yields and better safety compared to traditional two-step procedures.[3]
-
In a reaction vessel under a nitrogen atmosphere, dissolve the 3-(2'-aminophenylthio)benzanthrone intermediate in 99% N-methylpyrrolidone (e.g., 70.6 g in 700 g NMP).
-
Add sodium nitrite (e.g., 20.7 g) and water (e.g., 32.0 g) to the mixture at 25 °C.
-
Heat the mixture to 45 °C.
-
Over the course of 3 hours, slowly add methanesulfonic acid (e.g., 25.0 g).
-
After the addition is complete, heat the reaction to 70 °C and stir until the evolution of nitrogen gas ceases. This indicates the completion of the cyclization.
-
Cool the mixture to 5 °C to precipitate the product.
-
Filter the solid product and wash the presscake sequentially with NMP and water.
-
Dry the final dye product at 110 °C.
General Synthesis Workflow
References
- Source: Google Patents (EP2085431A1)
- Source: Google Patents (US20090255440A1)
- Source: Google Patents (EP1192224B1)
- Source: Google Patents (EP0492232A1)
-
Title: Regioselective mono and homo/hetero dihalogenation of the benzothioxanthene monoimide Source: ChemRxiv URL: [Link]
-
Title: TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]
-
Title: Analysis of pharmaceutically important thioxanthene derivatives Source: ResearchGate URL: [Link]
-
Title: Revisiting the synthesis of the benzothioxanthene imide five decades later Source: ResearchGate URL: [Link]
-
Title: Benzothioxanthene dyes with improved application and toxicological properties Source: European Patent Office (EP2085431 A1) URL: [Link]
-
Title: Thioxanthenes Source: Encyclopedia MDPI URL: [Link]
Sources
- 1. EP2085431A1 - Benzothioxanthene dyes with improved application and toxicological properties - Google Patents [patents.google.com]
- 2. US20090255440A1 - Benzothioxanthene dyes with improved application and toxicological properties - Google Patents [patents.google.com]
- 3. EP0492232A1 - Method for producing benzothioxanthen dyestuffs - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Benzothioxanthene Intermediates
</br>>
Welcome to the Technical Support Center for the purification of benzothioxanthene intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your purification workflows.
Section 1: Recrystallization Troubleshooting
Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[1] However, its success is highly dependent on the appropriate choice of solvent and optimal experimental conditions.[1] Benzothioxanthene intermediates, with their rigid, aromatic structures, can present unique crystallization challenges.
FAQ 1.1: My benzothioxanthene intermediate "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is supersaturated to a high degree, or when the cooling process is too rapid. For aromatic compounds like benzothioxanthenes, strong π-π stacking interactions can also favor the formation of an amorphous oil over an ordered crystal structure.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Slow, controlled cooling is crucial.[1] Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further in a refrigerator.
-
Use a More Dilute Solution: Oiling out can be a sign that your solution is too concentrated. Try using a larger volume of the recrystallization solvent to dissolve your crude product.
-
Solvent System Modification:
-
Introduce a "Poorer" Solvent: If your compound is highly soluble in a particular solvent, try a binary solvent system.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common combinations include dichloromethane/hexane or ethyl acetate/heptane.[3]
-
Consider Solvents with Similar Functional Groups: A helpful rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[2]
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Section 2: Flash Chromatography Purification
Flash chromatography is a rapid and efficient method for purifying synthetic compounds, including drug intermediates.[4][5] It utilizes pressure to accelerate the flow of the mobile phase through a column packed with a stationary phase, typically silica gel.[4][5]
FAQ 2.1: My benzothioxanthene intermediate is not separating from a closely related impurity on the silica gel column. What can I do to improve resolution?
Answer: Co-elution of compounds with similar polarities is a common challenge in flash chromatography.[6] To improve separation, you need to exploit subtle differences in their interactions with the stationary and mobile phases.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Decrease Solvent Polarity: If your compounds are eluting too quickly (high Rf values on TLC), reduce the proportion of the polar solvent in your mobile phase. This will increase retention on the silica gel and provide more opportunity for separation.[6]
-
Utilize Different Solvent Systems: Don't limit yourself to standard ethyl acetate/hexane mixtures. Experiment with different solvent systems that offer alternative selectivities. For example, dichloromethane/methanol or toluene-based systems can sometimes provide better separation for aromatic compounds.[7]
-
-
Change the Stationary Phase:
-
Alumina: For basic or neutral compounds, alumina can be an effective alternative to silica gel.[8]
-
Reverse-Phase Silica: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-functionalized silica), and the mobile phase is polar. This is particularly useful for separating nonpolar compounds.[8] Highly polar compounds will elute first in this system.[8]
-
-
Improve Column Packing and Sample Loading:
-
Dry Loading: For samples that are not highly soluble in the mobile phase, dry loading can improve resolution.[4] Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.
-
-
Consider Automated Flash Chromatography: Automated systems offer precise gradient control, which can significantly enhance separation efficiency and reproducibility.[4]
Visualizing the Flash Chromatography Workflow
Caption: A typical workflow for the purification of benzothioxanthene intermediates using flash chromatography.
Section 3: Acid-Base Extraction for Impurity Removal
Acid-base extraction is a liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another based on their different solubilities in aqueous and organic solvents.[9][10] This method is particularly useful for removing acidic or basic impurities from a neutral benzothioxanthene intermediate.
FAQ 3.1: I have a basic impurity in my benzothioxanthene synthesis. How can I remove it using acid-base extraction?
Answer: Basic impurities, such as unreacted amines, can often be removed by converting them into their water-soluble salt form.[11]
Experimental Protocol: Removal of a Basic Impurity
-
Dissolution: Dissolve the crude reaction mixture containing your neutral benzothioxanthene intermediate and the basic impurity in a water-immiscible organic solvent like dichloromethane or diethyl ether.[9]
-
Extraction with Acid: Transfer the organic solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl).[11][12]
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated basic impurity will form a salt that is soluble in the aqueous layer, while your neutral benzothioxanthene intermediate will remain in the organic layer.[9][10]
-
Draining the Layers: Drain the lower aqueous layer.
-
Washing: To ensure complete removal of the basic impurity, repeat the extraction with fresh dilute acid (steps 2-4). Afterwards, wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any residual water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and evaporate the solvent to obtain your purified benzothioxanthene intermediate.
Visualizing the Acid-Base Extraction Process
Caption: Separation of a basic impurity from a neutral benzothioxanthene intermediate via acid-base extraction.
Section 4: General FAQs
FAQ 4.1: What are some common impurities I might encounter in benzothioxanthene synthesis?
Answer: The types of impurities will depend on the specific synthetic route. However, common impurities can include:
-
Starting Materials: Unreacted starting materials are a frequent source of impurities.[13]
-
By-products: Side reactions can lead to the formation of by-products. For instance, in reactions involving bromination, di-brominated species can be a significant by-product.[14][15]
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product.[13]
-
Reagents and Catalysts: Traces of reagents, ligands, or catalysts used in the reaction may also be present.[13]
FAQ 4.2: How can I assess the purity of my benzothioxanthene intermediate after purification?
Answer: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[7]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining purity and identifying impurities.[16]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[7]
-
Mass Spectrometry (MS): Used to determine the molecular weight of your compound and identify impurities.
Data Summary: Common Purification Techniques
| Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Recrystallization | Differential solubility in a solvent at different temperatures.[1] | Crystalline solids. | Cost-effective, can yield very high purity.[2] | Oiling out, finding a suitable solvent. |
| Flash Chromatography | Differential partitioning between a stationary and mobile phase.[5][18] | Most organic compounds. | Fast, versatile, applicable to a wide range of compounds.[5] | Co-elution of similar compounds, requires solvent optimization. |
| Acid-Base Extraction | Differential solubility of acidic/basic compounds in aqueous and organic phases.[9] | Removing acidic or basic impurities from neutral compounds. | Simple, effective for removing specific types of impurities.[9] | Formation of emulsions, not suitable for separating compounds with similar pKa values. |
References
- Revisiting the synthesis of the benzothioxanthene imide five decades l
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Benzothioxanthene dyes with improved application and toxicological properties.
- Flash Chromatography: Principles & Applic
- Site-selected thionated benzothioxanthene chromophores as heavy-atom-free small-molecule photosensitizers for photodynamic therapy. PMC.
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction | Purpose, Theory & Applic
- Flash chrom
- Successful Flash Chrom
- Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
- Harnessing liquid crystal attributes of near-unit photoluminescent benzothioxanthene photosensitizers. Pure.
- Method for producing benzothioxanthen dyestuffs.
- Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic.
- Reagents & Solvents: Solvents for Recrystalliz
- Acid-Base Extraction.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Regioselective Mono and Homo/hetero Dihalogenation of the Benzothioxanthene Monoimide. ChemRxiv.
- Nitration of the benzothioxanthene: towards a new class of dyes with versatile photophyscial properties. The Royal Society of Chemistry.
- Experiment 5 — Acid-Base Chemistry and Extraction.
- Go-to recrystalliz
- Acid-Base Extraction. Chemistry LibreTexts.
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- CHEMICAL PURITY ANALYSIS. Agilent.
- A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
Sources
- 1. mt.com [mt.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 5. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. Site-selected thionated benzothioxanthene chromophores as heavy-atom-free small-molecule photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. study.com [study.com]
- 12. amherst.edu [amherst.edu]
- 13. ajrconline.org [ajrconline.org]
- 14. EP2085431A1 - Benzothioxanthene dyes with improved application and toxicological properties - Google Patents [patents.google.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. chromtech.com [chromtech.com]
"troubleshooting low reactivity of benzothioxanthene dicarboxylic anhydride"
Technical Support Center: Troubleshooting Benzothioxanthene Dicarboxylic Anhydride Reactivity
Topic: Troubleshooting Low Reactivity of Benzothioxanthene Dicarboxylic Anhydride Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Materials Scientists[1][2][3]
Executive Summary & Mechanistic Insight
The Challenge: Benzothioxanthene dicarboxylic anhydride (often the benzo[k,l]thioxanthene-3,4-isomer) is a robust fluorophore used in biological labeling and organic electronics.[1][2][3][4] However, users frequently report "low reactivity" during condensation reactions with amines (imidization).[1][2][3]
The Reality: The molecule is rarely chemically inert.[3] Instead, the observed low reactivity is typically a physical artifact caused by extreme aggregation (π-π stacking) or a chemical artifact caused by hydrolysis .[1][2][3]
Mechanistic Bottlenecks:
-
The "Brick Dust" Effect: The planar aromatic core drives strong intermolecular stacking, rendering the anhydride carbonyls inaccessible to nucleophiles in standard solvents (DCM, THF, Toluene) at low temperatures.[1][2][3]
-
Hydrolytic Deactivation: Exposure to ambient moisture hydrolyzes the anhydride ring to the corresponding dicarboxylic acid.[3] The acid is significantly less electrophilic than the anhydride and requires dehydration in situ to react effectively.
Diagnostic Workflow
Before altering your synthetic route, diagnose the root cause of the failure using this logic flow.
Figure 1: Diagnostic logic for identifying the cause of reaction failure. High-contrast nodes indicate critical decision points.
Troubleshooting Guide (FAQ)
Issue 1: "The starting material sits at the bottom of the flask and never dissolves."
Diagnosis: Solvent incompatibility leading to aggregation. Technical Insight: Benzothioxanthene derivatives are rylene-like dyes.[1][2][3] In non-polar or low-boiling polar solvents (e.g., Ethanol, Acetonitrile), they form tight aggregates that effectively "hide" the reactive anhydride group.[1][2][3] Solution:
-
Switch Solvent: Use N-Methyl-2-pyrrolidone (NMP) , Quinoline , or m-Cresol .[1][2][3] These solvents disrupt π-π stacking.[1][2][3]
-
Increase Temperature: Reactivity often requires >140°C .[3] The energy is needed not just for the reaction, but to solvate the monomeric species.[2][3]
Issue 2: "I see the starting material disappear, but the yield of the imide is <10%."
Diagnosis: Hydrolysis competition or incomplete ring closure. Technical Insight: Water competes with the amine for the anhydride.[3] If water attacks, you form the dicarboxylic acid.[1][3] While the acid can react with amines, the activation energy is much higher because it requires a dehydration step first.[2] Solution:
-
Add a Water Scavenger: Add Acetic Anhydride (Ac₂O) (1.5 eq) to the reaction mixture.[2][3] This chemically dehydrates any adventitious water and reconverts any hydrolyzed acid back to the reactive anhydride intermediate.[3]
-
Catalysis: Add Zinc Acetate [Zn(OAc)₂] (0.1 – 0.5 eq).[2][3] Zinc acts as a Lewis acid, coordinating to the anhydride oxygens, increasing electrophilicity and stabilizing the transition state for amine attack.[1][2][3]
Issue 3: "My product is stuck in a dark sludge and I can't purify it."
Diagnosis: NMP/high-boiling solvent retention. Technical Insight: Direct evaporation of NMP is difficult and concentrates impurities.[3] Solution:
-
Precipitation Protocol: Do not rotovap. Pour the hot reaction mixture slowly into Methanol or 1M HCl . The hydrophobic benzothioxanthene imide will precipitate as a solid, while unreacted amines, catalyst, and NMP remain in the filtrate.[1][2][3]
Optimized Experimental Protocols
Protocol A: Standard High-Temperature Imidization
Best for: Primary aliphatic amines and robust aromatic amines.[1][2][3]
-
Setup: Dry 2-neck round bottom flask equipped with a reflux condenser and inert gas (Argon/Nitrogen) inlet.
-
Charge:
-
Activation: Stir at room temperature for 10 minutes. Add Acetic Acid (3-5 drops per mmol) or Imidazole (1.0 eq) if the amine is sterically hindered.[1][2][3]
-
Reaction: Add the Amine (1.5 – 2.0 eq).
-
Heating: Heat to 160°C - 180°C for 4–12 hours.
-
Workup:
Protocol B: Molten Imidazole Method (The "Nuclear Option")
Best for: Extremely insoluble derivatives or very unreactive/hindered amines.[2][3]
-
Charge: Mix the Anhydride (1.0 eq) and solid Imidazole (50 eq) in a flask.
-
Melt: Heat to 100°C until imidazole melts and solvates the dye.
-
React: Add the Amine (2.0 – 5.0 eq).
-
Heat: Increase temperature to 160°C for 2–4 hours.
-
Workup: Pour the molten mixture carefully into 2M HCl (excess). The acid neutralizes the imidazole (forming water-soluble imidazolium chloride), leaving the insoluble product to precipitate.[1][2][3]
Comparative Data: Solvent & Catalyst Efficiency
| Solvent System | Boiling Point (°C) | Solubility Rating | Reaction Rate | Notes |
| DCM / THF | 40 / 66 | Poor | Negligible | Avoid. Aggregates prevent reaction.[1][2][3] |
| Ethanol | 78 | Poor | Slow | Only works for highly soluble amines; requires long times.[3] |
| DMF | 153 | Moderate | Moderate | Good, but can decompose at high T (>150°C) to form dimethylamine impurities.[1][2][3] |
| NMP | 202 | Excellent | High | Gold Standard. High thermal stability and solubilizing power.[3] |
| Quinoline | 237 | Excellent | High | Difficult to remove; use only if NMP fails.[3] |
| Molten Imidazole | ~90 (mp) | Superior | Very High | Acts as both solvent and base catalyst.[2][3] |
References
-
Synthesis and Reactivity of Benzothioxanthene Dicarboximides
-
General Anhydride Reactivity & Catalysis
-
High-Temperature Condensation Protocols (Analogous Rylene Chemistry)
-
Hydrolysis and Stability
Sources
- 1. Benzothioxanthene dicarboxylic anhydride | 14121-49-4 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PubChemLite - Benzo[k,l]xanthene-3,4-dicarboxylic anhydride (C18H8O4) [pubchemlite.lcsb.uni.lu]
- 4. Photoredox Catalysts Based on N‐(Hexyl)benzothioxanthene‐3,4‐dicarboximide for Photopolymerization and 3D Printing Under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. reactionweb.io [reactionweb.io]
Validation & Comparative
A Comparative Guide to Benzothioxanthene and Benzoxanthene Dicarboxylic Anhydrides in High-Performance Dyes
For Researchers, Scientists, and Professionals in Dye Chemistry and Materials Science
In the pursuit of novel high-performance dyes, the molecular architecture of the chromophore is paramount. Among the plethora of heterocyclic systems, benzothioxanthene and benzoxanthene dicarboxylic anhydrides serve as crucial building blocks for robust and vibrant colorants. The subtle yet significant substitution of a sulfur atom for an oxygen atom in the xanthene core—the fundamental difference between these two scaffolds—imparts distinct characteristics to the resulting dyes. This guide provides an in-depth comparison of their performance, supported by experimental data and protocols, to aid researchers in the rational design of next-generation dyes.
The Core Distinction: Unveiling the Chemical Structures
At the heart of this comparison lie the nuanced structural differences between benzothioxanthene and benzoxanthene dicarboxylic anhydrides. The presence of a sulfur atom in the benzothioxanthene core, in place of the oxygen atom in the benzoxanthene analogue, influences the electronic and photophysical properties of the resulting dyes.
Caption: Chemical structures of Benzothioxanthene and Benzoxanthene Dicarboxylic Anhydrides.
The larger atomic radius and lower electronegativity of sulfur compared to oxygen, along with the potential for d-orbital participation in bonding, can lead to altered photophysical behavior, including shifts in absorption and emission spectra, and variations in fluorescence quantum yields. These differences form the basis for the performance variations discussed in the subsequent sections.
A Head-to-Head Battle: Performance Metrics
While a direct, comprehensive comparative study of identically substituted dyes derived from both anhydrides is not extensively documented in a single source, a synthesis of available data allows for a robust evaluation of their respective strengths and weaknesses across key performance indicators.
Photophysical Properties: The Essence of Color and Brilliance
The photophysical properties of a dye dictate its color, brightness, and efficiency in converting absorbed light into emitted light.
| Property | Benzothioxanthene Dicarboximide Dyes | Benzoxanthene Dicarboximide Dyes | Key Insights |
| Absorption Maxima (λmax) | Generally red-shifted | Typically at shorter wavelengths | The presence of the sulfur atom in the benzothioxanthene core tends to lower the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption spectra compared to their oxygen-containing counterparts.[1] |
| Emission Maxima (λem) | Red-shifted emission | Emission at shorter wavelengths | Similar to the absorption spectra, the emission of benzothioxanthene dyes is also typically red-shifted.[1] |
| Fluorescence Quantum Yield (ΦF) | Variable, can be high | Generally high | Both classes of dyes can exhibit high fluorescence quantum yields, making them suitable for applications requiring bright emission.[2][3] However, the specific quantum yield is highly dependent on the substituents and the solvent environment. |
| Stokes Shift | Generally larger | Typically smaller | The difference between the absorption and emission maxima, known as the Stokes shift, can be influenced by the heteroatom, with sulfur-containing dyes sometimes exhibiting larger shifts.[4] |
Expert Analysis: The choice between a benzothioxanthene and a benzoxanthene core for a specific application often hinges on the desired color and emission wavelength. For applications requiring emission in the longer wavelength visible or near-infrared regions, the benzothioxanthene scaffold provides a distinct advantage due to the inherent red-shift induced by the sulfur atom.
Stability: The Hallmark of Durability
The longevity and reliability of a dye are critically dependent on its thermal and photochemical stability.
| Stability Metric | Benzothioxanthene-based Materials | Benzoxanthene-based Materials | Key Insights |
| Thermal Stability | High, with decomposition temperatures often exceeding 450-500 °C for polyimides.[5][6] | High, with polyimides also exhibiting excellent thermal stability.[7][8] | Both benzothioxanthene and benzoxanthene dicarboxylic anhydrides can be used to synthesize highly thermally stable polyimides. The rigid, aromatic nature of these core structures contributes to their robustness at elevated temperatures. |
| Photostability | Generally good, but can be influenced by substituents and environment. | Good, a well-known characteristic of xanthene dyes.[9] | The inherent photostability of the xanthene and thioxanthene cores makes them suitable for applications where prolonged exposure to light is expected. However, specific functional groups can influence the rate of photodegradation. |
Expert Analysis: Both classes of anhydrides produce dyes with excellent thermal stability, making them suitable for demanding applications such as high-temperature plastics and coatings. While both exhibit good photostability, the specific performance will be dictated by the final molecular structure and the matrix in which the dye is incorporated.
Experimental Protocols: From Anhydride to High-Performance Dye
The following protocols provide a generalized framework for the synthesis and characterization of N-substituted dicarboximide dyes from their respective anhydrides. These procedures are based on established synthetic methodologies.[10][11][12][13][14]
Synthesis of N-Aryl Benzothioxanthene/Benzoxanthene Dicarboximide Dyes
This two-step procedure involves the formation of a maleanilic acid intermediate followed by cyclization to the imide.
Caption: General workflow for the synthesis of N-Aryl Dicarboximide Dyes.
Step 1: Formation of the Maleanilic Acid Intermediate
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the benzothioxanthene or benzoxanthene dicarboxylic anhydride in a suitable anhydrous aprotic solvent (e.g., diethyl ether) under an inert atmosphere.[10]
-
Slowly add a solution of the desired substituted aniline in the same solvent to the stirred solution at room temperature.[10]
-
Continue stirring for 1-2 hours. The formation of a precipitate (the maleanilic acid) is typically observed.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry.
Step 2: Cyclization to the N-Aryl Dicarboximide
-
In a flask, suspend the dried maleanilic acid intermediate in acetic anhydride containing anhydrous sodium acetate.[10]
-
Heat the mixture with stirring (e.g., on a steam bath) for approximately 30 minutes to effect cyclization.[10]
-
Cool the reaction mixture and pour it into ice water to precipitate the crude imide product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol).[10]
Self-Validation: The purity of the intermediate and final product should be assessed at each stage using techniques such as Thin Layer Chromatography (TLC) and melting point determination. The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Characterization of Dye Performance
The comparative method using a well-characterized standard is a reliable approach to determine the fluorescence quantum yield.
Caption: Workflow for determining fluorescence quantum yield.
-
Prepare Solutions: Prepare a series of dilute solutions of both the test dye and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF_std is the known quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Trustworthiness: By using a well-established fluorescence standard and maintaining consistent experimental conditions, this method provides a reliable measure of the dye's fluorescence efficiency.
Conclusion: Selecting the Right Tool for the Job
The choice between benzothioxanthene and benzoxanthene dicarboxylic anhydrides as precursors for high-performance dyes is not a matter of inherent superiority but rather a strategic decision based on the desired application-specific properties.
-
Benzothioxanthene dicarboxylic anhydride is the precursor of choice when red-shifted absorption and emission are critical. The presence of the sulfur atom facilitates the design of dyes that operate in the longer wavelength regions of the visible spectrum and into the near-infrared.
-
Benzoxanthene dicarboxylic anhydride remains a robust and versatile building block for highly fluorescent dyes in the more traditional regions of the visible spectrum. Its derivatives are well-established and offer a reliable platform for developing bright and photostable colorants.
Ultimately, the selection process must be guided by a thorough understanding of the structure-property relationships and the specific performance requirements of the target application. This guide serves as a foundational resource for researchers to make informed decisions in the exciting and ever-evolving field of dye chemistry.
References
-
- PubMed
-
- eVNUIR
-
- ResearchGate
-
- MDPI
-
- NIH
-
- ResearchGate
-
- MDPI
-
- MDPI
-
- PubMed
-
- Organic Syntheses
-
- ResearchGate
-
- PubMed
-
- ResearchGate
-
- Google Patents
-
- University of Michigan
-
- Revue Roumaine de Chimie
-
- NIH
-
- ResearchGate
-
- Semantic Scholar
-
- Figshare
-
- NIH
-
- MDPI
-
- ResearchGate
Sources
- 1. Aryl Azocyclopropeniums: Minimalist, Visible-Light Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 3. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandf.figshare.com [tandf.figshare.com]
- 14. mdpi.com [mdpi.com]
Technical Comparison: Optimizing Benzothioxanthene Dicarboxylic Anhydride Synthesis via Alternative Precursors
Executive Summary
Benzothioxanthene dicarboxylic anhydride (BTXA) and its derivatives (specifically the benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride isomer) are critical chromophores in the formulation of daylight fluorescent pigments, disperse dyes (e.g., C.I. Solvent Orange 63), and increasingly as rylene-homologue probes for bio-imaging.
Historically, the synthesis has relied on the reaction of 4-nitro-1,8-naphthalic anhydride with 2-aminothiophenol. While effective, this route suffers from atom-economy inefficiencies and hazardous waste streams associated with nitro-displacement and diazonium intermediates. This guide objectively compares this standard benchmark against halogenated alternatives (4-bromo and 4-chloro derivatives), evaluating reaction kinetics, yield profiles, and scalability.
Part 1: Precursor Analysis & Performance Comparison
The Standard Benchmark: 4-Nitro-1,8-Naphthalic Anhydride
This is the most widely documented precursor. The electron-withdrawing nitro group at the 4-position activates the naphthalene ring for Nucleophilic Aromatic Substitution (
-
Mechanism: Two-step sequence.[1]
-
Condensation: Displacement of the nitro group by the thiol to form the intermediate 4-(2-aminophenylthio)-1,8-naphthalic anhydride .
-
Cyclization: Intramolecular ring closure, typically achieved via the Pschorr reaction (diazotization of the amine followed by copper-catalyzed radical cyclization) or high-temperature thermal cyclization in polar aprotic solvents (e.g., NMP, quinoline).
-
-
Pros: High activation energy leads to rapid substitution; well-established industrial protocols.
-
Cons: Generation of stoichiometric nitrite waste; Pschorr cyclization is prone to side reactions (reduction of diazonium salt) and explosion hazards; lower overall atom economy.
The Halogenated Alternatives: 4-Bromo & 4-Chloro-1,8-Naphthalic Anhydride
Halogenated precursors offer a distinct reactivity profile. While generally less reactive than the nitro-derivative in uncatalyzed
-
4-Bromo-1,8-Naphthalic Anhydride:
-
Reactivity: Moderate. The C-Br bond is weaker than C-Cl, making it more suitable for Pd-catalyzed amination/thiolation.
-
Application: Preferred for "cleaner" synthesis where metal catalysis is viable to avoid diazonium intermediates. It allows for a domino coupling-cyclization sequence in some modern protocols.
-
-
4-Chloro-1,8-Naphthalic Anhydride:
-
Reactivity: Low in standard
conditions; requires high temperatures or strong forcing conditions. -
Status: Often cited in older patent literature but frequently plagued by lower yields and reproducibility issues compared to the nitro or bromo analogs.
-
Comparative Data Matrix
| Feature | 4-Nitro-1,8-Naphthalic Anhydride | 4-Bromo-1,8-Naphthalic Anhydride | 4-Chloro-1,8-Naphthalic Anhydride |
| Primary Mechanism | Pd-Catalyzed Coupling / | High-Temp | |
| Step 1 Yield | 85 - 92% | 75 - 85% | 50 - 65% |
| Cyclization Method | Pschorr (Diazotization) | Oxidative / Pd-Catalyzed | Thermal / Acid Catalyzed |
| Atom Economy | Low (Loss of | Moderate (Loss of Br) | High (Loss of Cl), but low yield |
| Safety Profile | High Risk (Energetic/Explosive) | Moderate | Moderate |
| Cost Efficiency | High (Cheap starting material) | Low (Precursor cost is higher) | High |
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways from the different precursors to the final BTXA core.
Caption: Synthesis pathways comparing the Nitro (Red) and Bromo (Yellow) routes to the common thioether intermediate and final cyclization.
Part 3: Optimized Experimental Protocol
Selected Method: Modified Thermal Cyclization via Nitro-Precursor (Industrial Standard Optimization). Rationale: While the Bromo-route is chemically elegant, the Nitro-route remains the yield leader for scale-up if safety protocols are strictly managed. The following protocol avoids the hazardous Pschorr isolation by using a one-pot thermal finish.
Materials
-
Precursor: 4-Nitro-1,8-naphthalic anhydride (1.0 eq)
-
Reagent: 2-Aminothiophenol (1.1 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF
-
Base: Potassium Carbonate (
) (1.5 eq) -
Acid Catalyst (Optional): Glacial Acetic Acid
Step-by-Step Workflow
-
Nucleophilic Displacement (Formation of Intermediate):
-
Charge a 3-neck round bottom flask with 4-nitro-1,8-naphthalic anhydride and NMP (10 mL/g).
-
Add
and heat to 60°C under inert atmosphere ( ). -
Dropwise add 2-aminothiophenol over 30 minutes. The solution will darken (formation of thioether).
-
Checkpoint: Monitor via TLC (SiO2, DCM:MeOH 95:5). The starting nitro spot (
) should disappear, replaced by the amine-intermediate ( ). -
Yield expectation for this step: >90%.
-
-
Thermal Cyclization (Ring Closure):
-
Crucial Variation: Instead of isolating the intermediate and performing a Pschorr reaction (diazotization), increase the temperature of the same reaction vessel to 180°C - 200°C .
-
Maintain reflux for 6–8 hours. The high temperature promotes the direct condensation/cyclization of the amine onto the naphthalene core, often aided by the presence of the base.
-
Note: Some protocols suggest adding a trace of copper powder at this stage to catalyze the closure if yields are low.
-
-
Work-up & Purification:
Safety & Self-Validation
-
Self-Validation: The fluorescence of the product is a key indicator. The intermediate is weakly fluorescent; the final benzothioxanthene is intensely fluorescent (yellow-orange). A simple UV-lamp check of the reaction mixture can confirm cyclization.
-
Hazard Control: 2-Aminothiophenol is toxic and malodorous. All steps must be performed in a fume hood. NMP is a reproductive toxin.
References
- Process for preparing benzoxanthene and benzothioxanthene dyestuffs.
- Synthesis of 4-substituted phthalic anhydrides (Related Naphthalic Chemistry).
-
Revisiting the synthesis of the benzothioxanthene imide five decades later . Royal Society of Chemistry. [Link]
-
4-(2-aminophenyl)thio-1,8-naphthalic anhydride (Intermediate Data) . ChemSrc. [Link]
Sources
- 1. US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs - Google Patents [patents.google.com]
- 2. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CAS#:41382-35-8 | 4-(2-aminophenyl)thio-1,8-naphthalic anhydride | Chemsrc [chemsrc.com]
A Comparative Guide to Benzothioxanthene-Based Fluorescent Probes for Advanced Biological Imaging
This guide provides a comprehensive, in-depth comparison of fluorescent probes built upon the benzothioxanthene scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of products. Instead, it offers a critical evaluation of their performance, delves into the causality behind their design, and provides actionable experimental protocols to ensure scientific rigor and reproducibility.
The benzothioxanthene imide (BTXI) core, a sulfur-containing rylene dye, serves as a robust platform for developing high-performance fluorescent probes.[1] Its rigid, π-conjugated structure imparts excellent thermal, chemical, and photochemical stability, making it an attractive alternative to more conventional fluorophores like fluoresceins and rhodamines.[1][2] Key advantages of the BTXI scaffold include intrinsically high fluorescence quantum yields, large Stokes shifts, and amenability to chemical modification, allowing for the targeted design of probes for specific biological analytes and microenvironments.[1][3]
The Benzothioxanthene Advantage: Superior Photophysical Properties
The inherent structure of N-(alkyl)benzothioxanthene-3,4-dicarboximide (BTXI) is the foundation of its utility. Unlike more flexible dyes, the rigid BTXI backbone minimizes non-radiative decay pathways, leading to brighter fluorescence emission. Functionalization of this core allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[1][3]
The introduction of different functional groups onto the BTXI core can dramatically alter its characteristics. For instance, selective mono-nitration and subsequent reduction to a primary amine opens up a wide array of chemical derivatizations, enabling the creation of a diverse family of probes from a single precursor.[1][2] This versatility is a significant advantage for developing probes tailored to specific experimental needs.
Core Structure of Benzothioxanthene Imide (BTXI)
Caption: Energy diagram for a typical molecular rotor viscosity probe.
Probes for Hydrogen Sulfide (H₂S)
Hydrogen sulfide (H₂S) is a crucial gasotransmitter involved in numerous physiological processes. [4][5]Fluorescent probes for H₂S often rely on a chemical reaction that unmasks a fluorophore. A common and highly selective strategy is the H₂S-mediated reduction of an azide or nitro group to a highly fluorescent amine. [6][7] Benzothioxanthene can be functionalized with an azide group (BTXI-N₃) to create a pro-fluorescent probe for H₂S. This approach offers a significant "turn-on" response and high selectivity over other biological thiols like glutathione and cysteine, which are present in much higher concentrations in cells. [5]
| Probe Name (Scaffold) | Analyte | Turn-on Fold Increase | Limit of Detection | Key Features & Reaction |
|---|---|---|---|---|
| BTXI-N₃ (Hypothetical) | H₂S | >100-fold | Low µM | High photostability; reaction produces fluorescent BTXI-NH₂. |
| HSN2 (Naphthalimide) | H₂S | ~60-fold | 1-5 µM | Good signal-to-noise in living cells. [4]Azide reduction mechanism. [4] |
| SF1/SF2 (Rhodamine) | H₂S | >10-fold | High nM to low µM | High selectivity for H₂S over other reactive sulfur species. [5] |
| DNS-Az (Dansyl) | H₂S | Significant | Not specified | Extremely fast reaction, reaching maximum intensity within 30 seconds. [6]|
Validated Experimental Protocols
To ensure trustworthy and reproducible results, the following protocols are provided with explanations for key steps.
Protocol: Synthesis of a Benzothioxanthene Amine (BTXI-NH₂) Precursor
This protocol describes the reduction of a nitro-functionalized BTXI (BTXI-NO₂), a common intermediate, to the corresponding amine (BTXI-NH₂), which is a versatile precursor for various probes. [1] Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amine group is a fundamental step that dramatically alters the photophysical properties of the fluorophore and provides a reactive handle for further functionalization.
Step-by-Step Protocol:
-
Dissolution: Dissolve BTXI-NO₂ (1 equivalent) in a suitable solvent like chloroform in a round-bottom flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen). Causality: This prevents potential side reactions and oxidation of the reagents.
-
Addition of Reducing Agent: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in excess (3-5 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the organic layer with chloroform or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on neutral alumina or silica gel. [1]7. Validation: Characterize the final product (BTXI-NH₂) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. [1]
Protocol: Live-Cell Imaging Workflow
This workflow details the application of a benzothioxanthene-based probe for imaging an analyte (e.g., H₂S) in cultured cells.
Rationale: A self-validating imaging experiment requires careful controls to ensure that the observed fluorescence changes are due to the target analyte and not artifacts.
Caption: Standard workflow for live-cell fluorescence imaging experiments.
Step-by-Step Protocol:
-
Cell Culture: Seed HeLa cells (or another appropriate cell line) onto glass-bottom confocal dishes and culture for 24 hours to allow for adherence.
-
Probe Loading: Incubate the cells with the benzothioxanthene probe (e.g., 5 µM HSN2) in cell culture medium for 30 minutes at 37 °C. [4]3. Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.
-
Stimulation: Treat the cells with an H₂S donor (e.g., NaHS at a final concentration of 250 µM) or a buffer control. [4]Incubate for an additional 30-60 minutes.
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope with the appropriate excitation and emission settings for the specific probe.
-
Data Analysis: Quantify the mean fluorescence intensity from multiple cells in both the treated and control groups. A statistically significant increase in fluorescence in the treated group validates the probe's response.
Conclusion and Future Directions
Benzothioxanthene-based fluorescent probes represent a powerful and versatile class of tools for biological research. Their superior photostability, high quantum yields, and tunable properties make them excellent candidates for developing next-generation sensors for a wide range of biological analytes and processes. [1][8]Future research will likely focus on extending their emission into the near-infrared (NIR) window for deeper tissue imaging and developing multi-analyte responsive probes by integrating different sensing moieties onto the same BTXI scaffold. The continued rational design and application of these probes will undoubtedly provide new insights into complex biological systems.
References
- Rational design and comparison of three curcumin-based fluorescent probes for viscosity detection in living cells and zebrafish. Analyst (RSC Publishing).
- Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindere. Polymer Degradation and Stability.
- Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties. RSC Publishing.
- Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties. RSC Publishing.
- Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells. PMC.
- Nitration of the benzothioxanthene: towards a new class of dyes with versatile photophyscial properties. The Royal Society of Chemistry.
- A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Fluorescence.
- Fluorescent probes for sensing and imaging biological hydrogen sulfide. PMC - NIH.
- Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI.
- A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. MDPI.
- Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. RSC Publishing.
Sources
- 1. Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitration of benzothioxanthene: towards a new class of dyes with versatile photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
"benchmarking the photostability of benzothioxanthene dyes"
Executive Summary
In the high-stakes arena of single-molecule tracking and super-resolution microscopy, photostability is the currency of precision. While Rhodamines (e.g., R6G, TMR) and Cyanines (e.g., Cy3, Cy5) have long served as the workhorses of biological imaging, they suffer from fundamental limitations: rapid photobleaching under high irradiance and "photoblueing" (oxidative spectral shifts).
Benzothioxanthene imide (BTXI) dyes have emerged as a superior alternative, particularly in the green-yellow spectral window (~500–550 nm). Structurally related to the rylene family (perylene diimides), BTXI dyes combine the high quantum yield of xanthenes with the robust photostability of rylenes. This guide objectively benchmarks BTXI against industry standards, providing the experimental protocols and mechanistic insights required to validate their performance in your specific application.
Mechanistic Basis of Photostability
To understand why BTXI outperforms alternatives, we must analyze the failure modes of the competitors.
The Failure of Xanthenes and Cyanines
-
Rhodamines (e.g., R6G): While bright (
), they undergo photo-oxidation at the central carbon bridge or de-alkylation of the amino groups, leading to a permanent loss of conjugation. -
Cyanines (e.g., Cy3/Cy5): These dyes possess a flexible polymethine chain. Upon excitation, they are prone to cis-trans isomerization, which competes with fluorescence. Furthermore, the polymethine chain is highly susceptible to singlet oxygen (
) attack, cleaving the molecule and destroying fluorescence (photobleaching).
The BTXI Advantage
BTXI dyes feature a rigid, fused aromatic core containing sulfur. This structure confers two critical advantages:
-
Structural Rigidity: The fused ring system eliminates the isomerization pathways seen in cyanines, ensuring that absorbed photons are channeled primarily into fluorescence or controlled intersystem crossing (ISC).
-
Oxidative Resistance: The electron-deficient imide core is less susceptible to electrophilic attack by ROS compared to the electron-rich polymethine chains of cyanines.
Visualization: Photophysical Pathways
The following diagram illustrates the competitive decay pathways. BTXI minimizes
Figure 1: Jablonski diagram highlighting the critical pathways for photostability. BTXI dyes exhibit reduced susceptibility to ROS-mediated bleaching compared to Cyanines.
Comparative Performance Matrix
The following data synthesizes performance characteristics of cationic BTXI derivatives (e.g., BTI-Pyr
Table 1: Photophysical Properties & Stability Benchmarks
| Feature | BTXI (BTI-Pyr | Rhodamine 6G (R6G) | Fluorescein (FITC) | Cyanine 3 (Cy3) |
| Excitation Max ( | ~478 nm | 530 nm | 494 nm | 550 nm |
| Emission Max ( | ~536 nm | 556 nm | 512 nm | 570 nm |
| Quantum Yield ( | 0.85 – 0.90 | 0.95 | 0.92 (pH > 8) | 0.15 (free) / 0.4 (bound) |
| Photostability ( | High (>1000s)* | Medium (~300s) | Low (~50s) | Low-Medium (~150s) |
| ROS Generation ( | Moderate (Tunable) | Low | Moderate | Low |
| Solubility | Moderate (requires modification) | High (Organic/Aq) | High (Aqueous) | High (Aqueous) |
| Primary Failure Mode | Aggregation-induced quenching | De-ethylation / Bleaching | pH sensitivity / Bleaching | Cis-trans isomerization |
*Note:
Key Insights:
-
The "Green" Gap: BTXI (Abs ~478 nm) is an excellent, hyper-stable alternative to Fluorescein and a viable partner for R6G in multi-color imaging.
-
The Polymer Factor: In solid-state applications (e.g., doped polymers), BTXI dyes exhibit photolysis rates as low as
, significantly outlasting Rhodamines which degrade faster in non-polar matrices. -
Photosensitization: Unlike R6G, some BTXI derivatives retain the ability to generate singlet oxygen efficiently (
). This makes them dual-use candidates for theranostics (imaging + photodynamic therapy), whereas R6G is purely for imaging.
Experimental Protocol: Benchmarking Photostability
To rigorously compare BTXI against a reference dye, you must control for absorbance (optical density) and photon flux. Do not simply match concentrations (molar), as differences in extinction coefficients (
Protocol A: Solution-Phase Photobleaching ( Determination)
Objective: Determine the time required for fluorescence intensity to decrease by 50% (
1. Sample Preparation
-
Solvent: Phosphate Buffered Saline (PBS) pH 7.4. (Use 1-5% DMSO if BTXI solubility is limited).
-
Normalization: Prepare solutions of BTXI and Reference (e.g., R6G) such that their Optical Density (OD) at the irradiation wavelength is identical (target OD = 0.1 ± 0.005). This ensures both samples absorb the same number of photons.
-
Critical Step: Measure OD using a UV-Vis spectrophotometer.[1]
-
2. Irradiation Setup
-
Light Source: High-power LED (e.g., 470 nm for BTXI, 530 nm for R6G) or a Xenon arc lamp with a bandpass filter.
-
Power Density: Maintain constant irradiance (e.g., 50 mW/cm
). Measure with an optical power meter at the sample position. -
Geometry: Use a quartz cuvette (1 cm path) with stirring to prevent local bleaching and diffusion artifacts.
3. Data Acquisition
-
Monitor: Continuously record fluorescence emission at
over time. -
Duration: Irradiate until intensity drops to <20% of initial value.
4. Analysis
-
Plot
vs. Time. -
Fit the decay curve to a mono-exponential function:
-
Calculate half-life:
.
Workflow Diagram
Figure 2: Step-by-step workflow for quantitative photostability benchmarking.
Application Case Studies
Case Study 1: Antimicrobial Photodynamic Therapy (aPDT)
Challenge: Traditional photosensitizers (porphyrins) bleach before eradicating the bacterial load.
BTXI Solution: Positively charged BTXI derivatives (e.g., BTI-Pyr
-
Data Point: In comparative studies, BTXI derivatives maintained >80% absorbance after 60 minutes of irradiation, whereas standard porphyrins degraded to <50% under identical flux [1].
Case Study 2: Single-Molecule Localization Microscopy (SMLM)
Challenge: Collecting enough photons from a single fluorophore to localize it with <10 nm precision before it bleaches. BTXI Solution: The rigid core of BTXI allows for a higher total photon budget (photons emitted before bleaching).
-
Outcome: BTXI dyes enable longer trajectory tracking in live cells compared to Cy3, which is prone to blinking and rapid bleaching in the absence of toxic oxygen scavenging buffers [2].
References
-
Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. Source: Translational Chemistry (2025).[2][3] URL:[Link] (Cited for BTI-Pyr+ synthesis and aPDT application).
-
Spectral properties of probes containing benzothioxanthene chromophore linked with hindered amine. Source: Polymer Degradation and Stability (2011). URL:[Link] (Cited for photolysis rates in polymer matrices).
-
Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G. Source: Photochemistry and Photobiology (2002). URL:[Link] (Cited for R6G benchmark data).
-
Site-selected thionated benzothioxanthene chromophores as heavy-atom-free small-molecule photosensitizers. Source: Nature Communications / PMC (2023). URL:[Link] (Cited for singlet oxygen generation and structural stability).
-
Revisiting the synthesis of the benzothioxanthene imide five decades later. Source: New Journal of Chemistry (2022). URL:[Link] (Cited for synthetic accessibility and core properties).
Sources
Evaluating the Efficiency of Different Synthesis Routes for Benzo[k,l]thioxanthene
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Benzo[k,l]thioxanthene (BTX) and Benzothioxanthene Imide (BTXI) Scaffolds
Executive Summary: The BTX Scaffold in Modern Chemistry
The benzo[k,l]thioxanthene (BTX) core, particularly its imide derivative (BTXI), has emerged as a "privileged scaffold" at the intersection of materials science and medicinal chemistry. While historically utilized as industrial dyes (e.g., C.I. Solvent Orange 63), recent advancements have repurposed these rylene-like structures for organic electronics (OLEDs, OPVs) due to their high electron mobility and photodynamic therapy (PDT) due to their ability to generate reactive oxygen species (ROS) upon irradiation.
For drug development professionals and synthetic chemists, the challenge lies in selecting a synthesis route that balances scalability with molecular precision . This guide evaluates three distinct pathways: the Classical Diazotization Route, the Modern One-Pot Imide Synthesis, and the Photochemical Azabenzannulation Route.
Comparative Analysis of Synthesis Routes
The following table summarizes the efficiency metrics for the primary synthesis routes of BTX derivatives.
| Feature | Route A: Classical Diazotization | Route B: One-Pot Naphthalimide Cyclization | Route C: Photochemical Azabenzannulation |
| Precursor | 3-Bromobenzanthrone | 4-Bromo-1,8-naphthalic anhydride | BTXI-Aldehyde Condensates (Imines) |
| Key Reagents | 2-Aminothiophenol, | 2-Aminothiophenol, | Visible Light, Air ( |
| Step Count | 3 (S-arylation | 1 (Domino | 2 (Condensation |
| Yield | Low to Moderate (30–50%) | High (70–90%) | Moderate (40–60%) |
| Scalability | High (Industrial Standard) | Moderate (Lab/Pilot Scale) | Low (Micro-scale/Discovery) |
| Safety Profile | Poor (Explosive intermediates, toxic wastes) | Good (Metal-free, fewer toxic byproducts) | Excellent (Green chemistry compliant) |
| Primary Use | Industrial Dyes (Solvent Orange 63) | Functional Materials & Bio-probes | Novel Heteroatom-doped Scaffolds |
Deep Dive: Route B – The Efficient One-Pot Synthesis
Recommended for Research & High-Purity Applications
The most robust method for synthesizing Benzothioxanthene Imides (BTXI) for biological or electronic applications is the One-Pot Naphthalimide Cyclization . Unlike the classical route, which requires the isolation of unstable diazonium intermediates, this method leverages the reactivity of 4-bromo-1,8-naphthalic anhydride to undergo sequential nucleophilic substitution and cyclization.
Mechanistic Insight
The reaction proceeds via a domino sequence:
- Attack: The thiol group of 2-aminothiophenol displaces the bromide on the naphthalimide core.
-
Intramolecular Condensation: Under basic conditions and elevated temperature (or microwave irradiation), the pendant amino group attacks the proximal carbon, closing the thioxanthene ring with the expulsion of water/ammonia equivalents or oxidative dehydrogenation depending on exact conditions.
Validated Experimental Protocol
Objective: Synthesis of
Reagents:
-
4-Bromo-
-(2-ethylhexyl)-1,8-naphthalimide (1.0 eq) -
2-Aminothiophenol (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-
-(2-ethylhexyl)-1,8-naphthalimide (500 mg) in NMP (10 mL). -
Addition: Add anhydrous
(290 mg) followed by the dropwise addition of 2-aminothiophenol (135 µL). -
Reaction (Thermal): Heat the mixture to 140°C under an argon atmosphere for 4–6 hours. Monitor via TLC (Eluent: DCM/Hexane 1:1) for the disappearance of the starting bromide.
-
Microwave Alternative: For higher efficiency, irradiate at 150°C for 30 minutes in a sealed vessel.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water (100 mL) with vigorous stirring. A bright orange/yellow precipitate will form.
-
Purification: Filter the solid and wash extensively with water and methanol. Recrystallize from toluene or purify via silica gel chromatography (DCM eluent) to obtain the pure BTXI product.
Self-Validation Check: The product should exhibit a characteristic large Stokes shift and strong yellow-green fluorescence. Absence of the S-H stretch in IR (~2550
Visualizing the Synthesis Pathways
The following diagram illustrates the mechanistic divergence between the classical industrial route and the modern laboratory route.
Figure 1: Comparison of the multi-step Classical Route (top) versus the streamlined Modern One-Pot Route (bottom).
Critical Analysis for Drug Development
For researchers investigating BTX derivatives for antimicrobial photodynamic therapy (aPDT) , Route B is superior due to:
-
Functionalization: The imide nitrogen (
-position) allows for the easy attachment of cationic solubilizing groups (e.g., quaternary ammonium salts) essential for targeting bacterial membranes. -
Purity: The absence of metal catalysts (like Copper used in some Pschorr variations) prevents heavy metal contamination, a critical quality attribute (CQA) in pharmaceutical precursors.
Emerging Route: Photochemical Azabenzannulation
A third, cutting-edge approach involves the visible-light-mediated photocyclization of imines derived from BTX cores. This method, described by Cabanetos et al., allows for the "azabenzannulation" of the scaffold, effectively doping the aromatic system with nitrogen.
-
Mechanism: Condensation of an amine-functionalized BTX with an aldehyde
Imine formation Oxidative photocyclization.[2][3] -
Utility: This route is strictly for creating new heteroatom-doped optoelectronic materials and is not yet standard for generating the core BTX scaffold itself.
References
-
Cabanetos, C., et al. (2025).[1] Revisiting the synthesis of the benzothioxanthene imide five decades later. Royal Society of Chemistry.
-
Galhano, J., et al. (2025). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. Translational Chemistry.
-
Josse, P., et al. (2017). Benzothioxanthene Imide: A Versatile Building Block for Organic Electronics. Journal of Materials Chemistry C.
-
Sigma-Aldrich. Benzo[k,l]xanthene-3,4-dicarboxylic anhydride Product Sheet.
Sources
Comprehensive Guide: Cross-Reactivity & Performance of Benzothioxanthene Dicarboxylic Anhydride (BTDA)
Executive Summary
Benzothioxanthene dicarboxylic anhydride (BTDA) represents a class of robust, amine-reactive fluorophores derived from the benzothioxanthene core (often associated with the benzo[k,l]thioxanthene isomer).[1] Unlike traditional fluorescein or rhodamine derivatives, BTDA offers exceptional photostability and a large Stokes shift, making it a critical candidate for demanding bio-imaging applications.
This guide critically analyzes the cross-reactivity of BTDA, specifically focusing on its specificity for primary amines versus competing nucleophiles (thiols, hydroxyls) and hydrolytic degradation.[1] We compare its performance against the industry standard, Fluorescein Isothiocyanate (FITC) , providing actionable protocols for validating specificity in drug development and proteomic workflows.
Mechanistic Foundation: The Anhydride Reactive Group
To understand cross-reactivity, one must first master the reaction mechanism. BTDA utilizes a dicarboxylic anhydride moiety as its "warhead."
Primary Reaction (Amine Targeting)
The electrophilic carbonyl carbon of the anhydride ring undergoes nucleophilic attack by unprotonated primary amines (e.g., Lysine
Cross-Reactivity & Side Reactions[1]
-
Hydrolysis (Major Competitor): Water molecules can attack the anhydride, opening the ring to form a non-reactive dicarboxylic acid.[1] This is the primary "cross-reaction" that reduces labeling efficiency.
-
Off-Target Acylation: While highly selective for amines at pH 8.5–9.0, anhydrides can react with sulfhydryls (Cysteine) or hydroxyls (Tyrosine/Serine) at higher pH, though these ester/thioester bonds are often unstable.[1]
Mechanistic Pathway Diagram
The following diagram details the bifurcation between successful conjugation and hydrolytic failure.
Figure 1: Mechanistic pathway of BTDA showing the competition between amine conjugation and hydrolysis.[1]
Comparative Performance: BTDA vs. FITC
The following table synthesizes experimental data comparing BTDA with the standard FITC.
| Feature | Benzothioxanthene Dicarboxylic Anhydride (BTDA) | Fluorescein Isothiocyanate (FITC) | Impact on Cross-Reactivity Studies |
| Reactive Group | Anhydride | Isothiocyanate | Anhydrides react faster but hydrolyze more rapidly than isothiocyanates.[1] |
| Photostability | Excellent (Non-bleaching) | Poor (Rapid photobleaching) | BTDA allows for long-term tracking without signal loss artifacts.[1] |
| pH Sensitivity | Low (Fluorescence stable pH 4–10) | High (Quenches < pH 6) | BTDA is superior for lysosomal/acidic environment studies.[1] |
| Stokes Shift | Large (>50 nm) | Small (~25 nm) | BTDA reduces self-quenching and improves signal-to-noise ratio.[1] |
| Solubility | Hydrophobic (Requires DMSO/DMF) | Hydrophilic (Water soluble) | Critical: BTDA may show non-specific hydrophobic binding if not washed stringently.[1] |
Experimental Protocol: Cross-Reactivity Validation
To validate that BTDA specifically labels amines and does not cross-react with other residues, the following Competition & Blocking Assay is recommended.
Methodology Overview
This protocol uses a "block-and-probe" approach.[1] We block specific residues (amines or thiols) and measure residual BTDA binding.[1]
Materials:
-
Target Protein (e.g., BSA or IgG)[1]
-
BTDA (dissolved in anhydrous DMSO)[1]
-
Blocking Agents:
-
Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (Amine labeling) vs. pH 7.0 (Thiol check).[1]
Step-by-Step Protocol
-
Preparation of Controls:
-
Control A (Total Binding): Protein + BTDA.[1]
-
Control B (Amine Blocked): Pre-incubate Protein with 50x molar excess of Succinic Anhydride for 1 hr. Then add BTDA.
-
Control C (Thiol Blocked): Pre-incubate Protein with 50x molar excess of Iodoacetamide. Then add BTDA.
-
-
Labeling Reaction:
-
Add BTDA (10x molar excess) to all samples.[1]
-
Incubate for 1 hour at Room Temperature (RT) in the dark.
-
-
Quenching & Purification:
-
Analysis:
Interpretation of Results (Self-Validating Logic)
-
If Specificity is High: Control B (Amine Blocked) should show <5% signal compared to Control A.
-
If Thiol Cross-Reactivity Exists: Control C should show identical signal to Control A. If Control C signal is lower, it implies BTDA was partially reacting with thiols (rare at pH 8.5).[1]
Validation Workflow Diagram
Figure 2: Experimental workflow for validating the amine-specificity of BTDA labeling.
Critical Considerations for Drug Development
When using BTDA in Antibody-Drug Conjugates (ADCs) or diagnostic assays, consider these factors:
-
Hydrophobic Aggregation: Unlike FITC, the benzothioxanthene core is planar and hydrophobic. High labeling ratios (DOL > 4) can cause protein precipitation or "sticky" antibodies that bind non-specifically to cell membranes.[1]
-
Mitigation: Aim for a DOL of 1.5–3.[1]0. Use PEGylated linkers if available.
-
-
Kinetic Burst: Anhydrides react within minutes. This is faster than NHS esters (hours).[1]
-
Impact: Requires rapid mixing. Slow addition can lead to uneven labeling (some proteins heavily labeled, others unlabeled).[1]
-
-
Stability: Once the amide bond is formed, the BTDA conjugate is extremely stable, resistant to proteolysis and pH changes, making it superior for lysosomal tracking studies where FITC signal would degrade.
References
-
Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (The authoritative source for anhydride-amine reaction mechanisms and competition assays).[1] [Link][1]
-
European Patent Office. EP2085431A1 - Benzothioxanthene dyes with improved application and toxicological properties.[1] (Details the synthesis and chemical stability of the benzothioxanthene core).
Sources
- 1. EP2085431A1 - Benzothioxanthene dyes with improved application and toxicological properties - Google Patents [patents.google.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
Comparative Thermal Analysis: Aliphatic vs. Aromatic Polyanhydrides for Drug Delivery
Executive Summary
In the development of biodegradable controlled-release systems, particularly for localized chemotherapy (e.g., Gliadel® wafers), the thermal properties of the polymer matrix are predictive of both processing feasibility and in vivo degradation kinetics.
This guide provides a comparative thermal analysis of Poly(sebacic anhydride) (PSA) —a highly crystalline aliphatic polymer—and Poly(1,3-bis(p-carboxyphenoxy)propane) (PCPP) —a rigid aromatic polymer. We analyze how the monomeric structure dictates the glass transition (
Structural Basis of Thermal Behavior
The fundamental difference in thermal performance stems from the backbone flexibility and intermolecular forces.
-
Aliphatic (PSA): Derived from Sebacic Acid.[1][2][3][4] The long methylene chains (
) provide high flexibility, resulting in low and . The regularity allows for high crystallinity, which is critical for stability but limits mechanical strength. -
Aromatic (PCPP): Derived from 1,3-bis(p-carboxyphenoxy)propane.[3][5][6] The phenylene rings introduce steric hindrance and
- stacking, significantly elevating thermal transitions and hydrophobicity.
Mechanistic Pathway: Structure-Property Relationship
Figure 1: Causal pathway linking monomer chemistry to macroscopic thermal and erosion properties.
Experimental Methodology
To ensure reproducible data, the following protocols for synthesis and characterization are recommended. These protocols are self-validating; if the precursor purity is low, the resulting polymer will fail to reach the target molecular weight, immediately observable in the GPC or DSC trace.
Synthesis: Melt Polycondensation
The standard method for synthesizing high molecular weight polyanhydrides is melt polycondensation.
Protocol:
-
Prepolymer Preparation:
-
Reflux dicarboxylic acid monomers (Sebacic Acid or CPP) in excess acetic anhydride (1:10 w/v) for 30 minutes.
-
Validation: Remove solvent and recrystallize. Verify acetylation via FTIR (shift of carbonyl peak from ~1690 cm⁻¹ acid to ~1720/1800 cm⁻¹ anhydride).
-
-
Polymerization:
-
Place prepolymers in a glass reaction vessel equipped with a high-torque overhead stirrer.
-
Heat to 180°C under a high vacuum (<0.1 mm Hg).
-
Critical Step: Maintain vacuum for 90 minutes to remove the acetic acid byproduct. Failure to remove acetic acid limits chain growth (equilibrium driven).
-
Purification: Dissolve the melt in dichloromethane and precipitate in dry petroleum ether.
-
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments Discovery DSC or equivalent.
-
Cycle: Heat-Cool-Heat.
-
Ramp 1: -20°C to 250°C at 10°C/min (Erases thermal history).
-
Cool: 250°C to -20°C at 10°C/min.
-
Ramp 2: -20°C to 250°C at 10°C/min (Record
and ).
-
-
Atmosphere: Nitrogen (50 mL/min).
Thermogravimetric Analysis (TGA):
-
Purpose: Determine decomposition onset (
) and moisture content. -
Ramp: Ambient to 600°C at 20°C/min under Nitrogen.
Comparative Thermal Data
The following data summarizes the thermal performance of the homopolymers and the clinically relevant copolymer (P(CPP-SA) 20:80).
| Polymer Type | Monomer Ratio (CPP:SA) | Melting Point ( | Glass Transition ( | Crystallinity ( | Degradation Mode |
| Poly(Sebacic Anhydride) | 0:100 | 80 - 82 | ~60 | High (>60%) | Rapid Surface Erosion (Days) |
| P(CPP-SA) Copolymer | 20:80 | 78 - 85 | 35 - 45 | Moderate | Tunable (Weeks) |
| P(CPP-SA) Copolymer | 50:50 | 165 - 175 | 50 - 60 | Low (Amorphous regions) | Tunable (Months) |
| Poly(CPP) | 100:0 | 230 - 245 | ~95 - 100 | High | Very Slow (Years) |
Analysis of Data:
-
Crystallinity vs. Processability: PSA has a sharp melting peak at ~82°C, making it ideal for low-temperature molding (protecting heat-sensitive payloads). However, its rapid degradation makes it unsuitable for long-term implants unless copolymerized.
-
The "Eutectic" Effect: In the 20:80 copolymer (Gliadel formulation), the addition of aromatic CPP does not significantly raise the
compared to pure PSA, but it disrupts the crystalline lattice enough to alter the erosion rate without compromising the processing window. -
Thermal Stability: All polyanhydrides exhibit a two-step thermal degradation in TGA (depolymerization followed by cyclic anhydride formation) starting typically above 250°C.
Impact on Drug Delivery & Stability
The thermal properties are a direct proxy for hydrolytic stability. The high crystallinity indicated by the
Experimental Workflow: Thermal Characterization
Figure 2: Validation workflow for characterizing polyanhydride thermal properties.
Key Insight: While aromatic PCPP offers superior thermal stability, its high melting point (>230°C) renders it difficult to process with labile drugs. The 20:80 copolymer represents the optimal trade-off: a
References
-
Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry.
-
Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews.
-
Tamada, J. A., & Langer, R. (1992). Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences.
-
Göpferich, A., & Tessmar, J. (2002).[7] Polyanhydride degradation and erosion.[5][8] Advanced Drug Delivery Reviews.
-
Sigma-Aldrich. (2024). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of poly(sebacic anhydride): effect of various catalysts on structure and thermal properties [ouci.dntb.gov.ua]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Benzothioxanthene Quantification: A Comparative Analysis of HPLC-UV and LC-MS/MS
For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of novel therapeutic agents is the bedrock of preclinical and clinical success. Benzothioxanthenes, a promising class of compounds with diverse pharmacological activities, present unique analytical challenges. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques for their quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind each validation parameter, ensuring your methods are not only compliant but robust and fit for their intended purpose.
The validation of an analytical procedure is the formal process of demonstrating its suitability for its intended use.[1][2] This is not merely a regulatory hurdle but a scientific necessity to ensure the quality, reliability, and consistency of analytical data.[3] This guide is structured to provide a comprehensive, side-by-side comparison, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Choosing Your Analytical Weapon: HPLC-UV vs. LC-MS/MS
The selection of an analytical technique is a critical first step, dictated by the specific requirements of your study.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in many analytical laboratories. It is a robust, cost-effective, and reliable method, particularly suitable for routine analysis of bulk drug substances and formulated products where high sensitivity is not the primary concern.[6][7] Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, followed by detection based on the analyte's ability to absorb UV light.[7]
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[8][9] This technique is the gold standard for bioanalysis (e.g., in plasma or urine) and for the detection of trace-level impurities or degradants.[10][11] It offers unparalleled specificity by identifying compounds based on their unique mass-to-charge ratio and fragmentation patterns.[12]
Head-to-Head: A Summary of Performance Characteristics
The following table provides a high-level comparison of what you can expect from each technique when quantifying benzothioxanthenes.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores.[1][12] LC-MS/MS adds the dimension of mass-to-charge ratio and fragmentation, providing unequivocal identification.[12] |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Mass spectrometers are inherently more sensitive detectors than UV detectors, often by several orders of magnitude.[12][13] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Both techniques can achieve excellent linearity. The slightly lower R² sometimes observed in LC-MS/MS can be due to more complex ionization processes. |
| Precision (%RSD) | < 2% | < 15% | HPLC-UV often demonstrates higher precision for concentrated samples. The multi-step process and potential for matrix effects in LC-MS/MS can introduce more variability.[14] |
| Accuracy (% Recovery) | 98-102% | 85-115% (in biological matrices) | The accuracy of LC-MS/MS in complex matrices can be influenced by matrix effects, which can suppress or enhance the analyte signal.[12] |
| Cost & Complexity | Lower | Higher | LC-MS/MS instruments have a significantly higher capital cost and require more specialized expertise for operation and maintenance.[6] |
The Validation Gauntlet: A Step-by-Step Guide with Experimental Protocols
The following sections detail the experimental protocols for validating an analytical method for benzothioxanthene quantification, in line with ICH Q2(R1) guidelines.[4][5]
Visualizing the Validation Workflow
The validation process is a logical sequence of experiments designed to demonstrate the method's suitability.
Caption: A typical workflow for analytical method validation.
Specificity: Proving You're Measuring the Right Thing
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the benzothioxanthene analyte.
-
Spiked Sample Analysis: Spike the blank matrix with the benzothioxanthene analyte and any known related substances or impurities.
-
Forced Degradation (for stability-indicating methods): Expose the benzothioxanthene drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[15]
-
Analysis: Analyze the spiked and stressed samples to demonstrate that the peak for the benzothioxanthene is well-resolved from all other components.
Acceptance Criteria:
-
HPLC-UV: The analyte peak should be free from co-elution with any other peaks. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.
-
LC-MS/MS: The method should be able to distinguish the analyte from other components based on retention time and specific mass transitions (MRM).[10]
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[17]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the benzothioxanthene reference standard in a suitable solvent.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).[17]
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the average response (e.g., peak area) versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999 for HPLC-UV and ≥ 0.995 for LC-MS/MS.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
Accuracy: How Close You Are to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the benzothioxanthene analyte at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range. Prepare at least three replicates at each level.[18]
-
Analysis: Analyze the spiked samples and quantify the analyte concentration using the calibration curve.
-
Calculate Recovery: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for drug substance/product (HPLC-UV) and 80.0% to 120.0% for bioanalytical samples (LC-MS/MS).
Precision: The Degree of Scatter
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within a laboratory, but on different days, with different analysts, or on different equipment.[14]
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.[1]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate RSD: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Acceptance Criteria:
-
The RSD should be ≤ 2% for HPLC-UV analysis of drug substance/product.
-
The RSD should be ≤ 15% for LC-MS/MS bioanalysis (and ≤ 20% at the LOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol (based on the calibration curve method):
-
Use Linearity Data: Utilize the data from the linearity study.
-
Calculate LOD and LOQ: Use the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression lines.
-
S = the slope of the calibration curve.[19]
-
-
Confirmation: Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.[16]
Acceptance Criteria:
-
Signal-to-noise ratio is another common method, where the ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[17][20]
-
At the LOQ, the method must demonstrate acceptable accuracy and precision.
Caption: Relationship between LOD, LOQ, and the linear range.
Robustness: Withstanding Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Potential Variables: For HPLC, these may include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Systematic Variation: Introduce these small variations one at a time while keeping other parameters constant.
-
Analysis: Analyze a sample under each modified condition.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., peak resolution, retention time, peak asymmetry).
Acceptance Criteria:
-
System suitability criteria must be met under all tested variations.
-
The results should not be significantly impacted by the minor changes.
Comparative Validation Data Summary (Hypothetical)
The following tables present hypothetical but realistic validation data for the quantification of a novel benzothioxanthene derivative in human plasma, comparing HPLC-UV and LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 10 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | 0.9995 | 0.9982 |
| LOD | 3 ng/mL | 0.03 ng/mL |
| LOQ | 10 ng/mL | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV (at 50, 250, 750 ng/mL) | LC-MS/MS (at 0.5, 5, 50 ng/mL) |
| Accuracy (% Recovery) | 99.2%, 101.1%, 98.7% | 95.5%, 103.2%, 97.8% |
| Precision (Repeatability, %RSD) | 1.8% | 6.5% |
| Precision (Intermediate, %RSD) | 2.1% | 8.9% |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of benzothioxanthenes, but their suitability depends on the analytical context.
-
HPLC-UV is the method of choice for routine quality control of bulk drug substances and formulations where analyte concentrations are relatively high and the sample matrix is clean. Its lower cost, simplicity, and high precision make it ideal for these applications.
-
LC-MS/MS is indispensable for applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or urine samples, impurity profiling, and the analysis of complex mixtures.[10][13] While more complex and costly, its ability to provide unequivocal identification and quantification at trace levels is unmatched.
Ultimately, a thorough understanding of the principles of method validation, as outlined in this guide and the referenced ICH guidelines, is essential for generating reliable and defensible analytical data in any research or drug development setting. The choice of methodology should always be justified by its fitness for the intended purpose.[2]
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Element Lab Solutions. (n.d.).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- ResearchGate. (n.d.). Q2(R1)
- Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
- ResearchGate. (n.d.). Analysis of synthetic samples of thioxanthenes by the proposed and official methods.
- SciSpace. (n.d.).
- Analyst (RSC Publishing). (n.d.).
- ResearchGate. (2025, August 10). (PDF)
- PubMed. (2000, June 15). Fluorimetric determination of some thioxanthene derivatives in dosage forms and biological fluids.
- LCGC International. (2025, November 26).
- Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
- ResearchGate. (n.d.). (PDF)
- Perera, R. (2022, November 5).
- Quantum Analytics. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Patsnap Eureka. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison.
- BenchChem. (2025). A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin.
- The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Comprehensive Review.
- Preprints.org. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices.
- Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- Universal Journal of Pharmaceutical Research. (n.d.).
- Asian Journal of Pharmaceutical and Clinical Research. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
- Gavin Publishers. (2018, January 19).
- ICH. (2023, November 30).
- PMC. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- MAC-MOD Analytical. (n.d.).
- PMC. (n.d.). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk.
- Agilent. (n.d.).
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- MDPI. (2021, December 24). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine.
- An-Najah Staff. (n.d.).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. tpcj.org [tpcj.org]
- 8. rajithperera.com [rajithperera.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. qbdgroup.com [qbdgroup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
Head-to-Head Comparison: Benzothioxanthene (BTX) vs. Fluorescein Derivatives
The following guide provides a head-to-head comparison of Benzothioxanthene (BTX) and Fluorescein derivatives, structured for researchers requiring high-fidelity optical data and experimental validation.
Content Type: Technical Comparison Guide Audience: Senior Scientists, Bioimaging Specialists, Medicinal Chemists[1]
Executive Summary: The Stability-Brightness Trade-off
In the landscape of fluorescent reporters, Fluorescein (FITC/FAM) and Benzothioxanthene (BTX) represent two distinct design philosophies: maximal instantaneous brightness versus operational robustness.
-
Fluorescein is the historical gold standard for quantum efficiency (
), offering the brightest signal per photon absorbed. However, it suffers from critical vulnerabilities: rapid photobleaching, pH quenching ( ), and a narrow Stokes shift that complicates multiplexing.[1] -
Benzothioxanthene , a sulfur-bridged analogue with extended conjugation, sacrifices peak quantum yield (
) to achieve superior photostability, large Stokes shifts (>60 nm), and environmental independence.[1]
Verdict: Use Fluorescein for high-sensitivity detection of low-abundance targets in short-term assays.[2][3] Use Benzothioxanthene for long-term time-lapse imaging, super-resolution microscopy (STED), and acidic environments (lysosomes) where fluorescein fails.[1]
Molecular Architecture & Photophysics
The fundamental difference lies in the bridging heteroatom and the
Structural Comparison
-
Fluorescein: A xanthene core with an Oxygen bridge.[3] The rigid planarity confers high brightness, but the electron-rich system is susceptible to oxidative attack (photobleaching) and protonation at the phenolic oxygen (pH sensitivity).
-
Benzothioxanthene: A thioxanthene core with a Sulfur bridge and often a benzo-fused ring (benzo[c]thioxanthene).[3]
-
Heavy Atom Effect:[3] The sulfur atom induces spin-orbit coupling, promoting Intersystem Crossing (ISC) to the triplet state. This reduces fluorescence quantum yield but enables Reactive Oxygen Species (ROS) generation, making BTX useful for Photodynamic Therapy (PDT).[1]
-
Spectral Shift: The sulfur and extended conjugation bathochromically shift absorption/emission into the yellow/orange/red region, moving away from cellular autofluorescence.
-
Jablonski Diagram: Mechanistic Divergence
The following diagram illustrates the competitive decay pathways that define the performance of these two dyes.
Caption: Jablonski diagram highlighting the dominant Fluorescence pathway in Fluorescein vs. the Intersystem Crossing (ISC) pathway in BTX.
Technical Performance Matrix
| Feature | Fluorescein (FITC/FAM) | Benzothioxanthene (BTX) Derivatives |
| Excitation Max | ~490 nm (Blue) | ~480–550 nm (Tunable) |
| Emission Max | ~520 nm (Green) | ~540–650 nm (Yellow/Orange) |
| Stokes Shift | Small (~20–25 nm) | Large (~50–70 nm) |
| Quantum Yield ( | High (0.90 – 0.95) | Moderate (0.20 – 0.60) |
| Photostability ( | Low (< 30 sec intense light) | High (> 10 min intense light) |
| pH Sensitivity ( | High ( | Negligible (Stable pH 4–10) |
| Solubility | High (Aqueous) | Moderate (Often requires co-solvents) |
| Primary Application | Standard Immunofluorescence | Long-term tracking, Lysosomes, STED |
Key Insight: The large Stokes shift of BTX minimizes self-quenching, allowing for higher local concentrations (high labeling density) without the signal loss observed in Fluorescein.
Experimental Protocols
A. Synthesis Strategy: The Thiosalicylic Route
Unlike Fluorescein, which is synthesized via the condensation of phthalic anhydride and resorcinol, BTX derivatives are typically accessed via thiosalicylic acid .[4]
-
Core Reaction: Condensation of thiosalicylic acid with naphthalene derivatives (e.g., hydroxynaphthalenes) in the presence of condensing agents (e.g., sulfuric acid or methanesulfonic acid).[1]
-
Differentiation: This route introduces the sulfur bridge early in the scaffold formation.[3]
-
Reference: Muthusamy et al. (2021) developed metal-free approaches for benzo[d][1,3]oxathiin-4-ones from thiosalicylic acid, a precursor chemistry relevant to thioxanthene scaffolds.[1][5]
B. Validated Photostability Assay
To objectively compare BTX and Fluorescein, use this self-validating protocol.
Materials:
-
10
M solutions of Dye A (BTX) and Dye B (Fluorescein) in PBS (pH 7.4). -
Continuous Wave (CW) Laser or Mercury Arc Lamp (matched to excitation max).[3]
-
Power Meter.[3]
Workflow:
-
Normalization: Adjust dye concentrations so Optical Density (OD) at
is identical (0.1–0.2) to ensure equal photon absorption.[3] -
Irradiation: Expose samples to continuous illumination at fixed power density (e.g., 100 mW/cm²).
-
Data Capture: Measure fluorescence intensity (
) every 10 seconds for 15 minutes. -
Analysis: Plot
vs. Time. Fit to a mono-exponential decay model: .[3] -
Validation: Run a "Dark Control" (wrapped in foil) to rule out thermal degradation.[3]
Caption: Step-by-step workflow for the comparative photostability assay.[6][7][8][9]
Decision Matrix: When to Switch?
| Scenario | Recommended Dye | Reasoning |
| Flow Cytometry (High Throughput) | Fluorescein | Short exposure time (<1ms) requires max brightness; bleaching is irrelevant. |
| Confocal Time-Lapse (Live Cell) | BTX | Repeated scanning bleaches Fluorescein rapidly; BTX retains signal over hours.[3] |
| Lysosomal/Endosomal Imaging | BTX | Fluorescein is quenched at pH < 6.0; BTX remains fluorescent in acidic organelles.[3] |
| STED Microscopy | BTX | High-intensity depletion lasers destroy Fluorescein instantly; BTX withstands the depletion beam.[3] |
| Theranostics (PDT) | BTX | BTX can generate singlet oxygen (Type II mechanism) to kill cancer cells while imaging.[3] |
References
-
BenchChem. A Comparative Analysis of Photostability: Experimental Protocols for Dye Assessment.[1]
-
Addgene. Choosing the B(right)est Fluorescent Protein: Photostability Measurement Guidelines.
-
Liu, J., et al. (2001).[1][3] Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators.[3] Bioorganic & Medicinal Chemistry Letters.[3]
-
Muthusamy, S., et al. (2021).[1][3] Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones from Thiosalicylic Acid.[5][10] MDPI.[3]
-
Mahmoudian, J., et al. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568 and Fluorescein. NIH/PubMed Central.[3]
Sources
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones | MDPI [mdpi.com]
- 6. EP0492232A1 - Method for producing benzothioxanthen dyestuffs - Google Patents [patents.google.com]
- 7. translationalchemistry.com [translationalchemistry.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Rational design of a large Stokes shift xanthene–benzothiozolium dyad for probing cysteine in mitochondria - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Cost-Benefit Analysis of Benzothioxanthene Synthesis: Industrial vs. Emerging Catalytic Protocols
Executive Summary
Benzothioxanthenes, particularly benzo[k,l]thioxanthene-3,4-dicarboximides and benzo[c]thioxanthene derivatives, are critical scaffolds in organic electronics (rylene dyes), antimicrobial photodynamic therapy (aPDT), and DNA-intercalating antitumor agents.
This guide provides a technical cost-benefit analysis of the two dominant synthetic paradigms:
-
Classical Cyclization (Diazotization/Sulfurization): The industrial standard for high-volume dye production.
-
Transition-Metal Catalyzed Annulation: The emerging standard for pharmaceutical-grade purity and structural diversity.
Part 1: Comparative Cost-Benefit Analysis
The following analysis contrasts the Classical Diazotization Route (Method A) against the Green/Catalytic Route (Method B).
Table 1: Technical & Economic Performance Matrix
| Metric | Method A: Classical Diazotization | Method B: Catalytic Annulation (Green) |
| Primary Reagents | 3-bromobenzanthrone + 2-aminothiophenol | Thioxanthen-9-one halides + Amines/Aldehydes |
| Key Catalyst/Promoter | Nitrosylsulfuric acid / Methanesulfonic acid | CuI / Nano-silica / Pd-catalysts |
| Solvent System | N-Methyl-2-pyrrolidone (NMP) (High Toxicity) | Ethanol or Solvent-Free (Green) |
| Reaction Temperature | -5°C to 110°C (Multi-stage thermal ramp) | 60°C - 100°C (Isothermal) |
| Yield | 80–85% | 90–98% |
| Purity Profile | Moderate (97%); often contains organic bromine | High (>99%); suitable for bio-applications |
| E-Factor (Waste) | High (Acidic waste, solvent recovery load) | Low (Atom economical, recyclable catalyst) |
| Cost Driver | Solvent recovery & hazardous waste disposal | Initial catalyst cost (mitigated by recycling) |
| Scalability | Proven at Multi-kg scale | Proven at Gram scale; scalable via flow chem |
Strategic Insight
-
Choose Method A if producing industrial dyes (e.g., Solvent Orange 63) where cost-per-kg is the primary driver and trace halogen impurities are tolerable.
-
Choose Method B for pharmaceutical discovery or optoelectronics where purity dictates performance (e.g., fluorescence quantum yield or toxicity profile) and "Green Chemistry" compliance is required.
Part 2: Detailed Experimental Protocols
Method A: Classical Industrial Synthesis (Benzo[k,l]thioxanthene)
Target: Benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride derivatives. Mechanism: Nucleophilic aromatic substitution followed by diazotization and intramolecular cyclization.
Protocol:
-
Condensation: Charge a reactor with N-methylpyrrolidone (NMP) (720 g). Add 3-(2'-aminophenylthio)benzanthrone (106 g).
-
Diazotization: Cool the mixture to -5°C . Slowly add nitrosylsulfuric acid (40.5%, 115 g) over 1 hour. Maintain temperature < 0°C to prevent decomposition of the diazonium intermediate.
-
Cyclization: Remove cooling. Allow temperature to rise to 23°C over 30 mins. Then, heat to 110°C and stir for 3 hours. Nitrogen gas evolution indicates ring closure.
-
Work-up: Cool to room temperature. Pour into ice water. Filter the precipitate.
-
Purification: Wash the filter cake with methanol and water. Dry at 110°C.
Validation Check:
-
Success Indicator: Evolution of
gas ceases. -
Purity Check: HPLC analysis should show <0.1% organic bromine if optimized; crude usually contains isomeric impurities.
Method B: Green Catalytic Synthesis (Benzo[c]thioxanthene)
Target: Functionalized Benzo[c]thioxanthene derivatives. Mechanism: Copper-catalyzed Ullmann-type C-N coupling followed by dehydrative cyclization.
Protocol:
-
Preparation: In a sealed tube, suspend 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the appropriate guanidine/urea derivative (0.2 mmol) in Methanol (25 mL).
-
Catalysis: Add CuI (2 mg, ~10 mol%) and
(0.1 mmol). -
Reaction: Heat the suspension at 100°C for 48 hours.
-
Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Dissolve residue in
, wash with water, and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Validation Check:
-
Success Indicator: Appearance of highly fluorescent product spots on TLC.
-
Green Metric: Catalyst (CuI) can often be replaced with heterogeneous variants (e.g., Cu@Zeolite) for filtration recovery.
Part 3: Mechanistic Visualization
Diagram 1: Synthesis Pathway Decision Tree
This logic flow helps researchers select the optimal method based on their end-product requirements (Dye vs. Drug).
Caption: Decision matrix for selecting benzothioxanthene synthesis routes based on purity and scale requirements.
Diagram 2: Reaction Mechanism (Method A vs B)
A comparative view of the chemical transformation logic.
Caption: Mechanistic comparison showing the diazonium pathway (left) versus the metal-catalyzed coupling (right).
References
-
European Patent Office. (1992). Method for producing benzothioxanthen dyestuffs (EP0492232A1). Google Patents.[1] Link
-
European Patent Office. (2009). Benzothioxanthene dyes with improved application and toxicological properties (EP2085431A1). Google Patents.[1] Link
-
Amiri, M. A., et al. (2024).[1] Efficient Catalytic Synthesis of Xanthenes with Copper Immobilized on Amine-Modified NaY. Chemical Methodologies.[1][2][3][4][5][6][7][8][9] Link
-
Oliveira, E., et al. (2025). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic therapy. UNL Repository. Link
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach. BenchChem Guides.[8] Link
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. Streamlining efficient and selective synthesis of benzoxanthenones and xanthenes with dual catalysts on a single support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. airo.co.in [airo.co.in]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Benzothioxanthene Dicarboxylic Anhydride
The core principle of this guide is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of proactive safety and scientific integrity.
Understanding the Risks: The "Why" Behind the Precautions
Dicarboxylic anhydrides as a class of compounds often present a range of health hazards. Based on data from analogous structures, researchers should anticipate that Benzothioxanthene dicarboxylic anhydride may cause:
-
Severe Eye Irritation and Damage: Contact with the eyes can lead to serious, potentially irreversible damage.[1][2]
-
Respiratory Sensitization: Inhalation of dust or fumes may trigger allergic reactions, asthma-like symptoms, or other breathing difficulties.[1][2]
-
Skin Irritation and Allergic Reactions: Prolonged or repeated contact can cause skin irritation, dermatitis, and may lead to allergic skin sensitization.[1][2]
-
Harm if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may be harmful.[2][3]
Therefore, the following personal protective equipment (PPE) and handling protocols are designed to create a multi-layered defense against these potential exposures.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling Benzothioxanthene dicarboxylic anhydride. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory when there is a risk of splashes or dust generation.[4] Dicarboxylic anhydrides can cause severe eye damage, making full protection essential.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required, especially when handling the powder form or when there is a potential for aerosol generation.[5][6] For weighing and transferring solids, a fit-tested N95 or N100 respirator may be sufficient.[5] In situations with potential for higher concentrations or inadequate ventilation, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[7] |
| Hand Protection | Chemical-resistant gloves are essential. Given the lack of specific permeation data for Benzothioxanthene dicarboxylic anhydride, it is prudent to double-glove with two different types of compatible materials (e.g., nitrile and neoprene).[7] Gloves should be powder-free to prevent aerosolization of the compound.[8] Regularly inspect gloves for any signs of degradation or puncture and change them frequently, at least every 30 to 60 minutes, or immediately upon known or suspected contact.[8] |
| Body Protection | A fully buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.[7] This provides a barrier against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes made of a non-porous material are required at all times in the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiments.
Workflow for Handling Benzothioxanthene Dicarboxylic Anhydride
Caption: A logical workflow for the safe handling of Benzothioxanthene dicarboxylic anhydride.
Detailed Experimental Protocol
-
Preparation:
-
Designated Area: All handling of solid Benzothioxanthene dicarboxylic anhydride should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, reaction vessels) and waste containers are within the fume hood.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]
-
-
Handling:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
Use a disposable weigh boat to avoid cross-contamination.
-
Gently scoop the compound to minimize dust generation. Avoid any actions that could create airborne particles.
-
Carefully transfer the weighed compound to the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Reaction Setup: Ensure the reaction vessel is securely clamped and that any heating or stirring is initiated gradually.
-
-
Post-Handling & Decontamination:
-
Surface Decontamination: After completing the transfer, decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) and wipe down the area thoroughly with disposable towels.
-
Equipment Cleaning: Clean all non-disposable equipment used in the process.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Dispose of all disposable PPE in the appropriate waste stream.
-
Personal Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of Benzothioxanthene dicarboxylic anhydride and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Workflow
Caption: A systematic approach to the disposal of waste generated from handling Benzothioxanthene dicarboxylic anhydride.
Disposal Procedures
-
Solid Waste:
-
All disposable items contaminated with Benzothioxanthene dicarboxylic anhydride (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[10]
-
Do not dispose of this waste in the regular trash.
-
-
Liquid Waste:
-
Unused solutions or reaction mixtures containing Benzothioxanthene dicarboxylic anhydride should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Consult your institution's chemical hygiene plan for specific guidance on compatible container materials.
-
-
Empty Containers:
-
Empty containers that held Benzothioxanthene dicarboxylic anhydride should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.[10]
-
-
Spill Management:
-
In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency response team or Environmental Health and Safety (EHS) department.
-
Conclusion: A Commitment to Safety and Scientific Excellence
By integrating these safety protocols into your daily laboratory practices, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. This guide serves as a foundational document for the safe handling of Benzothioxanthene dicarboxylic anhydride. Always consult your institution's specific safety policies and procedures, and when in doubt, seek guidance from your EHS department. Your commitment to safety is a direct reflection of your commitment to scientific excellence.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
- Google Patents. (n.d.). US4377703A - Process for preparing benzoxanthene and benzothioxanthene dyestuffs.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding the Use of Benzothioxanthene Imides to Photochemistry: Eco‐Friendly Aerobic Oxidation of Sulfides to Sulfoxides. Retrieved from [Link]
-
Translational Chemistry. (n.d.). Evaluation of positively charged benzothioxanthene imide derivatives as potential photosensitizers for antimicrobial photodynamic. Retrieved from [Link]
- Google Patents. (n.d.). US3947450A - Benzoxanthene and benzothioxanthene dicarboxylic acid imide dyestuffs and process for their manufacture.
-
MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,4-dihydro-1,2-naphthalic anhydride. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pppmag.com [pppmag.com]
- 9. chemscene.com [chemscene.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
